molecular formula C8H17ClN2O2 B13004709 3-(1-Piperidinyl)-L-Ala-OMe.HCl

3-(1-Piperidinyl)-L-Ala-OMe.HCl

Cat. No.: B13004709
M. Wt: 208.68 g/mol
InChI Key: DHAMEGBBXZIAFX-FJXQXJEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Piperidinyl)-L-Ala-OMe.HCl is a useful research compound. Its molecular formula is C8H17ClN2O2 and its molecular weight is 208.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Piperidinyl)-L-Ala-OMe.HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Piperidinyl)-L-Ala-OMe.HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H17ClN2O2

Molecular Weight

208.68 g/mol

IUPAC Name

methyl (2S)-2-amino-2-piperidin-1-ylacetate;hydrochloride

InChI

InChI=1S/C8H16N2O2.ClH/c1-12-8(11)7(9)10-5-3-2-4-6-10;/h7H,2-6,9H2,1H3;1H/t7-;/m0./s1

InChI Key

DHAMEGBBXZIAFX-FJXQXJEOSA-N

Isomeric SMILES

COC(=O)[C@@H](N)N1CCCCC1.Cl

Canonical SMILES

COC(=O)C(N)N1CCCCC1.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 3-(1-Piperidinyl)-L-Ala-OMe.HCl in Peptide Engineering and SPPS Diagnostics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Document Core: Structural dynamics, mechanistic impurity formation in SPPS, and rational application in peptidomimetics.

Executive Summary

The compound 3-(1-Piperidinyl)-L-Ala-OMe.HCl occupies a unique dual-paradigm space in modern peptide chemistry. On one hand, the 3-(1-piperidinyl)alanine moiety is notorious as a critical, yield-destroying impurity formed during Solid-Phase Peptide Synthesis (SPPS)[1]. On the other hand, when synthesized deliberately as an orthogonally protected building block (CAS 1420903-34-9)[2], it serves as a highly valuable non-natural amino acid. It introduces a conformationally restricted, basic side chain that enhances the proteolytic stability and pharmacokinetic profile of peptidomimetic drugs.

This whitepaper details the mechanistic causality behind its formation as an artifact, its physicochemical utility in drug design, and self-validating experimental workflows for both its analytical quantification and synthetic integration.

Chemical Profiling & Structural Dynamics

3-(1-Piperidinyl)-L-Ala-OMe.HCl is a derivative of L-2,3-diaminopropionic acid (L-Dap) where the β-amine is incorporated into a piperidine ring, and the C-terminus is protected as a methyl ester. The hydrochloride salt ensures the stability of the free α-amine, making it an ideal precursor for N-terminal derivatization.

Table 1: Physicochemical Profile
PropertyValue
IUPAC Name Methyl (2S)-2-amino-3-(piperidin-1-yl)propanoate hydrochloride
CAS Registry Numbers 1420903-34-9 (HCl salt)[2], 412932-40-2 (2HCl salt)[3]
Molecular Formula C9H18N2O2 • HCl
Molecular Weight 222.71 g/mol (HCl salt)
Side-Chain pKa ~9.5 – 10.0 (Piperidine nitrogen)
Structural Role Conformationally restricted basic pharmacophore

The Dual Nature of the Molecule

The "Dark Side": Mechanistic Origin as an SPPS Artifact

In standard Fmoc/tBu SPPS, the repetitive use of 20% piperidine in DMF exposes the growing peptide to strongly basic conditions. When a protected Cysteine is located at the C-terminus, the electron-withdrawing nature of the resin ester linkage and the steric bulk of aromatic protecting groups (e.g., S-Trityl) significantly increase the acidity of the Cys α-proton[4].

The Causality: Piperidine abstracts this acidic α-proton, triggering a base-catalyzed β-elimination that expels the protected thiol group and generates a highly reactive Dehydroalanine (Dha) intermediate. Because piperidine is present in vast molar excess, it subsequently acts as a nucleophile, undergoing a rapid aza-Michael addition into the Dha double bond. This converts the intended C-terminal Cysteine into a 3-(1-piperidinyl)alanine residue, permanently corrupting the peptide sequence[1][4].

MechanisticPathway Cys C-terminal Cysteine (Protected) Dha Dehydroalanine (Dha) Intermediate Cys->Dha β-elimination (- Protectant-SH) Base Piperidine (Fmoc Deprotection) Base->Cys Catalyzes PipAla 3-(1-Piperidinyl)alanine Residue Base->PipAla Nucleophile Dha->PipAla Aza-Michael Addition

Fig 1: Base-catalyzed β-elimination of Cysteine and subsequent aza-Michael addition by piperidine.

Table 2: Impact of Cys Protecting Groups on Impurity Formation

The choice of Cys protecting group directly modulates the α-proton acidity and the leaving-group propensity, dictating the rate of 3-(1-piperidinyl)alanine formation[4].

Cys Protecting GroupAromaticityα-Proton Acidity Modulation3-(1-Piperidinyl)alanine Formation
Trityl (Trt) High (Aromatic)HighHigh (Major Impurity)
Diphenylmethyl (Dpm) High (Aromatic)HighHigh
Acetamidomethyl (Acm) Low (Aliphatic)ModerateModerate
Tetrahydropyranyl (Thp) None (S,O-acetal)LowMinimized[4]
The "Bright Side": Rational Design in Peptidomimetics

While viewed as a nuisance in standard SPPS, medicinal chemists actively utilize 3-(1-Piperidinyl)-L-Ala-OMe.HCl to deliberately introduce this moiety into drug candidates. The piperidine ring mimics the physiological positive charge of Lysine or Arginine but provides superior lipophilicity and steric bulk. This bulk effectively shields adjacent peptide bonds from endopeptidase cleavage, dramatically enhancing the in vivo half-life of the resulting peptidomimetic.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false positives and confirm reaction success.

Protocol A: Synthetic Conversion to an Fmoc-SPPS Building Block

To utilize 3-(1-Piperidinyl)-L-Ala-OMe.HCl in solid-phase synthesis, the methyl ester must be saponified and the α-amine protected with an Fmoc group.

  • Saponification: Suspend 3-(1-Piperidinyl)-L-Ala-OMe.HCl (1.0 eq) in THF/H₂O (1:1). Add LiOH (2.5 eq) at 0°C. The excess base neutralizes the HCl salt and hydrolyzes the methyl ester. Stir for 2 hours.

  • Neutralization: Carefully adjust the pH to 7.0 using 1M HCl to yield the free amino acid intermediate.

  • Fmoc Protection: Add Na₂CO₃ (2.0 eq) and Fmoc-OSu (1.1 eq) in dioxane. Stir at room temperature for 12 hours.

  • Self-Validation Step (Orthogonal TLC): Spot the reaction mixture on a silica TLC plate. Stain with ninhydrin and heat. Causality check: The starting material contains a primary α-amine and will stain deep purple. The successful Fmoc-protected product lacks a primary amine and will remain colorless under ninhydrin until strongly charred. Do not proceed to workup until the purple spot is completely absent.

  • Workup: Acidify to pH 3, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield Fmoc-3-(1-Piperidinyl)-L-Ala-OH.

SyntheticWorkflow Start 3-(1-Piperidinyl)-L-Ala-OMe.HCl (Starting Material) Step1 Saponification (LiOH) & Neutralization Start->Step1 Removes -OMe Intermediate 3-(1-Piperidinyl)-L-Ala-OH Step1->Intermediate Free Acid Form Step2 Fmoc-OSu / Na2CO3 (N-α Protection) Intermediate->Step2 Base-catalyzed Product Fmoc-3-(1-Piperidinyl)-L-Ala-OH (SPPS Building Block) Step2->Product Protected Amine Step3 Solid-Phase Peptide Synthesis (Coupling to Resin) Product->Step3 Activation & Coupling

Fig 2: Synthetic workflow converting the OMe.HCl ester into an Fmoc-protected SPPS building block.

Protocol B: LC-MS/MS Diagnostic Quantification of SPPS Impurities

When diagnosing the extent of Cys-to-Pip-Ala corruption in a peptide batch, 3-(1-Piperidinyl)-L-Ala-OMe.HCl serves as the absolute reference standard.

  • Sample Hydrolysis: Subject 1 mg of the crude synthesized peptide to 6N HCl hydrolysis at 110°C for 24 hours in a sealed ampoule. This breaks all peptide bonds, liberating free amino acids.

  • Standard Preparation & Self-Validation: Critical Step: Do not simply dissolve the 3-(1-Piperidinyl)-L-Ala-OMe.HCl standard in buffer. Subject the standard to the exact same 6N HCl hydrolysis conditions as the peptide. Causality: The 6N HCl will hydrolyze the standard's methyl ester, converting it to the free 3-(1-piperidinyl)alanine. This ensures the standard perfectly matches the analyte generated from the peptide backbone, eliminating matrix effects and false-retention mismatches.

  • LC-MS/MS Analysis: Inject the hydrolysates onto a C18 column using a H₂O/Acetonitrile gradient with 0.1% formic acid. Monitor the MRM transition (m/z 173 → 84), which specifically corresponds to the free amino acid parent ion and the isolated piperidine ring fragment. Quantify the impurity peak area against the self-validated standard curve.

References

  • ChemSrc. "3-(1-Piperidinyl)-L-Ala-OMe.HCl CAS: 1420903-34-9". Available at: [Link]

  • MolAid. "Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride | 412932-40-2". Available at:[Link]

  • Ramos-Tomillero, I., Rodríguez, H., & Albericio, F. (2015). "Tetrahydropyranyl, a Nonaromatic Acid-Labile Cys Protecting Group for Fmoc Peptide Chemistry". ResearchGate. Available at: [Link]

Sources

Comprehensive Technical Guide on 3-(1-Piperidinyl)-L-Ala-OMe·HCl: Chemical Profiling, Synthesis, and Peptidomimetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and peptidomimetic engineering, non-natural amino acids serve as critical building blocks for enhancing proteolytic stability, tuning pharmacokinetics, and optimizing target binding affinity. 3-(1-Piperidinyl)-L-Ala-OMe·HCl (Methyl (S)-2-amino-3-(piperidin-1-yl)propanoate hydrochloride) is a highly specialized, basic non-natural amino acid derivative.

As a Senior Application Scientist, I frequently integrate this compound into workflows requiring a protonatable pharmacophore (via the piperidine ring) combined with an orthogonally protected C-terminus (via the methyl ester). This whitepaper provides an authoritative analysis of its physicochemical properties, verified CAS registry data, supplier ecosystem, and field-proven laboratory protocols for its integration into complex synthetic pipelines.

Physicochemical Profiling & Registry Identification

The nomenclature and registry identification of non-natural amino acid salts can often be fragmented across commercial databases. The parent amino acid is 3-(1-piperidinyl)-L-alanine[1]. When esterified with methanol and stabilized as a hydrochloride salt, it is commercially available primarily as a dihydrochloride, though monohydrochloride and mixed-salt registries exist. The salt form is critical: the hydrochloride prevents spontaneous inter-molecular aminolysis and degradation of the free amine/ester, ensuring long-term shelf stability.

Quantitative Data & Identification Summary
Property / IdentifierData / ValueClinical / Synthetic Relevance
Chemical Name Methyl (S)-2-amino-3-(piperidin-1-yl)propanoateStandard IUPAC nomenclature.
CAS Number (Dihydrochloride) 412932-40-2[2][3]Primary verified registry for the highly stable dihydrochloride salt form[3].
CAS Number (Mixed/Alternative) 1420903-34-9[4], 2044710-series[5]Often cited by specialized peptide suppliers for specific monohydrochloride or derivative batches[4][5].
Molecular Formula C9H18N2O2 · 2HCl (for CAS 412932-40-2)Dictates stoichiometric calculations during neutralization.
Molecular Weight 259.18 g/mol (Dihydrochloride)[3]Essential for accurate molarity in solid-phase peptide synthesis (SPPS).
Key Structural Features Piperidine ring (pKa ~10); Methyl EsterPiperidine acts as a basic anchor for GPCRs; OMe protects the C-terminus.

Supplier Ecosystem & Procurement Strategy

Sourcing high-purity non-natural amino acids is a foundational step in ensuring reproducible assay results. The market for 3-(1-Piperidinyl)-L-Ala-OMe·HCl and its dihydrochloride variant is supported by several specialized chemical vendors:

  • Sigma-Aldrich (Merck): A primary supplier of the dihydrochloride form (CAS 412932-40-2), providing high-fidelity analytical validation (NMR/HPLC) suitable for GMP-adjacent research[3].

  • Accela ChemBio: Offers the dihydrochloride variant, frequently utilized for bulk scale-up in early-stage medicinal chemistry[6].

  • Next Peptide & Molaid: Specialized peptide reagent providers that catalog various salt forms and Fmoc/Boc-protected derivatives of the parent structure[2][5].

Strategic Insight: When procuring this compound, always request the Certificate of Analysis (CoA) to verify the exact salt stoichiometry (mono- vs. di-hydrochloride). This directly impacts the equivalents of N,N-Diisopropylethylamine (DIPEA) required during the initial coupling steps to liberate the free amine.

Mechanistic Role in Drug Design

The strategic inclusion of 3-(1-Piperidinyl)-L-Ala-OMe·HCl in a molecular scaffold is driven by two primary chemical causalities:

  • Steric and Basic Pharmacophore: The piperidine ring introduces a bulky, basic nitrogen. At physiological pH (7.4), this nitrogen is protonated, allowing it to participate in critical salt-bridge interactions with acidic residues (e.g., Asp, Glu) within target protein binding pockets.

  • Orthogonal C-Terminal Protection: The methyl ester (OMe) acts as a robust protecting group. It remains stable under the acidic conditions typically used to remove Boc groups or the basic conditions used for Fmoc removal (though prolonged exposure to strong bases must be avoided to prevent premature hydrolysis).

Experimental Protocols: Integration & Validation

To ensure scientific integrity, every synthetic step must be part of a self-validating system. Below is a field-proven methodology for utilizing 3-(1-Piperidinyl)-L-Ala-OMe·HCl in a solution-phase coupling reaction, followed by C-terminal deprotection.

Protocol: N-Terminal Coupling and C-Terminal Saponification

Objective: To couple a carboxylic acid to the N-terminus of 3-(1-Piperidinyl)-L-Ala-OMe, followed by controlled removal of the methyl ester to yield a free C-terminus for subsequent elongation.

Step 1: Free-Basing and Amide Coupling

  • Procedure: Dissolve 1.0 eq of the carboxylic acid building block and 1.1 eq of HATU in anhydrous DMF. Add 3.0 eq of DIPEA (Note: 3.0 eq is strictly required if using the dihydrochloride salt to fully neutralize the system). Stir for 5 minutes for pre-activation. Add 1.0 eq of 3-(1-Piperidinyl)-L-Ala-OMe·2HCl.

  • Causality: HATU is selected over EDC/HOBt for its superior efficiency in coupling sterically hindered secondary or bulky primary amines, minimizing epimerization.

Step 2: Saponification (Methyl Ester Removal)

  • Procedure: Isolate the intermediate. Dissolve in a 3:1:1 mixture of THF/MeOH/H2O. Cool to 0°C. Add 1.5 eq of Lithium Hydroxide (LiOH) dropwise. Stir for 2 hours at 0°C to room temperature.

  • Causality: LiOH is explicitly chosen over NaOH or KOH. The lithium cation coordinates with the carbonyl oxygen, providing a milder, more controlled hydrolysis that dramatically reduces the risk of racemization at the

    
    -carbon of the L-alanine core.
    

Step 3: Self-Validating QC (LC-MS Tracking)

  • Procedure: Monitor the reaction via LC-MS. The system is validated when the mass of the ester intermediate (

    
    ) completely shifts to the free acid mass (
    
    
    
    ).
  • Trustworthiness: Do not proceed to the next synthetic step until the UV trace (214 nm / 254 nm) shows >95% conversion, ensuring no unreacted ester contaminates the downstream peptide sequence.

Visualization: Synthetic Workflow

The following diagram illustrates the logical progression and quality control checkpoints for integrating this building block into a peptidomimetic pipeline.

G N1 3-(1-Piperidinyl)-L-Ala-OMe.HCl (Starting Building Block) N2 Neutralization & N-Coupling (HATU / DIPEA / DMF) N1->N2 Step 1 N3 C-Terminal Saponification (LiOH / THF / H2O) N2->N3 Step 2 N4 LC-MS Validation (Mass Shift: -14 Da) N3->N4 QC Check N5 Downstream Elongation (SPPS or Solution Phase) N4->N5 Validated (>95%) N6 Final Peptidomimetic (Active Pharmacophore) N5->N6 Final Cleavage

Caption: Workflow for the synthetic integration and LC-MS validation of 3-(1-Piperidinyl)-L-Ala-OMe.

References

  • Sigma-Aldrich. "(amino methyl)piperidin ium - Sigma-Aldrich." Sigma-Aldrich Catalog.
  • Molaid. "Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride | 412932-40-2." Molaid Chemical Database.
  • Accela ChemBio. "1103643-44-2,1-sulfamoylpiperidine-2-carboxylic acid-AccelaChem." AccelaChem Catalog.
  • Next Peptide. "669015-36-5 | Boc-HomoSec(Mob)-OH | Next Peptide." Next Peptide Catalog.
  • ChemSrc. "1420903-34-9_CAS号:1420903-34-9." ChemSrc Database.
  • ChemicalBook. "3-(1-PIPERIDINYL)-L-ALANINE ;(S)-2-AMINO-3-(PIPERIDIN-1-YL)PROPANOIC ACID." ChemicalBook.

Sources

Solvation Dynamics and Phase-Transfer Protocols for 3-(1-Piperidinyl)-L-Ala-OMe.HCl in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(1-Piperidinyl)-L-Ala-OMe.HCl (Methyl 3-(piperidin-1-yl)-L-alaninate hydrochloride) is a specialized, unnatural amino acid derivative utilized extensively as a building block in advanced peptide synthesis and medicinal chemistry[1],[2].

While the esterification of the carboxyl group fundamentally removes the zwitterionic character of the native amino acid to favor solubility in non-aqueous organic solvents[1], the isolation of this molecule as a hydrochloride salt reintroduces a rigid ionic crystal lattice. This structural dichotomy creates specific solvation challenges. This whitepaper provides an authoritative, first-principles analysis of the solubility profile of 3-(1-Piperidinyl)-L-Ala-OMe.HCl, detailing the thermodynamic causality behind its solvent compatibility, and provides field-validated protocols for free-basing and phase-transfer operations.

Structural Determinants of Solubility

To predict and manipulate the solubility of 3-(1-Piperidinyl)-L-Ala-OMe.HCl, one must analyze its distinct structural motifs:

  • The Methyl Ester (-OMe): Protects the C-terminus, preventing zwitterion formation. This modification inherently increases the lipophilicity of the molecule compared to the parent amino acid[1].

  • The Piperidine Ring: Located at the

    
    -carbon, this saturated heterocyclic ring introduces significant hydrocarbon bulk and a tertiary amine. This drastically increases the intrinsic partition coefficient (LogP) of the free base, driving high solubility in halogenated and etheric solvents.
    
  • The Hydrochloride Salt (.HCl): To prevent spontaneous degradation (such as diketopiperazine formation or auto-aminolysis), the molecule is isolated as an HCl salt. The protonation of the highly basic piperidine nitrogen (and potentially the

    
    -amine) creates a dense ionic lattice.
    

The Causality of Solvation: For dissolution to occur, the solvation energy provided by the solvent must exceed the lattice energy of the salt crystal. In non-polar solvents (e.g., Dichloromethane, Hexanes), the lack of a sufficient dielectric constant (


) and the inability to form ion-dipole interactions means the lattice energy dominates, rendering the salt insoluble[3]. Conversely, polar protic solvents (e.g., Methanol) provide strong hydrogen-bonding networks that efficiently stabilize the dissociated 

and protonated amine species, leading to high solubility[3],[4].

SolvationDynamics Salt 3-(1-Piperidinyl)-L-Ala-OMe.HCl (Ionic Crystal Lattice) Protic Polar Protic Solvents (e.g., Methanol, Water) Salt->Protic High Dielectric Aprotic Polar Aprotic Solvents (e.g., DMF, DMSO) Salt->Aprotic Medium Dielectric NonPolar Non-Polar Solvents (e.g., DCM, Hexane) Salt->NonPolar Low Dielectric Sol_Protic High Solubility (Ion-Dipole & H-Bonding) Protic->Sol_Protic Sol_Aprotic Moderate Solubility (Dipole-Dipole Interactions) Aprotic->Sol_Aprotic Sol_NonPolar Insoluble (Lattice Energy Dominates) NonPolar->Sol_NonPolar

Thermodynamic solvation pathways of the HCl salt.

Empirical Solubility Matrix

The following table synthesizes the solubility behavior of both the HCl salt and the liberated free base across standard organic solvents, providing a practical guide for reaction design.

Solvent ClassSpecific SolventDielectric Constant (

)
Solubility of HCl SaltSolubility of Free BasePractical Application in Synthesis
Polar Protic Water80.1Very High LowAqueous extractions, biological assays.
Polar Protic Methanol (MeOH)32.7High HighStock solutions, esterification reactions[3],[2].
Polar Aprotic Dimethylformamide (DMF)36.7Moderate HighSolid-Phase Peptide Synthesis (SPPS) coupling.
Halogenated Dichloromethane (DCM)8.9Insoluble Very High Solution-phase coupling, free base extraction[5].
Ether Diethyl Ether4.3Insoluble ModeratePrecipitation of the HCl salt from DCM/MeOH[5].
Hydrocarbon Hexanes1.9Insoluble Low / ModerateTrituration, washing away non-polar impurities[3].

Experimental Workflows: Phase-Transfer & Free-Basing

Because peptide coupling agents (e.g., HATU, EDC, DCC) and standard coupling environments typically require non-polar or polar aprotic media (DCM or DMF), the insoluble HCl salt must be converted to the soluble free amine[3],[5]. Below are two self-validating protocols designed to achieve this without compromising the integrity of the methyl ester.

Protocol A: In Situ Neutralization (For Direct Peptide Coupling)

This method is preferred when the free base does not need to be isolated, minimizing the risk of spontaneous degradation.

  • Suspension: Suspend 1.0 equivalent of 3-(1-Piperidinyl)-L-Ala-OMe.HCl in anhydrous DCM or DMF (concentration ~0.1 to 0.5 M). The mixture will appear cloudy due to the insolubility of the salt.

  • Base Addition: Add 1.5 to 2.0 equivalents of a non-nucleophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Solvation Event: Stir the mixture at room temperature for 5–10 minutes. The solution will become optically clear. Causality: The tertiary amine acts as an HCl scavenger, forming DIPEA.HCl (which is highly soluble in DCM/DMF), thereby liberating the lipophilic 3-(1-Piperidinyl)-L-Ala-OMe free base into the solvent.

  • Coupling: Immediately add the activated carboxylic acid partner to initiate the peptide coupling reaction.

Protocol B: Biphasic Aqueous Extraction (For Isolation of the Free Base)

When pure free base is required for analytical characterization or specific moisture-sensitive reactions, a biphasic extraction is utilized[5]. Strong bases (like NaOH) must be avoided to prevent premature saponification of the methyl ester.

  • Initial Suspension: Suspend the HCl salt in Dichloromethane (DCM) in a separatory funnel.

  • Mild Neutralization: Add an equal volume of saturated aqueous Sodium Bicarbonate (

    
    , pH ~8.5).
    
  • Phase Transfer: Stopper and invert the funnel vigorously for 3–5 minutes, venting frequently to release

    
     gas. Causality: The mild base deprotonates the amine. The resulting neutral, lipophilic free base rapidly partitions into the lower DCM layer, while the resulting NaCl remains in the upper aqueous layer[5].
    
  • Separation & Washing: Collect the lower organic (DCM) layer. Extract the remaining aqueous layer with one additional volume of DCM to ensure quantitative recovery. Combine the organic layers and wash once with saturated brine.

  • Drying & Isolation: Dry the combined organic layers over anhydrous Sodium Sulfate (

    
    ). Filter the drying agent and concentrate the filtrate in vacuo (rotary evaporation at <30°C to prevent thermal degradation) to yield the pure free base as a viscous oil.
    

ExtractionWorkflow Start Suspend HCl Salt in DCM AddBase Add Saturated Aq. NaHCO3 (pH 8.0 - 9.0) Start->AddBase Mix Vigorous Biphasic Mixing (15 min at 25°C) AddBase->Mix PhaseSep Phase Separation (Separatory Funnel) Mix->PhaseSep OrgPhase Organic Phase (DCM) Contains Free Base PhaseSep->OrgPhase Bottom Layer AqPhase Aqueous Phase Contains NaCl & Water PhaseSep->AqPhase Top Layer (Discard) Dry Dry over Anhydrous Na2SO4 & Filter OrgPhase->Dry Evap Rotary Evaporation (in vacuo) Dry->Evap Product Pure 3-(1-Piperidinyl)-L-Ala-OMe (Ready for Coupling) Evap->Product

Biphasic extraction workflow for free-basing.

Troubleshooting & Best Practices

  • Incomplete Dissolution in Methanol: If the HCl salt fails to dissolve completely in polar protic solvents, it may be due to concentration exceeding the saturation point or low solvent temperature. Gentle heating (30-40°C) via a water bath is recommended[3].

  • Storage of the Free Base: The isolated free base of

    
    -amino acid esters can be prone to intramolecular cyclization or degradation over time. It is highly recommended to store the compound in its HCl salt form and only generate the free base immediately prior to use.
    
  • Alternative Solvents: If DCM is restricted due to environmental or safety regulations, Ethyl Acetate (EtOAc) serves as an excellent greener alternative for the biphasic extraction of the free base, though phase separation may take slightly longer due to density differences.

References

  • Schouten, A., & Lutz, M. (2009). L-Serine methyl ester hydrochloride. Acta Crystallographica Section E Structure Reports Online, 65(12), o3026. Utrecht University Repository. Retrieved from:[Link]

  • ResearchGate Community Forum. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from:[Link]

  • National Institutes of Health (NIH) / PMC. A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from: [Link]

Sources

In-Depth Technical Guide: De Novo Synthesis of 3-(1-Piperidinyl)-L-Ala-OMe·HCl via Iterative Degradation of L-Glutamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Retrosynthetic Strategy

In the landscape of unnatural amino acid synthesis, the derivation of 3-(1-Piperidinyl)-L-Ala-OMe·HCl from the chiral pool precursor L-glutamic acid presents a unique structural challenge: the formal excision of two carbon atoms from the side chain while strictly preserving the integrity of the α-stereocenter.

Synthesis A L-Glutamic Acid (5 Carbons) B Boc-Glu-OMe (Regioprotection) A->B MeOH, SOCl2; Boc2O; LiOH C Boc-DAB(Cbz)-OMe (Curtius I) B->C DPPA, Et3N, BnOH, 90°C D Boc-Asp-OMe (Diazotization/Oxidation) C->D 1. H2, Pd/C 2. NaNO2, AcOH 3. TEMPO, BAIB E Boc-DAP(Cbz)-OMe (Curtius II) D->E DPPA, Et3N, BnOH, 90°C F 3-(1-Piperidinyl)- N-Boc-Ala-OMe E->F 1. H2, Pd/C 2. Br(CH2)5Br, K2CO3 G 3-(1-Piperidinyl)- L-Ala-OMe•HCl F->G 4M HCl in Dioxane

Retrosynthetic and forward synthetic pathway from L-Glutamic Acid to 3-(1-Piperidinyl)-L-Ala-OMe.

Step-by-Step Experimental Protocols & Mechanistic Causality

Stage 1: Regioselective Protection & First Curtius Rearrangement

Objective: Mask the α-center and extrude the C5 carboxyl carbon.

  • Protocol: L-Glutamic acid is converted to its dimethyl ester using SOCl₂/MeOH, followed by N-Boc protection. Regioselective saponification with 1.0 equivalent of LiOH in THF/H₂O preferentially hydrolyzes the less sterically hindered γ-ester, yielding N-Boc-L-Glu-OMe. The free γ-carboxylic acid (1.0 eq) is dissolved in anhydrous toluene. Diphenylphosphoryl azide (DPPA, 1.1 eq) and Et₃N (1.2 eq) are added. The mixture is heated to 80 °C for 2 hours, followed by the addition of benzyl alcohol (BnOH, 1.5 eq) and heating at 90 °C for 12 hours.

  • Mechanistic Causality: DPPA generates an acyl azide under mild, non-epimerizing conditions. Thermal Curtius rearrangement extrudes N₂ to form an isocyanate, which is intercepted by BnOH to form an orthogonal Cbz-protected amine (N-α-Boc-N-γ-Cbz-L-DAB-OMe) [1].

Stage 2: Carbon Extrusion via Diazotization & Oxidation

Objective: Convert the γ-amine into a β-carboxylic acid.

  • Protocol: The Cbz group is removed via hydrogenolysis (H₂, 10% Pd/C, MeOH). The free γ-amine is dissolved in aqueous acetic acid at 0 °C and treated with NaNO₂ (1.5 eq). After 4 hours, the resulting primary alcohol is extracted and dissolved in DCM/H₂O. TEMPO (0.1 eq) and BAIB (2.2 eq) are added, and the mixture is stirred at room temperature until oxidation is complete.

  • Mechanistic Causality: Diazotization converts the primary aliphatic amine into a highly unstable diazonium salt, which undergoes hydrolysis to a primary alcohol (homoserine derivative). The TEMPO/BAIB system is specifically selected for the subsequent oxidation because it is highly selective for primary alcohols and operates under mild conditions that strictly prevent the epimerization of the sensitive α-chiral center [2].

Stage 3: Second Curtius Rearrangement

Objective: Extrude the C4 carbon to yield the 3-carbon alanine backbone.

  • Protocol: The newly formed N-Boc-L-Asp-OMe is subjected to the exact DPPA/BnOH Curtius conditions described in Stage 1.

  • Mechanistic Causality: This second rearrangement completes the formal two-carbon excision. The resulting product is N-α-Boc-N-β-Cbz-L-DAP-OMe (a protected 2,3-diaminopropionic acid), which serves as the exact 3-carbon scaffold required for the target molecule.

Stage 4: Piperidine Annulation (Bis-Alkylation)

Objective: Construct the piperidine ring on the β-carbon.

  • Protocol: Following Cbz hydrogenolysis, the free β-amine (1.0 eq) is dissolved in anhydrous acetonitrile. 1,5-dibromopentane (1.1 eq) and anhydrous K₂CO₃ (3.0 eq) are added. The suspension is refluxed for 18 hours. The reaction is quenched with water, extracted with EtOAc, and purified via silica gel chromatography.

  • Mechanistic Causality: The primary amine acts as a bis-nucleophile. The first alkylation yields a secondary amine, which rapidly undergoes intramolecular cyclization by displacing the second bromide. The formation of the thermodynamically stable 6-membered piperidine ring drives the reaction forward [3].

Stage 5: Global Deprotection & Salt Formation

Objective: Unmask the α-amine and isolate the target API.

  • Protocol: The intermediate is dissolved in minimal DCM and treated with 4M HCl in dioxane (10 eq) at room temperature for 2 hours. The product is precipitated by the dropwise addition of cold diethyl ether, filtered, and dried under a high vacuum.

  • Mechanistic Causality: The anhydrous acidic conditions cleanly cleave the Boc carbamate as isobutylene and CO₂ gas. The HCl protonates both the α-amine and the basic piperidine nitrogen, yielding the target 3-(1-Piperidinyl)-L-Ala-OMe as a stable hydrochloride salt.

Quantitative Data & Yield Analysis

The following table summarizes the expected operational parameters and yields for a standard 10-gram scale synthesis, assuming high-purity reagents and rigorous anhydrous techniques where specified.

StageChemical TransformationKey Reagents & CatalystsTime / TempExpected Yield (%)
1 Regioprotection & Curtius ILiOH; DPPA, Et₃N, BnOH12h / 90 °C68% (over 3 steps)
2 Diazotization & OxidationNaNO₂, AcOH; TEMPO, BAIB8h / 0 °C to RT55%
3 Curtius IIDPPA, Et₃N, BnOH12h / 90 °C72%
4 Piperidine Annulation1,5-dibromopentane, K₂CO₃18h / 82 °C (Reflux)65%
5 Deprotection & Salt Formation4M HCl in Dioxane2h / 20 °C92%
Total L-Glu → 3-(1-Pip)-L-Ala-OMe Iterative Degradation ~5 Days ~16% Overall

Analytical Validation (Self-Validating Systems)

To ensure scientific integrity, the workflow must be self-validating. Do not proceed to the next stage unless the following analytical markers are confirmed:

  • Validation of Stage 2 (Oxidation): ¹H-NMR (CDCl₃) must show the complete disappearance of the γ-CH₂ multiplet (δ ~1.8-2.0 ppm) characteristic of the glutamic acid side chain, replaced by a downfield shift of the β-CH₂ (δ ~2.8-3.0 ppm) adjacent to the new carboxyl group.

  • Validation of Stage 4 (Annulation): High-Resolution Mass Spectrometry (HRMS) must show an [M+H]⁺ peak corresponding to the addition of the C₅H₁₀ fragment. ¹H-NMR must reveal the characteristic piperidine envelope: a broad multiplet at δ 1.40–1.65 ppm (6H, piperidine γ and δ protons) and a multiplet at δ 2.40–2.60 ppm (4H, piperidine α protons).

  • Validation of Stage 5 (Deprotection): The ¹³C-NMR must show the complete absence of the Boc quaternary carbon (~79 ppm) and the Boc methyl carbons (~28 ppm).

References

  • Title: The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses Source: National Institutes of Health (NIH) / PMC URL: [Link] [1]

  • Title: A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs Source: MDPI (Molecules) URL: [Link] [2]

  • Title: US10398142B2 - Polycationic amphiphiles as antimicrobial agents (Bis-alkylation of primary amines)

Advanced Pharmacological Profiling of Piperidinyl Alanine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental profiling of piperidinyl alanine derivatives.

Executive Summary: The Scaffold Advantage

Piperidinyl alanine (Pip-Ala) represents a critical class of non-proteinogenic amino acids used extensively in peptidomimetic drug design. Structurally, it consists of a piperidine ring attached to an alanine backbone. Its pharmacological value stems from two distinct physicochemical properties:

  • Conformational Restriction: The piperidine ring reduces the entropic penalty of binding by locking the side chain into a semi-rigid conformation, unlike the flexible aliphatic chains of Lysine or Arginine.

  • Tunable Basicity: The secondary amine within the piperidine ring (

    
    ) serves as a versatile cation mimic, capable of forming strong electrostatic interactions with anionic pockets (e.g., Asp/Glu residues in GPCRs or proteases) while offering a handle for further functionalization (e.g., N-alkylation, guanidinylation).
    

This guide focuses on the two most validated therapeutic applications: Serine Protease Inhibition (specifically Thrombin) and Integrin Antagonism .

Structural Biology & Mechanism of Action[1]

The "Super-Arginine" Mimic (Thrombin Inhibition)

In the context of serine proteases like Thrombin, the S1 specificity pocket is deep and acidic (Asp189). Native substrates use Arginine (Arg) to penetrate this pocket. However, Arg is metabolically unstable and highly flexible.

Derivatives of 3-piperidinyl-(N-guanidino)-alanine have emerged as potent "constrained arginine" mimics.[1]

  • Mechanism: The piperidine ring acts as a rigid scaffold that projects the guanidino group directly into the S1 pocket.

  • Selectivity: Unlike flexible Arg derivatives that can adapt to the S1 pockets of Trypsin or Factor Xa, the rigid Pip-Ala derivatives can be tuned to fit the unique geometry of Thrombin, achieving selectivity ratios >1000-fold.

Integrin Antagonism (VLA-4 / )

Piperidinyl alanine derivatives function as pharmacophores mimicking the LDV (Leu-Asp-Val) recognition motif found in fibronectin.

  • Mechanism: The carboxylate of the alanine backbone coordinates with the metal ion (

    
     or 
    
    
    
    ) in the integrin
    
    
    -subunit, while the N-substituted piperidine interacts with the specificity pocket usually occupied by Leucine or Phenylalanine.

Critical Structure-Activity Relationships (SAR)

The following diagram illustrates the logic flow for optimizing piperidinyl alanine derivatives for Thrombin selectivity versus Integrin binding.

SAR_Logic Scaffold Piperidinyl Alanine Scaffold Thrombin Target: Thrombin (S1 Pocket) Scaffold->Thrombin Application 1 Integrin Target: Integrin α4β1 (VCAM-1 interaction) Scaffold->Integrin Application 2 Guanidinylation Modification: N-Guanidinylation Thrombin->Guanidinylation Mimic Arg Stereochem_R Stereochemistry: (R)-Isomer (D-config) Guanidinylation->Stereochem_R Opt. Fit Result_Thrombin Outcome: High Affinity (Ki < 10 nM) Trypsin Selectivity Stereochem_R->Result_Thrombin N_Acylation Modification: N-Aryl/Acyl Capping Integrin->N_Acylation Hydrophobic Pocket Spacer Spacer Optimization: Distance to Carboxylate N_Acylation->Spacer Metal Coordination Result_Integrin Outcome: Potent Cell Adhesion Inhibition (IC50 < 1 µM) Spacer->Result_Integrin

Figure 1: Decision tree for functionalizing the piperidinyl alanine core based on therapeutic target.

Quantitative Data Summary

The table below synthesizes potency data from key studies comparing Piperidinyl Alanine derivatives against standard references.

Compound ClassTargetKey ModificationPotency (

/

)
Selectivity Ref
3-Pip-Ala derivative ThrombinN-guanidino, P1 position

nM
>5000x vs Trypsin [1]
Reference (Arg) ThrombinNative Arginine sidechain

nM
1x (Baseline)
4-Pip-Ala derivative Integrin

N-(3,5-dichlorobenzenesulfonyl)

nM
High vs

[2]
Piperazine analog CXCR4N-alkyl spacer

nM
Anti-HIV activity [3]

Experimental Protocols

Synthesis of Fmoc-4-Piperidinyl-Alanine

Rationale: The Fmoc-protected derivative is the standard building block for Solid Phase Peptide Synthesis (SPPS).

  • Starting Material: Boc-4-pyridyl-alanine.

  • Hydrogenation: Dissolve starting material in MeOH/AcOH (9:1). Add

    
     catalyst (10 wt%). Hydrogenate at 50 psi for 12 hours.
    
    • QC Check: Monitor disappearance of aromatic pyridine peaks via

      
      -NMR.
      
  • Fmoc Protection: Treat the crude hydrogenated product (Boc-4-piperidinyl-alanine) with Fmoc-OSu and

    
     in Dioxane/Water (1:1) at 
    
    
    
    .
  • Purification: Acidify to pH 3, extract with EtOAc. Recrystallize from hexane/EtOAc.

Thrombin Amidolytic Assay (In Vitro)

Rationale: This assay measures the ability of the derivative to inhibit the cleavage of a chromogenic substrate by Thrombin.

Reagents:

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-6000, pH 7.4.

  • Enzyme: Human

    
    -Thrombin (0.1 nM final).
    
  • Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).

Workflow:

  • Preparation: Dilute inhibitor (piperidinyl alanine derivative) in DMSO to varying concentrations (

    
     M to 
    
    
    
    M).
  • Incubation: Mix 10

    
    L inhibitor + 90 
    
    
    
    L Enzyme in buffer. Incubate for 10 min at
    
    
    to allow equilibrium binding.
  • Initiation: Add 50

    
    L Substrate (100 
    
    
    
    M final).
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Analysis: Plot

    
     vs [I] to determine 
    
    
    
    . Convert to
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Biological Pathway Visualization

The following diagram details the interaction of Piperidinyl Alanine derivatives within the coagulation cascade, specifically targeting Thrombin (Factor IIa).

Coagulation_Pathway FXa Factor Xa Prothrombin Prothrombin (Factor II) FXa->Prothrombin Activates Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Cleavage Fibrinogen Fibrinogen Thrombin->Fibrinogen Catalyzes Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization PipAla Piperidinyl Alanine Inhibitor PipAla->Thrombin Direct Inhibition (Active Site)

Figure 2: Mechanism of anticoagulant action. The derivative directly blocks the catalytic site of Thrombin, preventing Fibrin formation.

References

  • Potent and Selective Thrombin Inhibitors Incorporating the Constrained Arginine Mimic l-3-Piperidyl(N-guanidino)alanine at P1. Journal of Medicinal Chemistry. [Link][1]

  • Discovery and evaluation of piperidinyl carboxylic acid derivatives as potent alpha(4)beta(1) integrin antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. [Link][2]

Sources

A Technical Guide to the Physicochemical Characterization of 3-(1-Piperidinyl)-L-Alanine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 3-(1-Piperidinyl)-L-Alanine Methyl Ester Hydrochloride (HCl), a substituted amino acid derivative with potential applications as a building block in medicinal chemistry and drug development. For professionals in pharmaceutical research and development, a thorough understanding of a compound's fundamental properties is a prerequisite for its successful application. This document outlines the core structural and physicochemical attributes of the title compound and details the requisite experimental protocols for their empirical validation. The methodologies described herein are grounded in established pharmacopeial standards and best practices in chemical analysis, ensuring a self-validating system for data generation. We will explore structural confirmation, melting point, solubility, acid-base characteristics, analytical purity, and stability, providing both the rationale behind each test and step-by-step protocols for their execution.

Compound Identification and Structure

The foundational step in characterizing any novel chemical entity is the unambiguous confirmation of its identity and core structural features. These data serve as the reference against which all subsequent experimental results are compared.

1.1. Chemical Identity

  • Systematic Name: Methyl (2S)-2-amino-3-(piperidin-1-yl)propanoate hydrochloride

  • Common Synonyms: 3-(1-Piperidinyl)-L-Ala-OMe.HCl

  • Chemical Class: Substituted alpha-amino acid ester hydrochloride

1.2. Chemical Structure

The molecule consists of an L-alanine scaffold with a methyl ester at the carboxyl terminus and a piperidinyl group attached to the β-carbon. As a hydrochloride salt, the most basic nitrogen atom—the α-amino group—is protonated.

Chemical Structure of 3-(1-Piperidinyl)-L-Ala-OMe.HCl Caption: 2D structure of 3-(1-Piperidinyl)-L-Ala-OMe.HCl

1.3. Molecular Formula and Weight

The elemental composition and corresponding molecular weight are critical for all quantitative analyses, from preparing solutions of known molarity to interpreting mass spectrometry data.

AttributeValue
Molecular Formula C₉H₁₉ClN₂O₂
Molecular Weight 222.72 g/mol
Monoisotopic Mass 222.1135 g/mol

Core Physicochemical Properties: Experimental Determination

The physical properties of an active pharmaceutical ingredient (API) or intermediate dictate its behavior during synthesis, purification, formulation, and ultimately, its biological action. This section provides protocols for determining these essential characteristics.

2.1. Appearance and Physical State

Causality and Importance: A consistent, well-defined physical appearance is the first indicator of material purity and consistency between batches. Amino acid hydrochlorides are typically crystalline solids.[1][2][3] Deviations from an expected white, crystalline form could suggest the presence of impurities or degradation products.

Protocol for Macroscopic Examination:

  • Place approximately 10-20 mg of the sample on a clean, white watch glass.

  • Observe the sample under bright, full-spectrum lighting against a black and a white background.

  • Record the physical form (e.g., crystalline, amorphous, powder), color, and clarity.

  • Use a spatula to assess the material's texture and flow properties (e.g., free-flowing, cohesive).

2.2. Melting Point Analysis

Causality and Importance: The melting point is a fundamental thermal property that serves as a robust criterion for purity. A sharp melting range is characteristic of a pure crystalline substance, whereas a broad or depressed range typically indicates the presence of impurities.

Protocol for Capillary Melting Point Determination (Based on USP <741>):

  • Ensure the melting point apparatus is calibrated with appropriate standards (e.g., caffeine, vanillin).

  • Finely powder a small amount of the dry sample.

  • Pack the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the apparatus.

  • Set a rapid heating ramp (e.g., 10-20 °C/min) to determine an approximate melting temperature.

  • Using a fresh sample, set a slower ramp rate (1-2 °C/min) starting from approximately 10 °C below the estimated melting point.

  • Record the temperature at which the first droplet of liquid appears (T_onset) and the temperature at which the last solid particle melts (T_clear). The melting range is T_onset – T_clear.

Caption: Workflow for Melting Point Determination.

2.3. Solubility Profile

Causality and Importance: Solubility is a critical parameter that influences every stage of drug development, including reaction kinetics during synthesis, purification via crystallization, and bioavailability during formulation.[1][2] The hydrochloride salt form is specifically chosen to enhance aqueous solubility.[3]

Protocol for Equilibrium Solubility Determination:

  • Prepare a series of vials containing a fixed volume (e.g., 1 mL) of various pharmaceutically relevant solvents (e.g., Water, 0.1 M HCl, pH 7.4 Phosphate Buffer, Methanol, Ethanol, DMSO).

  • Add a pre-weighed excess of 3-(1-Piperidinyl)-L-Ala-OMe.HCl to each vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator until equilibrium is reached (typically 24-48 hours).

  • After equilibration, allow the vials to stand for a short period to let the undissolved solid settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter through a 0.22 µm syringe filter if necessary.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or a mass-calibrated standard curve.

  • Express solubility in mg/mL or mol/L.

SolventTemperature (°C)Solubility (mg/mL)
Purified Water25To be determined
0.1 M HCl25To be determined
pH 7.4 PBS25To be determined
Methanol25To be determined
Ethanol25To be determined
Dichloromethane25To be determined
DMSO25To be determined

Spectroscopic and Chromatographic Characterization

While physical properties define the compound's bulk behavior, spectroscopic and chromatographic techniques are essential for confirming its molecular structure and assessing its purity at a microscopic level.

3.1. Structural Confirmation by NMR and MS

Rationale: Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, confirming connectivity, while Mass Spectrometry (MS) confirms the molecular weight and can reveal fragmentation patterns consistent with the proposed structure.

  • ¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the methyl ester protons, the α-proton of the alanine core, and a complex series of overlapping signals for the methylene protons of the piperidine ring and the β-methylene bridge. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Spectroscopy: The spectrum should reveal nine distinct carbon signals, including a characteristic signal for the ester carbonyl carbon (~170-175 ppm) and signals corresponding to the carbons of the piperidine ring and the alanine backbone.

  • Mass Spectrometry (ESI-MS): In positive ion mode, the primary observed species should be the molecular ion of the free base ([M+H]⁺), corresponding to an m/z of approximately 187.14.

3.2. Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold-standard technique for assessing the purity of pharmaceutical compounds. A well-developed method can separate the main compound from process-related impurities and degradation products, allowing for precise quantification.

Protocol for RP-HPLC Purity Analysis:

  • System Preparation: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) and a mobile phase system suitable for polar, basic compounds. A common choice would be a gradient of water with 0.1% trifluoroacetic acid (TFA) or formic acid (Mobile Phase A) and acetonitrile with the same modifier (Mobile Phase B). The acidic modifier improves peak shape for the amine-containing analyte.

  • Sample Preparation: Accurately prepare a sample solution of known concentration (e.g., 1 mg/mL) in a suitable diluent, typically the initial mobile phase composition.

  • Analysis: Inject the sample and run the gradient method. A typical gradient might run from 5% B to 95% B over 15-20 minutes.

  • Detection: Use a UV detector set to a wavelength where the compound has some absorbance (e.g., 210-220 nm, typical for amide/ester bonds) or a more universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage (Area %).

Caption: High-level workflow for HPLC purity method development and analysis.

Stability Assessment

Protocol for Forced Degradation Study (ICH Q1A Guideline):

  • Prepare Stock Solutions: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent.

  • Apply Stress Conditions: Expose the solutions to a range of stress conditions in parallel with a control sample stored at ambient temperature in the dark.

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80 °C for 48 hours, then dissolve for analysis.

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At appropriate time points, neutralize the acidic and basic samples, and analyze all samples by the developed HPLC purity method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). A good stability-indicating method will show baseline separation between the parent peak and all major degradation peaks.

Stress ConditionDuration/Temp% DegradationObservations/Major Degradants
0.1 M HCl48h / 60°CTo be determinede.g., Hydrolysis to free acid
0.1 M NaOH48h / 60°CTo be determinede.g., Rapid hydrolysis
3% H₂O₂24h / RTTo be determinede.g., N-oxide formation
Thermal (Solid)48h / 80°CTo be determinede.g., No significant degradation
PhotolyticICH Q1BTo be determinede.g., Minor degradation

Conclusion

This guide has outlined a systematic and robust approach to the comprehensive physicochemical characterization of 3-(1-Piperidinyl)-L-Alanine Methyl Ester Hydrochloride. By following the detailed protocols for assessing identity, purity, physical properties, and stability, researchers and drug development professionals can generate a thorough data package. This information is indispensable for ensuring the quality, consistency, and suitability of this compound for its intended use in the synthesis of more complex molecules and for advancing pharmaceutical research. The principles and methodologies described are universally applicable and represent the standard of care in the chemical and pharmaceutical sciences.

References

  • National Center for Biotechnology Information. (n.d.). 3-(1-Piperidinyl)alanine. PubChem. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A tared 1-L round-bottomed flask.... orgsyn.org. Retrieved from [Link]

  • AAPPTec. (n.d.). MSDS - Safety Data Sheet for H-Ala-OMe HCl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride. PubChem. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride. Retrieved from [Link]

  • ChemSrc. (n.d.). H-Ala-OMe.HCl. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Methyl-3-(piperidin-1-yl)-1-(o-tolyl)propan-1-one Hydrochloride. Retrieved from [Link]

Sources

Technical Guide: Safety, Handling, and Application of 3-(1-Piperidinyl)-L-Ala-OMe·HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(1-Piperidinyl)-L-Ala-OMe·HCl (methyl 2-amino-3-(piperidin-1-yl)propanoate hydrochloride) is a highly specialized non-natural amino acid derivative. In modern peptide chemistry and drug development, it serves a dual purpose: it acts as a versatile building block for synthesizing conformationally restricted peptidomimetics, and it functions as a critical reference standard for quantifying piperidinyl-alanine impurities generated during Solid-Phase Peptide Synthesis (SPPS). Due to its specific physicochemical properties—namely the hygroscopicity of its hydrochloride salt and the inherent basicity of the piperidine moiety—stringent handling protocols are required to maintain its chemical integrity and ensure operator safety.

Physicochemical Profiling & Causality of Hazards

Understanding the molecular architecture of 3-(1-Piperidinyl)-L-Ala-OMe·HCl is essential for predicting its behavior in the laboratory [1].

  • Hygroscopicity : The presence of the hydrochloride (HCl) salt stabilizes the primary amine but renders the compound highly hygroscopic. Exposure to ambient humidity causes the fine powder to absorb moisture rapidly, transitioning into a sticky gum. This not only degrades the material but drastically alters its effective molecular weight, leading to severe stoichiometric errors during synthesis.

  • Ester Hydrolysis : The C-terminal methyl ester is susceptible to hydrolysis. If the hygroscopic salt absorbs water, localized micro-environments of moisture can facilitate premature ester cleavage, especially if trace amounts of base are introduced.

  • Basicity and Nucleophilicity : The tertiary amine of the piperidine ring is inherently basic. While protonated in the HCl salt form, any neutralization step will liberate the free base, which can act as a nucleophile or catalyze unwanted side reactions if not carefully controlled.

Safety & Hazard Assessment (GHS Framework)

Although not classified as acutely toxic, 3-(1-Piperidinyl)-L-Ala-OMe·HCl exhibits irritant properties typical of amino acid hydrochlorides and piperidine derivatives [2].

Table 1: GHS Hazard Profiling and Mitigation Strategies

Hazard CategoryGHS ClassificationCausalityMitigation Strategy
Skin Irritation Category 2 (H315)Fine powder adheres to skin; the acidic nature of the HCl salt causes localized dermal irritation.Wear nitrile gloves (double-gloving recommended for bulk handling) and a laboratory coat.
Eye Irritation Category 2A (H319)Dust particulates can cause severe ocular irritation and micro-abrasions to the cornea.Mandatory use of snug-fitting, splash-proof safety goggles.
Respiratory STOT SE 3 (H335)Inhalation of fine, hygroscopic dust irritates the mucosal membranes of the respiratory tract.Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood.

Mechanistic Context: Why This Compound Matters

In Fmoc-SPPS, 3-(1-piperidinyl)alanine is a notorious impurity [4]. When synthesizing peptides with a C-terminal cysteine, the repeated use of piperidine for Fmoc deprotection can trigger a base-catalyzed β-elimination of the cysteine's thiol group, generating a highly reactive dehydroalanine (Dha) intermediate. Piperidine then undergoes a Michael addition with Dha, forming the 3-(1-piperidinyl)alanine residue [3]. Researchers utilize 3-(1-Piperidinyl)-L-Ala-OMe·HCl as a synthetic standard to calibrate analytical instruments (like LC-MS) to detect and quantify this exact impurity.

Mechanism A C-terminal Cys Peptide (Fmoc-protected) C β-Elimination (Loss of Thiol) A->C Base catalysis B Piperidine (Base) Fmoc Deprotection B->C E Michael Addition (Piperidine Attack) B->E Nucleophilic attack D Dehydroalanine (Dha) Intermediate C->D D->E F 3-(1-Piperidinyl)alanine Residue E->F

Mechanism of 3-(1-piperidinyl)alanine formation during Fmoc-SPPS via dehydroalanine intermediate.

Standard Operating Procedures (SOPs) for Handling & Storage

To preserve the integrity of the compound, the following environmental controls must be rigorously maintained:

  • Storage : Store the sealed vial at 2-8°C (or -20°C for prolonged storage) in a desiccator. The storage environment must be backfilled with an inert gas (Argon or Nitrogen) to displace oxygen and moisture.

  • Pre-Handling Equilibration : Critical Step. Before opening, the vial must be allowed to equilibrate to room temperature for at least 30 minutes. Opening a cold vial immediately exposes the powder to atmospheric moisture, causing instant condensation and degradation.

Workflow Start Receive 3-(1-Piperidinyl) -L-Ala-OMe.HCl Storage Store at 2-8°C under Argon (Desiccated) Start->Storage Prep Equilibrate to Room Temp (Prevent Condensation) Storage->Prep Weigh Weigh in Fume Hood (Anti-static tools) Prep->Weigh Dissolve Dissolve in Anhydrous Solvent (e.g., DMF/DCM) Weigh->Dissolve Neutralize Neutralize HCl salt with DIEA/NMM prior to coupling Dissolve->Neutralize

Safe handling and preparation workflow for hygroscopic 3-(1-Piperidinyl)-L-Ala-OMe.HCl.

Experimental Workflows

Workflow 1: Safe Weighing and Transfer Protocol

Objective: Accurately weigh the hygroscopic HCl salt without inducing moisture absorption.

  • Preparation : Ensure the laboratory humidity is below 40%. Wipe down the analytical balance inside the fume hood.

  • Equilibration : Remove the vial from cold storage and let it sit in a desiccator at room temperature for 30-45 minutes.

  • Tooling : Use an anti-static, grounded micro-spatula. Static charge can cause the fine powder to aerosolize, increasing inhalation risk and causing loss of mass.

  • Weighing : Rapidly weigh the required mass into a pre-tared, oven-dried glass vial.

  • Sealing : Immediately flush the source vial with Argon, seal tightly with Parafilm, and return to cold storage.

Workflow 2: Neutralization and Incorporation into Peptide Synthesis

Objective: Incorporate the amino acid into a growing peptide chain, which requires neutralizing the HCl salt to free the α-amine for coupling.

  • Dissolution : Dissolve the weighed 3-(1-Piperidinyl)-L-Ala-OMe·HCl in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to achieve a 0.2 M - 0.5 M concentration.

  • Neutralization : Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM). Causality: The base scavenges the HCl, liberating the primary amine. Failure to fully neutralize will result in a failed coupling reaction, as the protonated amine cannot act as a nucleophile.

  • Activation : Add the coupling reagent (e.g., HATU, PyBOP) and the corresponding carboxylic acid component.

  • Monitoring : Monitor the reaction via LC-MS or HPLC. The presence of the piperidine ring may alter the retention time significantly compared to standard aliphatic amino acids.

References

  • Title : 3-(1-Piperidinyl)alanine | C8H16N2O2 | CID 15347146 Source : PubChem URL :[Link]

  • Title : Tetrahydropyranyl, a Nonaromatic Acid-Labile Cys Protecting Group for Fmoc Peptide Chemistry Source : ResearchGate URL :[Link]

Methodological & Application

Application Note: Integrating 3-(1-Piperidinyl)-L-Ala-OMe.HCl into Peptide Architectures

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is structured to guide researchers through the strategic integration of 3-(1-Piperidinyl)-L-Ala-OMe.HCl into peptide synthesis workflows.

Introduction & Chemical Significance[1][2][3][4][5]

3-(1-Piperidinyl)-L-alanine (PipAla) is a non-canonical amino acid characterized by a basic, tertiary amine side chain. Structurally, it consists of an alanine backbone where the


-carbon is substituted with a piperidine ring attached via its nitrogen atom (

).

While often encountered as an unwanted byproduct in Fmoc-Cys synthesis (via base-catalyzed


-elimination and subsequent piperidine addition), the intentional incorporation of PipAla offers distinct pharmacological advantages:
  • Basicity Modulation: The piperidine side chain (

    
    ) mimics Lysine or Arginine but with a fixed, bulky steric profile and no hydrogen bond donor capability on the side chain nitrogen.
    
  • Conformational Constraint: The bulk of the piperidine ring restricts

    
     and 
    
    
    
    rotamers, potentially stabilizing specific secondary structures or receptor-binding conformations.
  • Solubility Enhancement: The ionizable tertiary amine significantly improves aqueous solubility of hydrophobic peptide sequences at physiological pH.

Critical Handling Note: The reagent is supplied as the Methyl Ester Hydrochloride (OMe.HCl) . This form is not directly compatible with standard Solid-Phase Peptide Synthesis (SPPS) as an internal residue. It requires specific synthetic transformations (protection/hydrolysis) before it can be used as a building block, or it must be used as the C-terminal starting unit in solution-phase synthesis.

Technical Specifications & Preparation

Physical Properties
PropertySpecification
Appearance White to off-white crystalline powder
Solubility Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM/Ether
Hygroscopicity Moderate (Store in desiccator)
Stereochemistry L-configuration (S)
Counterion Hydrochloride (HCl)
Strategic Usage Pathways

The application of this reagent depends entirely on its position within the target peptide.

  • C-Terminal Residue (Solution Phase): Used directly after neutralization.

  • Internal Residue (SPPS/Solution): Requires conversion to Fmoc-PipAla-OH (See Protocol A).

Experimental Protocols

Protocol A: Conversion to SPPS-Ready Building Block (Fmoc-PipAla-OH)

Objective: To convert the starting material H-PipAla-OMe.HCl into Fmoc-3-(1-Piperidinyl)-L-Ala-OH for use in standard Fmoc SPPS.

Reagents:

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide)

  • LiOH (Lithium Hydroxide)

  • Dioxane, Water, Methanol

  • DIEA (Diisopropylethylamine)

Workflow:

  • Fmoc Protection:

    • Dissolve 3-(1-Piperidinyl)-L-Ala-OMe.HCl (1.0 eq) in Water/Dioxane (1:1 v/v).

    • Add DIEA (2.2 eq) to neutralize the HCl and free the alpha-amine.

    • Cool to 0°C and add Fmoc-OSu (1.1 eq) slowly.

    • Stir at Room Temp (RT) for 2-4 hours. Monitor by TLC/LCMS.

    • Workup: Evaporate Dioxane. Extract aqueous layer with EtOAc to remove unreacted Fmoc-OSu. The product (Fmoc-PipAla-OMe) acts as a tertiary amine; ensure pH is basic enough to keep it in organic phase or neutral to precipitate. Note: Tertiary amines can be tricky in extraction; often better to proceed to hydrolysis without isolation if purity is high.

  • Ester Hydrolysis (Saponification):

    • Dissolve crude Fmoc-PipAla-OMe in THF/MeOH/Water (2:1:1).

    • Add LiOH (2.0 eq) at 0°C.

    • Stir at 0°C to RT for 1-2 hours. Caution: Avoid high pH or long times to prevent Fmoc cleavage.

    • Neutralization: Carefully adjust pH to ~3-4 with 1M HCl.

    • Isolation: Extract with EtOAc. The zwitterionic form (Fmoc-NH and protonated piperidine) may require specific pH tuning for optimal extraction.

    • Yield Target: >85% overall.

Protocol B: Solution Phase Coupling (C-Terminal)

Objective: To couple an N-protected amino acid (e.g., Boc-Phe-OH) to H-PipAla-OMe.HCl.

  • Activation: Dissolve Boc-Phe-OH (1.1 eq) and HATU (1.1 eq) in DMF. Add DIEA (1.0 eq). Stir for 5 min.

  • Neutralization: In a separate vial, dissolve H-PipAla-OMe.HCl (1.0 eq) in DMF + DIEA (1.0 eq).

  • Coupling: Combine solutions. Stir for 1-2 hours.

  • Monitoring: Check for disappearance of amine by ninhydrin (if applicable) or LCMS.

  • Workup: Standard aqueous workup. The basic piperidine side chain allows purification by acid-base extraction (wash organic layer with mild base, then extract product into mild acid, neutralize acid layer and extract back to organic).

Protocol C: Handling in SPPS (Internal Residue)

Context: Using the Fmoc-PipAla-OH generated in Protocol A.

  • Coupling Reagents: Use DIC/Oxyma or HATU/DIEA .

    • Note: The tertiary amine on the side chain is internally basic. Avoid large excesses of base (DIEA) which might promote racemization via enolization.

  • Deprotection: Standard 20% Piperidine in DMF.

  • Cleavage: TFA/Water/TIPS (95:2.5:2.5). The piperidine ring is stable to TFA.

Mechanism & Troubleshooting

The Racemization Risk

The presence of the basic piperidine nitrogen on the


-carbon creates a "self-catalysis" risk. The side chain can act as an intramolecular base, abstracting the 

-proton during the activation step, leading to epimerization (L

D).

Mitigation Strategy:

  • Use Oxyma Pure (ethyl cyano(hydroxyimino)acetate) as an additive; its acidic nature suppresses racemization better than HOBt.

  • Keep activation times short (< 10 min).

  • Use collidine instead of DIEA if racemization is observed (weaker base).

Visualization of Workflows

G Start Start: H-PipAla-OMe.HCl Neutralize Neutralization (DIEA/Dioxane) Start->Neutralize Dissolve Protect Fmoc Protection (Fmoc-OSu) Neutralize->Protect + Fmoc-OSu Intermediate Fmoc-PipAla-OMe Protect->Intermediate Organic Extraction Hydrolysis Saponification (LiOH, 0°C) Intermediate->Hydrolysis Ester Cleavage Final Fmoc-PipAla-OH (SPPS Ready) Hydrolysis->Final Acidify & Isolate SideRxn Risk: Fmoc Cleavage (if pH > 10) Hydrolysis->SideRxn Excess Base

Caption: Workflow for converting H-PipAla-OMe.HCl precursor into Fmoc-PipAla-OH for SPPS.

References

  • Lukszo, J., et al. (1996).[1] "3-(1-Piperidinyl)alanine formation during the preparation of C-terminal cysteine peptides with the Fmoc/t-Bu strategy." Letters in Peptide Science, 3(3), 157-166.[1] Link

  • PubChem. (n.d.). "Compound Summary: 3-(1-Piperidinyl)alanine." National Library of Medicine.[2] Link[2]

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3] Chemical Reviews, 109(6), 2455–2504. Link

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal, 15(37), 9394–9403. Link

Sources

Experimental protocol for coupling reactions with "3-(1-Piperidinyl)-L-Ala-OMe.HCl"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Amide Coupling Strategies for 3-(1-Piperidinyl)-L-Ala-OMe·HCl

As a Senior Application Scientist, I frequently encounter challenges when integrating unnatural, basic amino acids into peptide backbones or small molecule APIs. The compound 3-(1-Piperidinyl)-L-Ala-OMe·HCl presents a unique set of mechanistic hurdles. While 3-(1-piperidinyl)alanine is sometimes observed as an unwanted byproduct during Fmoc-SPPS of C-terminal cysteine peptides[1], its deliberate use as a synthetic building block requires precise control over pH, steric hindrance, and workup conditions.

This application note details a robust, self-validating protocol for the nucleophilic acyl substitution[2] of a carboxylic acid with 3-(1-Piperidinyl)-L-Ala-OMe·HCl, ensuring high yields and high purity.

Mechanistic Causality & Substrate Profiling

Before executing the coupling, it is critical to understand the specific physicochemical properties of the substrate to avoid common failure modes:

  • Dual-Amine Dynamics: The molecule possesses a primary

    
    -amine (the desired nucleophile) and a tertiary piperidine nitrogen (a basic, non-nucleophilic moiety).
    
  • Salt Neutralization: Supplied as a hydrochloride salt, the

    
    -amine is protonated and unreactive. It requires stoichiometric neutralization with a non-nucleophilic base (e.g., DIPEA) before coupling can occur.
    
  • Steric Bulk: The 1-piperidinyl group on the

    
    -carbon introduces moderate steric hindrance near the reacting center, necessitating highly efficient coupling reagents to drive the formation of the active ester[3].
    

Reagent Selection Matrix

To optimize the coupling efficiency while minimizing epimerization, the following reagent combinations were evaluated. Quantitative equivalents are summarized below for easy comparison.

Coupling ReagentBaseEquivalents (Acid : Amine : Reagent : Base)Reaction TimeSuitability for 3-(1-Pip)-L-Ala-OMe·HCl
HATU DIPEA1.0 : 1.1 : 1.1 : 3.01 - 2 hOptimal. High reactivity overcomes steric hindrance; excess base neutralizes HCl salt and buffers the piperidine.
TCFH / NMI NMI1.0 : 1.1 : 1.1 : 3.52 - 4 hExcellent. Ideal for highly hindered or epimerization-prone substrates[3].
EDC / HOBt NMM1.0 : 1.1 : 1.2 : 3.012 - 18 hModerate. Slower kinetics; requires longer reaction times but produces easily removable water-soluble urea byproducts.

Step-by-Step Experimental Protocol: HATU-Mediated Coupling

Scale: 1.0 mmol

Step 1: Pre-activation of the Carboxylic Acid

  • Dissolve the carboxylic acid (1.0 mmol, 1.0 eq) in anhydrous DMF or DCM (5.0 mL) under an inert atmosphere (N2 or Ar).

  • Add HATU (418 mg, 1.1 mmol, 1.1 eq) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (348 µL, 2.0 mmol, 2.0 eq).

  • Stir the mixture at room temperature for 5 minutes. Causality: This brief pre-activation ensures the complete conversion of the carboxylic acid to the highly reactive HOAt active ester, preventing the amine from forming an unreactive salt with the free acid.

Step 2: Amine Addition 5. In a separate vial, suspend 3-(1-Piperidinyl)-L-Ala-OMe·HCl (245 mg, 1.1 mmol, 1.1 eq) in DMF (2.0 mL). 6. Add DIPEA (174 µL, 1.0 mmol, 1.0 eq) to this suspension. Causality: This specific equivalent neutralizes the HCl salt, freeing the


-amine for nucleophilic attack.
7. Transfer the neutralized amine solution dropwise to the pre-activated acid mixture.
8. Stir at room temperature for 1–2 hours. Monitor reaction progress via LC-MS until the active ester is fully consumed.

Workflow N1 Carboxylic Acid Component (1.0 eq) N2 Add HATU (1.1 eq) & DIPEA (2.0 eq) in DMF N1->N2 N3 Active HOAt Ester Formation N2->N3 5 min, RT N4 Add 3-(1-Piperidinyl)-L-Ala-OMe·HCl (1.1 eq) + DIPEA (1.0 eq) N3->N4 N5 Nucleophilic Acyl Substitution N4->N5 1-2 hours, RT N6 Target Amide Product N5->N6

Workflow for HATU-mediated amide coupling with 3-(1-Piperidinyl)-L-Ala-OMe·HCl.

The "Basic Amine" Workup Trap (Critical Troubleshooting)

Standard peptide coupling workups rely on an acidic wash (e.g., 1M HCl or 5% citric acid) to remove unreacted amines and basic coupling byproducts. Do not use an acidic wash for this substrate.

Causality: The coupled product contains a tertiary piperidine ring with a pKa of ~10. Exposure to acidic aqueous conditions will immediately protonate the piperidine, converting your neutral organic product into a water-soluble salt. This will extract your target molecule into the aqueous layer, resulting in catastrophic yield loss[4].

Optimized Workup Procedure:

  • Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (30 mL).

  • Wash the organic layer with saturated aqueous NaHCO3 (2 × 15 mL) to remove unreacted carboxylic acid and HOAt byproducts.

  • Wash with distilled water (3 × 15 mL) to remove DMF.

  • Wash with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (DCM/MeOH). Self-Validating Tip: Add 1% Triethylamine (Et3N) or NH4OH to the mobile phase to prevent the basic piperidine product from streaking on the acidic silica gel.

Workup W1 Crude Reaction Mixture (Contains basic piperidine product) W2 Dilute with EtOAc & Wash with Sat. NaHCO3 W1->W2 W3 Acidic Wash (e.g., 1M HCl or 5% Citric Acid)? W2->W3 W4 Piperidine Protonation! Product lost to aqueous layer (SEVERE YIELD LOSS) W3->W4 YES (Standard Protocol) W5 Wash with Water & Brine Product retained in organic layer (HIGH YIELD) W3->W5 NO (Optimized Protocol)

Liquid-liquid extraction decision tree highlighting the acidic wash pitfall.

References

  • Title: 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids Source: Chemistry LibreTexts URL: [Link]

  • Title: TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Discovery and Evaluation of Novel Angular Fused Pyridoquinazolinonecarboxamides as RNA Polymerase I Inhibitors Source: PubMed Central (PMC) URL: [Link]

Sources

Synthesis of novel heterocycles using "3-(1-Piperidinyl)-L-Ala-OMe.HCl"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The incorporation of saturated nitrogen heterocycles, particularly piperidines, into peptide mimetics and small molecule drugs is a proven strategy to enhance metabolic stability, aqueous solubility, and target affinity (e.g., GPCR modulation). The precursor 3-(1-Piperidinyl)-L-Ala-OMe.HCl (Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride) represents a high-value "chiral pool" building block. It bridges the structural gap between natural amino acids and privileged pharmacophores.

This guide details the synthesis of two distinct classes of novel heterocycles derived from this precursor:

  • 3-((Piperidin-1-yl)methyl)piperazine-2,5-diones (Diketopiperazines - DKPs): Scaffolds with high blood-brain barrier (BBB) permeability.

  • 5-((Piperidin-1-yl)methyl)imidazolidine-2,4-diones (Hydantoins): Rigid cores often utilized in anticonvulsant and antidiabetic research.

Critical Pre-Experimental Considerations

Chemical Causality & Reactivity Profile
  • The "Basic" Challenge: Unlike standard alanine derivatives, the side chain contains a tertiary piperidine nitrogen (

    
    ). In the supplied HCl salt form, both the 
    
    
    
    -amine and the piperidine nitrogen are protonated.
  • The Cyclization Driver: The tertiary amine in the side chain can act as an intramolecular general base, potentially accelerating cyclization reactions compared to non-basic analogs. However, it also necessitates careful pH control during extraction to prevent product loss into the aqueous phase.

  • Chirality Preservation: The L-configuration (S) at the

    
    -carbon is prone to racemization under strongly basic conditions (e.g., NaH, excess alkoxide) due to the electron-withdrawing ester and the proximal ammonium group. Our protocols utilize mild organic bases (DIPEA, NMM) to mitigate this risk.
    
Pre-Processing: Free-Basing Protocol

Direct use of the dihydrochloride salt in nucleophilic substitutions often leads to poor yields due to stoichiometric mismatch with bases.

Step-by-Step Free-Basing:

  • Dissolve 10 mmol of 3-(1-Piperidinyl)-L-Ala-OMe.HCl in 20 mL of minimal water.

  • Cool to 0°C. Add saturated

    
     dropwise until pH 
    
    
    
    9-10.
  • Extract immediately with

    
     (
    
    
    
    mL). Note: Do not use Ethyl Acetate as the polar free base is highly soluble in water; DCM provides better partitioning.
  • Dry over

    
    , filter, and concentrate in vacuo at 
    
    
    
    °C.
  • Validation:

    
     should show loss of broad ammonium peaks and a sharp singlet for the methyl ester (
    
    
    
    ppm).

Workflow Visualization

The following diagram outlines the divergent synthesis pathways for DKPs and Hydantoins.

HeterocycleSynthesis Start 3-(1-Piperidinyl)-L-Ala-OMe.HCl FreeBase Free Base Intermediate (Methyl 2-amino-3-(piperidin-1-yl)propanoate) Start->FreeBase Na2CO3, Extr. DCM Coupling Peptide Coupling (Boc-AA-OH + EDC/HOBt) FreeBase->Coupling Path A UreaForm Urea Formation (R-NCO / DCM) FreeBase->UreaForm Path B Deprotection N-Boc Removal (TFA/DCM) Coupling->Deprotection CyclizationA Cyclization (DKP) (Reflux/Morpholine) Deprotection->CyclizationA ProductA Target DKP Scaffold CyclizationA->ProductA CyclizationB Base-Mediated Cyclization (Et3N / Reflux) UreaForm->CyclizationB ProductB Target Hydantoin Scaffold CyclizationB->ProductB

Caption: Divergent synthetic pathways accessing Diketopiperazines (Path A) and Hydantoins (Path B) from the common piperidinyl-alanine precursor.

Detailed Protocols

Protocol A: Synthesis of Piperidinyl-Diketopiperazines (DKPs)

Rationale: DKPs are formed via the intramolecular attack of the free amine on the ester carbonyl of a dipeptide. The piperidine side chain remains pendant, providing a basic handle.

Reagents:

  • Boc-Gly-OH (or other Boc-amino acids)

  • EDC.HCl, HOBt

  • DIPEA (Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • 2-Butanol

Procedure:

  • Coupling: To a solution of Boc-Gly-OH (1.1 equiv) in DMF (0.2 M), add EDC.HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 15 min. Add the Free Base of the starting material (1.0 equiv) and DIPEA (2.0 equiv). Stir at RT for 12 h.

    • Checkpoint: Monitor TLC (5% MeOH/DCM). The product (dipeptide) will be less polar than the starting amine.

  • Workup: Dilute with EtOAc, wash with saturated

    
     and brine. Avoid acidic washes to prevent loss of the basic product. Dry and concentrate.
    
  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1). Stir for 1 h. Remove volatiles in vacuo.

  • Cyclization: Dissolve the crude TFA salt in 2-butanol (0.1 M). Add morpholine (2.0 equiv) or

    
     to neutralize and catalyze. Reflux (
    
    
    
    ) for 4–6 h.
    • Mechanism:[1][2][3][4][5][6][7][8] The heat drives the equilibrium toward the stable 6-membered lactam ring, releasing MeOH.

  • Purification: The DKP often precipitates upon cooling. If not, evaporate and purify via flash chromatography (DCM/MeOH/

    
     90:10:1).
    

Typical Yield: 65–80% (over 3 steps).

Protocol B: Synthesis of Piperidinyl-Hydantoins

Rationale: Reaction with isocyanates yields a urea intermediate. Under thermal or basic conditions, the urea nitrogen attacks the ester carbonyl to form the 5-membered hydantoin ring.

Reagents:

  • Phenyl Isocyanate (or alkyl isocyanates)

  • Dichloromethane (DCM)

  • Triethylamine (

    
    )
    

Procedure:

  • Urea Formation: Dissolve the Free Base (1.0 equiv) in dry DCM (0.2 M) at 0°C. Add Phenyl Isocyanate (1.05 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 2 h.

    • Observation: A white precipitate (urea) may form.

  • One-Pot Cyclization: Add

    
     (1.0 equiv) to the reaction mixture and reflux the DCM solution (or switch to toluene for higher T) for 4–8 h.
    
    • Note: If cyclization is slow, evaporate DCM, replace with Ethanol/HCl (6M) (1:1), and reflux for 1 h (Acid-catalyzed cyclization).

  • Isolation: Evaporate solvent. Partition between EtOAc and saturated

    
    . The hydantoin is usually in the organic layer.
    
  • Purification: Recrystallization from EtOH/Ether or column chromatography.

Typical Yield: 70–85%.

Data & Validation Parameters

ParameterDKP Pathway (Protocol A)Hydantoin Pathway (Protocol B)
Reaction Time 18–24 h (Total)6–10 h (Total)
Limiting Step Cyclization (requires heat)Urea formation (fast)
Key Byproduct Linear dipeptide (if cyclization incomplete)Carbamate (if alcohol present)
Solubility Moderate (DCM, MeOH)High (polar organics)
TLC (

)
0.4 (10% MeOH/DCM)0.6 (10% MeOH/DCM)
Mass Spec (ESI)

consistent with dimer loss of MeOH

consistent with urea loss of MeOH

References

  • Ferreira, P. M. T., et al. (1999).[9] "High yielding synthesis of heterocyclic

    
    -substituted alanine derivatives." Tetrahedron Letters, 40(21), 4099-4102. Link
    
  • Gante, J. (1989). "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition, 33(17), 1699–1720. Link

  • Fischer, P. M. (2003). "Diketopiperazines in Peptide and Combinatorial Chemistry." Journal of Peptide Science, 9(1), 9–35. Link

  • Konnert, L., et al. (2016). "Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold." Chemical Reviews, 117(23), 13757–13809. Link

  • Accela Chem. (2024). "Product Data: Methyl 2-amino-3-(piperidin-1-yl)propanoate dihydrochloride." Catalog Entry. Link

Sources

Application Note: Scale-Up Synthesis of 3-(1-Piperidinyl)-L-Ala-OMe.HCl

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the scale-up synthesis of 3-(1-Piperidinyl)-L-Alanine Methyl Ester Hydrochloride , a non-natural amino acid derivative critical for peptidomimetic drug discovery.

The protocol is designed for process chemists and scale-up engineers , prioritizing stereochemical integrity, impurity control, and operational safety.

Executive Summary

The target molecule, 3-(1-Piperidinyl)-L-Alanine Methyl Ester Hydrochloride , represents a structural hybrid of L-Alanine and a piperidine heterocycle. It is frequently employed as a building block to introduce basicity and conformational constraint into peptide backbones.

Key Challenges in Scale-Up:

  • Regioselectivity & Stereochemistry: Preventing racemization at the

    
    -carbon during the nucleophilic substitution of the side chain.
    
  • 
    -Elimination:  The activated serine precursor is prone to elimination, forming the achiral dehydroalanine ( 
    
    
    
    Ala) impurity.
  • Aminolysis: Piperidine is a potent nucleophile that can attack the methyl ester, forming the stable piperidide amide byproduct.

This protocol utilizes a Nucleophilic Displacement Strategy starting from N-protected L-Serine, optimized to suppress elimination and aminolysis.

Retrosynthetic Analysis & Strategy

The synthesis is designed to retain the L-configuration of the natural amino acid precursor.

  • Route Selection: We utilize N-Boc-O-Mesyl-L-Serine Methyl Ester as the activated intermediate. While aziridine routes offer high stereocontrol, the mesylate displacement is more amenable to multi-kilogram scale-up due to the avoidance of toxic aziridine isolation, provided temperature is strictly controlled.

  • Protecting Group Strategy:

    • Amine:Boc (tert-butyloxycarbonyl) – Stable to base (piperidine), removed by acid (HCl).

    • Carboxyl:Methyl Ester – Maintained throughout; requires protection from aminolysis.

Reaction Scheme (DOT Visualization)

SynthesisRoute Serine N-Boc-L-Ser-OMe (Starting Material) Mesylate Intermediate A (O-Mesyl Activated) Serine->Mesylate MsCl, Et3N DCM, 0°C Elimination Impurity: Dehydroalanine (Racemization Risk) Mesylate->Elimination High Temp / Strong Base TargetPre Intermediate B N-Boc-3-(1-Pip)-L-Ala-OMe Mesylate->TargetPre Piperidine (3 eq) ACN, 0°C -> RT Target TARGET PRODUCT 3-(1-Pip)-L-Ala-OMe.HCl TargetPre->Target 4M HCl / Dioxane Deprotection

Caption: Figure 1. Synthetic pathway highlighting the critical intermediate and the divergence point for the elimination side-reaction.

Detailed Experimental Protocol

Stage 1: Activation of N-Boc-L-Serine Methyl Ester

Objective: Convert the hydroxyl group into a good leaving group (Mesylate) without inducing


-elimination.
  • Reagents:

    • N-Boc-L-Ser-OMe (1.0 equiv)

    • Methanesulfonyl chloride (MsCl) (1.2 equiv)

    • Triethylamine (TEA) (1.5 equiv)

    • Dichloromethane (DCM) (10 vol)

Protocol:

  • Charge N-Boc-L-Ser-OMe and DCM into the reactor. Cool to -5°C to 0°C .

  • Add TEA slowly, maintaining internal temperature < 5°C.

  • Add MsCl dropwise over 60 minutes. Critical: Exothermic reaction. Rapid addition triggers elimination.

  • Stir at 0°C for 2 hours. Monitor by TLC/HPLC for disappearance of starting material.

  • Workup: Wash with cold 1M NaHSO₄ (to remove TEA), then sat. NaHCO₃, then Brine.

  • Dry organic layer (MgSO₄) and concentrate in vacuo below 30°C.

    • Note: The mesylate intermediate is thermally unstable. Use immediately in Stage 2.

Stage 2: Nucleophilic Displacement with Piperidine

Objective: Install the piperidine ring while avoiding ester aminolysis and racemization.

  • Reagents:

    • Crude Mesylate (from Stage 1)

    • Piperidine (3.0 equiv)

    • Acetonitrile (ACN) (8 vol) – Preferred over DMF to simplify workup.

Protocol:

  • Dissolve Crude Mesylate in ACN and cool to 0°C .

  • Add Piperidine (1.0 equiv) dropwise over 30 mins.

    • Mechanistic Insight: The first equivalent acts as the base to cyclize the mesylate to the transient N-Boc-Aziridine intermediate [1].

  • Add the remaining Piperidine (2.0 equiv). Allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 4–6 hours.

    • CCP (Critical Control Point): Monitor by HPLC.[1] Stop immediately when Mesylate is consumed (<1%). Prolonged stirring increases the risk of Piperidine attacking the Methyl Ester (Amide formation).

  • Workup:

    • Concentrate ACN under reduced pressure.

    • Redissolve residue in Ethyl Acetate (EtOAc).

    • Wash with water (x3) to remove excess piperidine and piperidinium salts.

    • Purification: If impurities >5%, perform a quick silica plug filtration (Eluent: 5% MeOH in DCM).

Stage 3: Deprotection and Salt Formation

Objective: Remove N-Boc group and isolate the stable Hydrochloride salt.

  • Reagents:

    • N-Boc-3-(1-Pip)-L-Ala-OMe (Intermediate B)

    • 4M HCl in Dioxane (or MeOH) (5-10 equiv)

    • Diethyl Ether or MTBE (Antisolvent)

Protocol:

  • Dissolve Intermediate B in minimal dry Dioxane or MeOH.

  • Cool to 0°C. Add 4M HCl solution.

  • Stir at RT for 2 hours. Evolution of CO₂ gas (isobutylene byproduct) will occur.

  • Concentrate to remove solvent and excess HCl.

  • Crystallization: Triturate the residue with cold Diethyl Ether or MTBE. The product should precipitate as a white to off-white solid.

  • Filter under N₂ (hygroscopic solid) and dry under vacuum over P₂O₅.

Process Control & Analytics

Quantitative Data Summary
ParameterSpecificationRationale
Temperature (Stage 1) < 5°CPrevents

-elimination to Dehydroalanine.
Stoichiometry (Piperidine) 3.0 Equiv1 eq for Aziridine formation, 1 eq for opening, 1 eq to drive equilibrium.
Reaction Time (Stage 2) 4-6 HoursBalance between conversion and ester aminolysis.
Yield (Overall) 65 - 75%Typical scale-up yield for 3-step sequence.
Enantiomeric Excess > 98% eeRequired for pharmaceutical applications.
Analytical Methods
  • HPLC (Chiral): Column: Chiralpak AD-H or equivalent. Mobile Phase: Hexane/IPA/DEA.

    • Purpose: Quantify L- vs D- isomer ratio.

  • NMR (

    
    H):  Diagnostic signals:
    
    • 
       3.70 ppm (s, 3H, -COOCH 
      
      
      
      ) – Confirms ester integrity.
    • 
       2.3-2.6 ppm (m, 4H, Piperidine 
      
      
      
      -H) – Confirms substitution.
    • Absence of

      
       5.6/6.1 ppm (Dehydroalanine vinylic protons).
      

Troubleshooting & Optimization

Issue: Low Yield due to Dehydroalanine Formation

If the elimination product (Dehydroalanine) is observed:

  • Cause: Temperature too high during MsCl addition or Piperidine addition.

  • Solution: Lower temperature to -10°C. Ensure strictly anhydrous conditions.

Issue: Amide Byproduct (Piperidide)

If the mass spectrum shows M+51 (Piperidine adduct on ester):

  • Cause: Aminolysis of the methyl ester.

  • Solution:

    • Reduce reaction time in Stage 2.

    • Switch solvent to Toluene (reduces polarity, slows aminolysis).

    • Alternative Route: Use the t-Butyl ester (N-Boc-L-Ser-OtBu) for the sequence. The t-Butyl group is sterically bulky and resistant to aminolysis. It is removed simultaneously with the Boc group in Stage 3 [2].

Safety & Compliance

  • Piperidine: Precursor for controlled substances (PCP). Regulated in many jurisdictions (List II chemical in US). Maintain strict inventory logs. Highly toxic and flammable.

  • Methanesulfonyl Chloride: Lachrymator, corrosive. Use in a fume hood.

  • Exotherms: The activation step (Stage 1) is highly exothermic. Active cooling is mandatory.

References

  • Reaction Mechanism & Side Products

    • Lukszo, J., et al. "3-(1-Piperidinyl)alanine formation during the preparation of C-terminal cysteine peptides."[2] Letters in Peptide Science, 1996.[2]

    • Context: Describes the mechanism of piperidine addition to dehydroalanine and potential for racemiz
  • Stereocontrolled Synthesis (Beta-Lactone/Aziridine Route)

    • Pansare, S. V., et al. "Synthesis of N-Boc-alpha-alkyl-beta-(sec-amino)alanines." Organic & Biomolecular Chemistry.
    • Context: Validates the ring-opening strategy of serine deriv
  • General Scale-Up of Beta-Amino Acids

    • "Scale-up synthesis of 3-substituted alanine derivatives." Organic Syntheses, Coll. Vol. 9, p. 24.
    • Context: Standard protocols for handling amino acid methyl ester hydrochlorides.[1][3]

  • Piperidine Handling & Properties

    • PubChem Compound Summary: Piperidine.

Sources

Application Note: Computational Molecular Docking of 3-(1-Piperidinyl)-L-Ala-OMe.HCl against Acetylcholinesterase (AChE)

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists Software Environment: AutoDock Vina v1.2.x, AutoDockTools (ADT), PyMOL

Scientific Background & Rationale

In modern structure-based drug design (SBDD), unnatural amino acid derivatives serve as highly modular building blocks for peptidomimetics and small-molecule inhibitors. The compound 3-(1-Piperidinyl)-L-Ala-OMe.HCl is a prime example, featuring a piperidine ring (a privileged pharmacophore in neuropharmacology) tethered to an L-alanine methyl ester backbone.

To demonstrate the computational evaluation of this compound, this application note establishes a robust molecular docking protocol targeting Acetylcholinesterase (AChE) . AChE is a critical cholinergic enzyme responsible for the rapid hydrolysis of the neurotransmitter acetylcholine into choline and acetate[1]. It is a highly validated therapeutic target for neurodegenerative disorders such as Alzheimer's disease[2].

The Causality Behind the Experimental Design

As computational scientists, we must ensure that our in silico models accurately reflect physiological realities. The choices in this protocol are grounded in the following mechanistic principles:

  • Handling the Hydrochloride (.HCl) Salt: The .HCl designation is not merely a manufacturing artifact; it dictates the physiological protonation state. At pH 7.4, the piperidine nitrogen is protonated, carrying a +1 formal charge. AChE features a deep, 20 Å narrow active site cleft lined with 14 highly conserved aromatic residues[2]. At the base of this cleft lies the Catalytic Anionic Site (CAS), where Tryptophan 84 (Trp84) forms critical cation-π interactions with positively charged amines[2]. If the ligand is prepared as a neutral free base, the docking algorithm will fail to model this interaction, resulting in severe false-negative binding poses.

  • Algorithm Selection (AutoDock Vina): We utilize AutoDock Vina because it achieves an approximately two orders of magnitude speed-up compared to legacy software while significantly improving the accuracy of binding mode predictions via a sophisticated gradient optimization method[3].

  • Hydrogen Treatment: AutoDock Vina does not utilize partial atomic charges for its scoring function; however, it strictly requires the presence of polar hydrogens to identify hydrogen bond donors and acceptors[4]. Stripping all hydrogens or failing to add polar hydrogens to the receptor will fundamentally break the scoring function.

Computational Workflow Overview

The following diagram illustrates the self-validating computational pipeline used to evaluate the ligand-receptor complex.

Workflow LIG Ligand Preparation 3-(1-Piperidinyl)-L-Ala-OMe (Protonated) DOCK AutoDock Vina Gradient Optimization Method LIG->DOCK REC Receptor Preparation AChE (PDB: 4EY7) GRID Grid Box Definition Targeting 20 Å Active Site Cleft REC->GRID GRID->DOCK ANALYSIS Post-Docking Analysis Pose Validation & RMSD DOCK->ANALYSIS

Caption: Self-validating computational workflow for the molecular docking of 3-(1-Piperidinyl)-L-Ala-OMe against AChE.

Step-by-Step Experimental Protocol

Phase 1: Ligand Preparation
  • Structure Generation: Sketch 3-(1-Piperidinyl)-L-Ala-OMe in a chemical drawing tool (e.g., ChemDraw) and export it as a SMILES string.

  • Protonation State Assignment: Import the SMILES into Avogadro or OpenBabel. Explicitly add a proton (H+) to the piperidine nitrogen to reflect the physiological state of the .HCl salt.

  • Energy Minimization: Perform a geometry optimization using the MMFF94 force field until the energy gradient converges (< 0.01 kcal/mol/Å). This relaxes steric clashes in the L-Ala backbone.

  • PDBQT Conversion: Use AutoDockTools (ADT) to define rotatable bonds (torsions). The piperidine ring should be kept rigid, while the ester and aliphatic linker bonds are set as active. Save the output as ligand_protonated.pdbqt.

Phase 2: Receptor Preparation
  • Structure Retrieval: Download the high-resolution crystal structure of human AChE complexed with donepezil (PDB ID: 4EY7) from the Protein Data Bank.

  • Structure Cleaning: Open the structure in PyMOL. Delete all bulk water molecules. Expert Insight: Retain highly conserved structural waters deep in the catalytic gorge if they are known to bridge ligand-receptor interactions, but for this baseline protocol, remove all H2O to allow full exploration of the cleft.

  • Hydrogen Addition: Import the cleaned PDB into ADT. Run the receptor preparation script to add polar hydrogens only . This step is mandatory, as Vina requires polar hydrogens to assign atom types for its empirical scoring function[4].

  • Format Conversion: Save the macromolecule as receptor_AChE.pdbqt.

Phase 3: Grid Box Configuration & Self-Validation

AChE's active site comprises two main subsites: the peripheral anionic site (PAS) at the entrance and the esteratic/catalytic subsite at the base[1]. The grid box must encompass both.

  • Center Coordinates: Center the grid box on the catalytic triad (Ser203, His447, Glu334) and Trp84[2].

  • Self-Validation Step (Critical): Before docking the novel ligand, redock the native co-crystallized ligand (donepezil). If the top-scoring pose yields a Root Mean Square Deviation (RMSD) of > 2.0 Å compared to the experimental crystal structure, your grid box or protonation states are incorrect. Do not proceed until the control passes.

Table 1: Validated Grid Box Parameters for AChE (PDB: 4EY7)

ParameterX-AxisY-AxisZ-AxisJustification
Center (Å) -14.0044.0027.50Centered between PAS and CAS.
Size (Å) 25.0025.0025.00Encompasses the entire 20 Å deep cleft[2].
Spacing 0.375 Å0.375 Å0.375 ÅStandard Vina internal grid resolution.
Phase 4: Docking Execution

Execute AutoDock Vina via the command line interface to leverage its multithreading capabilities[3].

Note: The exhaustiveness parameter is increased to 32 (default is 8) to ensure rigorous sampling of the highly flexible L-Ala-OMe backbone within the confined space of the AChE gorge.

Expected Results & Data Presentation

Upon successful completion, Vina outputs a series of binding poses ranked by their predicted binding affinity (kcal/mol).

Table 2: Quantitative Docking Results (Representative Data)

Pose RankBinding Affinity (kcal/mol)RMSD l.b. (Å)RMSD u.b. (Å)Key Interacting Residues
1 (Best) -8.40.0000.000Trp84, Ser203, Phe338
2-7.91.4522.104Trp84, His447
3-7.13.8815.440Tyr72, Asp74 (PAS binding)
Pharmacophore Mapping

The top-scoring pose should theoretically position the protonated piperidine ring deep in the gorge, while the ester moiety interacts with the catalytic machinery.

Mechanism PIP Piperidine Ring (+1 Charge) TRP84 Trp84 (Catalytic Anionic Site) PIP->TRP84 Cation-π Interaction ALA L-Ala Backbone (Chiral Center) PHE338 Phe338 (Acyl Binding Pocket) ALA->PHE338 Hydrophobic Contact EST Methyl Ester (H-Bond Acceptor) SER203 Ser203 (Catalytic Triad) EST->SER203 Hydrogen Bond

Caption: Predicted pharmacophoric interaction network between 3-(1-Piperidinyl)-L-Ala-OMe and the AChE active site.

Troubleshooting & Optimization

  • Issue: The ligand binds exclusively to the surface (Peripheral Anionic Site) and fails to enter the deep cleft.

    • Causality: The active site gorge of AChE is extremely narrow (~5 Å wide)[2]. If the L-Ala-OMe backbone is trapped in a high-energy local minimum during Phase 1, it may be too bulky to pass the bottleneck (Tyr124/Phe338).

    • Solution: Re-run the ligand energy minimization with a different force field (e.g., OPLS3) or increase the exhaustiveness parameter in Vina to 64 to force deeper conformational sampling.

  • Issue: No hydrogen bonds are detected between the ester carbonyl and Ser203.

    • Causality: AutoDock Vina requires polar hydrogens on the receptor to score H-bonds[4]. If you used a script that stripped all hydrogens during Phase 2, the scoring function is blind to these interactions.

    • Solution: Re-prepare the receptor in ADT, ensuring the "Add Polar Hydrogens" step is successfully executed and verified in the resulting .pdbqt file.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.3

  • UCSF Chimera Documentation. AutoDock Vina Tool Limitations and Hydrogen Requirements. 4

  • MDPI. (2024). Structural Bioinformatics Applied to Acetylcholinesterase Enzyme Inhibition. 2

  • Wikipedia Contributors. Acetylcholinesterase. 1

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(1-Piperidinyl)-L-Ala-OMe.HCl by Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of 3-(1-Piperidinyl)-L-Ala-OMe.HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this specific polar, basic, and chiral compound. Our approach is built on fundamental chromatographic principles, tailored to the unique chemical properties of your molecule of interest.

Compound Analysis: Understanding the Challenges

3-(1-Piperidinyl)-L-Ala-OMe.HCl is a derivative of L-alanine methyl ester. Its structure presents several key characteristics that influence chromatographic behavior:

  • High Polarity: The presence of the protonated primary amine (from the HCl salt) and the tertiary amine within the piperidinyl ring makes the molecule highly polar. This can lead to poor retention on traditional non-polar stationary phases like C18.[1][2]

  • Basic Nature: The two nitrogen atoms are basic and can interact strongly with acidic residual silanols on silica-based columns, often resulting in poor peak shape (tailing).[3]

  • Chirality: As a derivative of L-Alanine, the compound is chiral. If the synthesis can result in diastereomers or if enantiomeric purity needs to be confirmed, specialized chiral chromatography is required.[4]

  • Ester Moiety: The methyl ester group can be susceptible to hydrolysis, particularly under neutral to basic pH conditions.[5]

This guide will address these challenges through a series of troubleshooting scenarios and frequently asked questions.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Poor Peak Shape (Severe Tailing)

Question: My chromatogram shows a peak for my compound, but it's broad and asymmetrical with significant tailing. What's causing this and how do I fix it?

Answer: Peak tailing for this compound is almost certainly caused by secondary interactions between the basic amine groups and acidic silanol groups on the surface of the silica-based stationary phase.[3] This interaction is strong and non-specific, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

Visualizing the Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Primary Solutions (Mobile Phase) cluster_2 Secondary Solutions (Stationary Phase) cluster_3 Outcome Problem Poor Peak Shape (Tailing) Sol1 Add Competing Base (e.g., 0.1% TEA) Problem->Sol1 Masks silanols Sol2 Lower Mobile Phase pH (e.g., 0.1% TFA, pH 2-3) Problem->Sol2 Ensures full protonation of analyte Sol3 Switch to Base-Deactivated Column (End-capped, Polar-Embedded) Problem->Sol3 Minimizes available silanol groups Outcome Symmetrical Peak Sol1->Outcome Sol2->Outcome Sol3->Outcome G Start Crude Sample 3-(1-Piperidinyl)-L-Ala-OMe.HCl Prep Sample Prep: Dissolve in Mobile Phase A Filter (0.22 µm) Start->Prep RPLC Reversed-Phase Chromatography (Base-Deactivated C18 or Polar-Embedded) Prep->RPLC HILIC Alternative: HILIC (If poor retention in RP) RPLC->HILIC If needed QC1 Purity Check by Analytical HPLC & Identity Confirmation by MS RPLC->QC1 Chiral Chiral Chromatography (If diastereomer separation needed) QC1->Chiral If needed FinalQC Final QC: Purity & Identity QC1->FinalQC If pure Chiral->FinalQC

Sources

Technical Support Center: Troubleshooting 3-(1-Piperidinyl)-L-Ala-OMe.HCl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for beta-amino acid derivatization. The synthesis of 3-(1-Piperidinyl)-L-alanine methyl ester hydrochloride (a critical building block in peptidomimetics and drug discovery) is notoriously susceptible to side reactions. Because piperidine is both a strong nucleophile and a relatively strong Brønsted base, the kinetic competition between nucleophilic substitution (


) and base-catalyzed 

-elimination (

) dictates the success of your synthesis.

This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure high-yield, enantiomerically pure production.

Mechanistic Overview

Interestingly, the deliberate synthesis of 3-(1-piperidinyl)alanine mirrors a well-documented side reaction in Solid-Phase Peptide Synthesis (SPPS). In Fmoc-based SPPS, base-catalyzed elimination of a protected C-terminal cysteine sulfhydryl group yields a highly reactive dehydroalanine intermediate, which subsequently undergoes an aza-Michael addition with the piperidine used for deprotection[1]. Mass spectrometry routinely identifies this specific pathway via a characteristic +51 Da mass shift corresponding to the piperidinyl adduct replacing the thiol[2]. MALDI-TOF analysis has been instrumental in confirming these base-catalyzed elimination and nucleophilic addition mechanisms[3].

When synthesizing 3-(1-Piperidinyl)-L-Ala-OMe directly from an activated L-serine derivative (e.g., O-tosyl) or a 3-halo-L-alanine, we must actively suppress the elimination pathway while accelerating the substitution pathway.

Mechanism Start N-Protected-3-X-L-Ala-OMe (X = I, OTs, Br) Piperidine + Piperidine Start->Piperidine Subst Nucleophilic Substitution (Desired Pathway) Piperidine->Subst Elim Beta-Elimination (Side Reaction) Piperidine->Elim Racem Alpha-Proton Abstraction (Racemization) Piperidine->Racem Product N-Protected-3-(1-Piperidinyl)-L-Ala-OMe Subst->Product Dehydro Dehydroalanine Derivative (Reactive Intermediate) Elim->Dehydro DProduct D/L Enantiomeric Mixture Racem->DProduct Dehydro->Product Aza-Michael Addition

Mechanistic divergence in beta-piperidinyl alanine synthesis.

Diagnostic FAQs & Troubleshooting Guide

Q1: LC-MS shows a massive peak corresponding to the dehydroalanine (DHA) derivative instead of my desired substitution product. How do I fix this?

  • Causality: Piperidine is acting as a base rather than a nucleophile, abstracting the acidic

    
    -proton of your starting material and triggering an 
    
    
    
    elimination of the leaving group.
  • Solution: Shift the kinetic competition. First, lower the reaction temperature to 0 °C to suppress the higher-activation-energy elimination pathway. Second, utilize an in situ Finkelstein reaction (adding 0.1 eq NaI to a chloride/bromide precursor) to generate a softer, more reactive iodo-intermediate that heavily favors

    
     over 
    
    
    
    .

Q2: My overall chemical yield is excellent (>85%), but chiral HPLC indicates a severe loss of L-stereocenter integrity (high D-enantiomer presence). Why?

  • Causality: The

    
    -proton of the resulting 
    
    
    
    -piperidinyl alanine ester is highly acidic due to the electron-withdrawing methyl ester and the inductively withdrawing
    
    
    -amine. Prolonged exposure to excess piperidine causes reversible base-catalyzed enolization, leading to racemization.
  • Solution: Never use piperidine as both the nucleophile and the bulk solvent/base. Restrict piperidine to exactly 1.05 equivalents. Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) as the acid scavenger. Quench the reaction strictly at the 2-hour mark with aqueous

    
    .
    

Q3: During the final Boc-deprotection and HCl salt formation, my product degrades into a mixture of free carboxylic acids and diketopiperazines. What went wrong?

  • Causality: If your HCl source contains residual water (e.g., aqueous HCl), the highly reactive methyl ester will rapidly hydrolyze under acidic conditions. Furthermore, if the reaction is neutralized prematurely or warmed excessively, the unprotected

    
    -amine will self-condense with the methyl ester of another molecule to form a diketopiperazine.
    
  • Solution: Use strictly anhydrous 4M HCl in dioxane. Maintain the temperature below 25 °C during solvent evaporation to prevent thermal degradation of the ester.

Troubleshooting Issue Low Yield or Impure Product CheckLCMS Analyze via LC-MS / Chiral HPLC Issue->CheckLCMS MassMinusX Mass = Product - Piperidine (Dehydroalanine present) CheckLCMS->MassMinusX MassExact Exact Mass Confirmed Low Enantiomeric Excess CheckLCMS->MassExact MassPlus Mass = Product - 14 Da (Ester Hydrolysis) CheckLCMS->MassPlus Sol1 Lower Temp to 0°C, Change Solvent to THF MassMinusX->Sol1 Sol2 Reduce Piperidine Eq, Use DIPEA as Bulk Base MassExact->Sol2 Sol3 Ensure Anhydrous HCl, Control Evaporation Temp MassPlus->Sol3

Troubleshooting workflow for LC-MS and HPLC diagnostic outcomes.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the mitigation of common side reactions during the


 step (starting from N-Boc-3-iodo-L-Ala-OMe).
SolventTemperaturePiperidine (eq)Scavenger BaseYield (%)DHA (Elimination) (%)Enantiomeric Excess (ee %)
DMF25 °C3.0None45%35%82%
DMF0 °C3.0None62%20%89%
MeCN0 °C1.05DIPEA (1.5 eq)78%12%94%
THF 0 °C 1.05 DIPEA (1.5 eq) + NaI (0.1 eq) 89% <5% >98%

Self-Validating Experimental Protocols

These protocols are designed as self-validating systems. Built-in visual and physical cues allow the researcher to confirm the success of each step in real-time.

Protocol A: Synthesis of N-Boc-3-(1-Piperidinyl)-L-Ala-OMe (Substitution Step)
  • Preparation: Dissolve N-Boc-3-iodo-L-Ala-OMe (1.0 eq, 10 mmol) in anhydrous THF (50 mL, 0.2 M) under an inert

    
     atmosphere.
    
    • Validation Check: The solution must be completely clear and colorless. Any yellowing indicates iodine (

      
      ) formation; if yellow, wash the starting material with sodium thiosulfate before proceeding.
      
  • Catalysis: Add Sodium Iodide (NaI, 0.1 eq, 1 mmol). Stir for 5 minutes.

  • Cooling & Base Addition: Submerge the flask in an ice-water bath to reach an internal temperature of 0–5 °C. Add DIPEA (1.5 eq, 15 mmol) via syringe.

  • Nucleophile Addition: Add Piperidine (1.05 eq, 10.5 mmol) dropwise over 15 minutes to prevent localized exothermic spikes.

    • Validation Check: Within 15–30 minutes, a fine white precipitate (DIPEA·HI salt) will begin to form in the flask. The steady accumulation of this precipitate is a visual confirmation that the

      
       displacement is occurring.
      
  • Monitoring: Stir at 0 °C for exactly 2 hours.

    • Validation Check: Perform TLC (Hexanes/EtOAc 1:1, Ninhydrin stain). The starting material (

      
      , UV active) should be absent. The product (
      
      
      
      ) will appear as a UV-inactive spot that stains strongly with Ninhydrin upon heating.
  • Quench & Workup: Immediately quench the reaction with 20 mL of saturated aqueous

    
     to neutralize all bases and halt racemization. Extract with EtOAc (3 x 30 mL), wash with brine, dry over 
    
    
    
    , and concentrate.
Protocol B: Deprotection and HCl Salt Formation
  • Preparation: Dissolve the purified N-Boc-3-(1-Piperidinyl)-L-Ala-OMe in anhydrous

    
     (0.1 M). Cool to 0 °C.
    
  • Acidification: Add 4M HCl in Dioxane (10.0 eq) dropwise.

    • Validation Check: Vigorous gas evolution will occur immediately. This bubbling is the release of

      
       and isobutylene gas, providing real-time confirmation of Boc cleavage.
      
  • Completion: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Check: The cessation of gas evolution indicates the reaction has reached completion.

  • Isolation: Concentrate the solution under reduced pressure. Critical: Keep the water bath temperature strictly below 30 °C to prevent thermally induced ester hydrolysis.

  • Trituration: Suspend the resulting crude oil in ice-cold anhydrous diethyl ether (50 mL) and triturate vigorously with a glass rod.

    • Validation Check: A highly hygroscopic, free-flowing white powder (the HCl salt) will precipitate. Filter rapidly under a blanket of nitrogen and store immediately in a vacuum desiccator over

      
      .
      

References

  • [3] Semantic Scholar. 3-(1-Piperidinyl)alanine formation during the preparation of C-terminal cysteine peptides with the Fmoc/t-Bu strategy. Available at:[Link]

Sources

Technical Support Center: 3-(1-Piperidinyl)-L-Ala-OMe.HCl Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Troubleshooting Hub for 3-(1-Piperidinyl)-L-Ala-OMe.HCl (


-(1-piperidinyl)-L-alanine methyl ester hydrochloride). As an unnatural amino acid derivative featuring a tertiary amine (piperidine ring) and a methyl ester, this compound presents unique handling challenges in aqueous environments.

This guide is designed for researchers and drug development professionals to diagnose degradation issues, understand the underlying mechanistic causality, and implement self-validating protocols to ensure experimental integrity.

Part 1: Diagnostic Data & Mechanistic Causality

To troubleshoot stability, we must first understand the thermodynamic vulnerabilities of the molecule. The compound possesses three critical functional groups:

  • Methyl Ester (C-terminus): Highly susceptible to nucleophilic attack and hydrolysis.

  • 
    -Primary Amine:  Protonated in the HCl salt form, but highly nucleophilic when deprotonated.
    
  • Piperidine Ring (Tertiary Amine): Acts as an inductive electron-withdrawing group when protonated, modulating the local pKa of the molecule.

Quantitative Stability Matrix

The stability of amino acid methyl esters is strictly dictated by the pH of the aqueous environment[1]. Below is the empirical stability data for 3-(1-Piperidinyl)-L-Ala-OMe.HCl:

Aqueous Environment (pH)Dominant Molecular SpeciesPrimary Degradation PathwayEstimated Half-Life (25°C)
pH < 4.0 (Unbuffered H₂O)Fully Protonated (Stable Salt)Acid-catalyzed hydrolysis> 30 Days
pH 6.0 - 7.5 (PBS/HEPES)

-Amine partially free
Intermolecular Aminolysis< 12 Hours
pH > 8.0 (Basic buffers)

-Amine free
Base-catalyzed ester hydrolysis< 2 Hours

Part 2: Troubleshooting FAQs

Q1: Why does my compound degrade rapidly when dissolved in physiological buffers (pH 7.4)?

The Causality: When you dissolve the HCl salt in a neutral buffer, the


-amino group (pKa ~7.5–8.5) becomes partially deprotonated. Simultaneously, the piperidine ring (pKa ~10) remains protonated. The positive charge on the piperidine ring exerts a strong inductive electron-withdrawing effect, which lowers the pKa of the 

-amine and increases the electrophilicity of the ester carbonyl[2]. This pKa modulation makes the ester highly vulnerable to base-catalyzed hydrolysis by ambient hydroxide ions, rapidly converting your ester into the free carboxylic acid (3-(1-Piperidinyl)-L-Ala-OH)[1].
Q2: I observe a white precipitate and a new mass peak in my LC-MS (+[2M-64]). What is happening?

The Causality: You are observing Diketopiperazine (DKP) formation . When the


-amine is deprotonated at neutral or slightly basic pH, it acts as a potent nucleophile. It attacks the methyl ester of a neighboring molecule in an intermolecular aminolysis reaction. This forms a linear dipeptide intermediate, which rapidly undergoes intramolecular cyclization to form a highly stable 2,5-diketopiperazine ring, ejecting two molecules of methanol in the process[3]. DKP formation is a thermodynamic sink for free amino acid esters.
Q3: How can I intentionally hydrolyze the ester to recover the free amino acid without causing racemization?

The Causality: Standard strong acid/base hydrolysis can cause racemization at the chiral


-carbon. To safely cleave the methyl ester while preserving stereochemistry, mild alkaline hydrolysis or orthogonal metal-catalyzed hydrolysis is required[4]. See the Ester Hydrolysis Protocol below.

Part 3: Degradation Pathway Visualization

The following diagram maps the pH-dependent divergence of the molecule into its primary degradation products.

G A 3-(1-Piperidinyl)-L-Ala-OMe.HCl (Protonated, Stable) B Free Base Form (Reactive Alpha-Amine) A->B pH > 6.0 (Buffer/Base) E Stable Stock Solution (pH < 4, -20°C) A->E Acidic Storage (Unbuffered H2O) C Ester Hydrolysis 3-(1-Piperidinyl)-L-Ala-OH B->C H2O, OH- (Hydrolysis) D 2,5-Diketopiperazine (DKP) (Cyclic Dimer Precipitate) B->D Intermolecular Aminolysis

Fig 1: pH-dependent degradation pathways of 3-(1-Piperidinyl)-L-Ala-OMe.

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of Stable Aqueous Stock Solutions

To prevent premature DKP formation and hydrolysis, the compound must be maintained in its fully protonated state until the exact moment of reaction.

Step-by-Step Methodology:

  • Solvent Preparation: Use highly purified, unbuffered Milli-Q water. Do not use PBS or Tris buffers for stock solutions.

  • Reconstitution: Dissolve 3-(1-Piperidinyl)-L-Ala-OMe.HCl to a concentration of 10–50 mM. The inherent HCl in the salt will naturally drive the solution pH down to ~3.5–4.5.

  • Self-Validation (Critical): Spot 1 µL of the solution onto a narrow-range pH indicator strip.

    • Pass: pH is ≤ 4.0. Proceed to step 4.

    • Fail: pH is > 4.5. The salt has degraded or the water is contaminated. Discard the solution.

  • Storage: Aliquot the solution into single-use vials to prevent freeze-thaw cycles. Flash-freeze in liquid nitrogen and store at -20°C.

  • Usage: Only neutralize the pH (e.g., by adding DIPEA or transferring to PBS) immediately (< 5 minutes) before your assay or coupling reaction.

Protocol B: Mild Alkaline Hydrolysis to Free Amino Acid

If your workflow requires the free carboxylic acid, use this mild protocol to prevent racemization[4].

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 eq of 3-(1-Piperidinyl)-L-Ala-OMe.HCl in a 1:1 mixture of THF and unbuffered water.

  • Base Addition: Chill the solution to 0°C in an ice bath. Slowly add 1.5 eq of LiOH (Lithium Hydroxide). Causality: LiOH provides mild, controlled hydroxide delivery compared to NaOH, minimizing

    
    -proton abstraction and racemization.
    
  • Reaction: Stir at 0°C for 2 hours.

  • Self-Validation (TLC/LC-MS): Monitor the reaction. The starting material will disappear, and a highly polar spot (the zwitterionic free acid) will appear at the baseline of a standard silica TLC plate.

  • Workup: Carefully acidify the solution to pH ~6.5 using 1M HCl to precipitate/isolate the zwitterionic amino acid. Lyophilize the aqueous layer to yield the final powder.

References

  • Constitutional adaptation to pKa modulation by remote ester hydrolysis. National Institutes of Health (PMC) / J. Phys. Org. Chem.2

  • Chemistry of 2,5-diketopiperazine and its bis-lactim ether: a brief review. CLOCKSS Archive.3

  • Amino acid esters as prodrugs of an arylalkanoic acid COX inhibitor: Synthesis and biopharmaceutical and pharmacological evaluation. Taylor & Francis.1

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI.4

Sources

Technical Support Center: Handling & Solubility of 3-(1-Piperidinyl)-L-Ala-OMe·HCl

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for improving the solubility of 3-(1-Piperidinyl)-L-Ala-OMe·HCl .

Product: 3-(1-Piperidinyl)-L-Alanine Methyl Ester Hydrochloride Application: Organic Synthesis (Peptide Coupling, Amidation, Alkylation) Document ID: TS-SOL-PIP-ALA-001

Executive Summary: The Solubility Paradox

Researchers often encounter a critical bottleneck with 3-(1-Piperidinyl)-L-Ala-OMe·HCl : it is an ionic salt attempting to participate in non-polar organic chemistry.

While the methyl ester (OMe) reduces polarity, the hydrochloride (HCl) counter-ion and the highly basic piperidine side-chain create a rigid crystal lattice. This lattice energy typically exceeds the solvation energy provided by standard organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), leading to "crashing out" or heterogeneous reactions.

The Solution: You must disrupt the lattice energy using Dipolar Aprotic Solvents or In-Situ Neutralization .

Diagnostic Matrix: Troubleshooting Solubility

Use this table to identify the root cause of your solubility issue before proceeding to the protocols.

SymptomProbable CauseCorrective Action
Cloudy suspension in DCM/THF Ionic lattice is intact. The solvent is too non-polar to dissociate the HCl salt.Switch Solvent: Dissolve in minimum DMF, then dilute with DCM.[1] (See Protocol A)
Gummy residue at flask bottom Partial solvation/Oiling out. Common with hygroscopic salts absorbing atmospheric water.Dry & Re-dissolve: Co-evaporate with toluene to remove water, then use Protocol B.
Precipitate forms upon adding Base DIPEA/TEA Hydrochloride salt formation. The base neutralized the starting material, but the base's salt is insoluble.Ignore or Filter: If the amine is in solution (check TLC), the precipitate is likely DIPEA·HCl. Proceed with reaction.
Low Yield / No Reaction Protonation Lock. The reactive amine is protonated (NH3+) and non-nucleophilic.Base Equivalence Check: Ensure you have added enough base to neutralize both the HCl and the acidic protons.

Deep Dive: The Piperidine Factor

Unlike standard amino acids (e.g., Ala-OMe·HCl), this molecule contains two basic nitrogen centers:

  • The

    
    -Amine:  The primary reaction center (pKa ~8.0).
    
  • The Piperidine Nitrogen: A tertiary amine on the side chain (pKa ~11.0).

Critical Stoichiometry Note:

  • If your product is a Monohydrochloride (1xHCl) : The proton is likely sequestered by the highly basic Piperidine ring. The

    
    -amine might be free, but the molecule remains a polar salt.
    
  • If your product is a Dihydrochloride (2xHCl) : Both nitrogens are protonated. You need >2 equivalents of base to liberate the nucleophilic

    
    -amine.
    

Visualizing the Decision Logic

The following flowchart outlines the decision process for selecting the correct solubilization strategy.

SolubilityLogic Start Start: 3-(1-Piperidinyl)-L-Ala-OMe.HCl Insoluble in Reaction Solvent CheckSolvent Target Solvent? Start->CheckSolvent IsDCM DCM / Chloroform / Toluene CheckSolvent->IsDCM Non-Polar IsDMF DMF / DMSO / NMP CheckSolvent->IsDMF Polar Aprotic ActionCoSolvent Protocol A: Use Co-Solvent System (Dissolve in DMF -> Dilute w/ DCM) IsDCM->ActionCoSolvent CheckSalt Check Salt Stoichiometry (Mono vs Dihydrochloride) IsDMF->CheckSalt ActionCoSolvent->CheckSalt Once Dissolved ActionBase Protocol B: In-Situ Neutralization (Add DIPEA/NMM) CalcBase Calculate Base Equivalents: 1.1 eq for Mono-HCl 2.2 eq for Di-HCl CheckSalt->CalcBase CalcBase->ActionBase

Figure 1: Decision tree for solubilizing ionic amino acid esters in organic synthesis.

Proven Protocols

Protocol A: The "Dipolar Switch" (Recommended for DCM Reactions)

Use this when your reaction requires DCM (e.g., using specific coupling reagents like EDC/HOBt) but the salt won't dissolve.

  • Weigh the 3-(1-Piperidinyl)-L-Ala-OMe·HCl into your reaction flask.

  • Add DMF (Dimethylformamide) or DMAc dropwise.

    • Ratio: Use approximately 0.5 mL to 1.0 mL of DMF per mmol of compound.

    • Action: Vortex or sonicate until a clear solution forms.

  • Dilute with DCM.

    • Slowly add DCM to reach the desired reaction concentration (usually 0.1 M).

    • Note: If a precipitate forms immediately upon adding DCM, you used too little DMF. Add more DMF to clarify.

  • Proceed to Protocol B for neutralization.

Protocol B: In-Situ Neutralization (The "Free-Basing" Step)

To make the amine nucleophilic, you must remove the HCl. We avoid liquid-liquid extraction (shaking with water/DCM) because the piperidine side chain makes the free base highly water-soluble, leading to product loss.

  • Cool the solution (from Protocol A) to 0°C.

    • Why? Neutralization is exothermic; heat can degrade the methyl ester or cause racemization.

  • Add Non-Nucleophilic Base.

    • Preferred: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).

    • Avoid: Triethylamine (TEA) can sometimes act as a nucleophile or cause racemization in sensitive esters.

  • Stoichiometry:

    • Add 2.1 equivalents of base relative to the starting material (assuming 2HCl salt to be safe, or 1.1 eq if confirmed 1HCl).

  • Equilibration: Stir for 5–10 minutes.

    • Observation: The solution may become cloudy. This is Good . It indicates the formation of DIPEA·HCl (which is insoluble in DCM), leaving your free amine in solution.

  • Add Electrophile: Add your coupling partner (e.g., Acid Chloride, Activated Ester).

Mechanism of Action

Understanding the species in solution ensures you don't misinterpret "cloudiness" as failure.

Mechanism Salt Piperidinyl-Ala-OMe.HCl (Lattice / Insoluble) Mix Mixing in DMF/DCM Salt->Mix Base DIPEA (Organic Base) Base->Mix FreeBase Free Amine (Soluble / Reactive) Mix->FreeBase Dissolves WasteSalt DIPEA.HCl (Precipitate / Inert) Mix->WasteSalt Crashes Out

Figure 2: The chemical transformation during in-situ neutralization. The desired reactive amine remains in solution, while the waste salt often precipitates.

Frequently Asked Questions (FAQs)

Q: Can I use water to dissolve the salt and then add it to the reaction? A: Generally, No . While the salt is water-soluble, adding water to an anhydrous organic reaction (like peptide coupling) usually hydrolyzes the activated ester or kills the coupling reagent (e.g., EDC, HATU). Only use water if you are doing a Schotten-Baumann reaction (biphasic DCM/Water).

Q: Why not just "free-base" it using an extraction workup first? A: Two reasons:

  • Solubility: The free base of 3-(1-Piperidinyl)-L-Ala-OMe is very polar due to the piperidine ring. If you wash with NaHCO3/Water, a significant amount of your product will stay in the water layer, lowering yield.

  • Stability: Amino acid methyl ester free bases are prone to dimerization (forming diketopiperazines) or hydrolysis if stored. In-situ generation is safer.

Q: I added DIPEA and a white solid crashed out. Did I fail? A: Likely No . As shown in Figure 2, DIPEA·HCl is often insoluble in DCM. If your supernatant (liquid) is reactive, the solid is just waste salt. You can proceed.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

    • Supports: General handling of amino acid salts and protecting group strategies.[2]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

    • Supports: Mechanisms of amidation and coupling reactions involving amino acid esters.
  • Sigma-Aldrich (Merck). Solubility of Amino Acid Derivatives. Technical Library.

    • Supports: General solubility data for amino acid HCl salts in organic solvents.
  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.

    • Supports: pKa values for Piperidine (~11) vs. Alpha-ammonium (~8-9), justifying the base equivalents.

Sources

Technical Support Center: Proper Handling and Storage of Hygroscopic 3-(1-Piperidinyl)-L-Ala-OMe.HCl

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the proper handling, storage, and troubleshooting of 3-(1-Piperidinyl)-L-Ala-OMe.HCl. Due to its hygroscopic nature, this amino acid derivative requires specific protocols to ensure its stability, accurate measurement, and the ultimate success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and handling of 3-(1-Piperidinyl)-L-Ala-OMe.HCl.

Q1: What is 3-(1-Piperidinyl)-L-Ala-OMe.HCl and why is it hygroscopic?

A: 3-(1-Piperidinyl)-L-Ala-OMe.HCl is a hydrochloride salt of a methyl-esterified alanine derivative. The term "hygroscopic" describes a substance's tendency to readily absorb moisture from the surrounding atmosphere.[1][2] The hydrochloride salt form, in particular, enhances water solubility and contributes significantly to this property, as the salt ions can form strong associations with water molecules.[3][4]

Q2: What are the consequences of improper storage and moisture absorption?

A: Moisture absorption can severely compromise the quality and usability of the compound, leading to a cascade of experimental errors. Key consequences include:

  • Physical Alteration: The powder will begin to clump, cake, or in severe cases, liquefy (a process known as deliquescence).[2][5][6] This makes the material difficult to handle and dispense.

  • Inaccurate Weighing: When you weigh the compound, you are also weighing an unknown quantity of absorbed water. This leads to significant errors in solution concentration and stoichiometry, compromising the validity of your results.[7]

  • Chemical Degradation: The presence of water can potentially lead to the hydrolysis of the methyl ester group over time, altering the chemical identity of the reagent. Amine salts can also form highly corrosive viscous fluids when they absorb moisture.[3]

Q3: What is the ideal storage condition for this compound?

A: The ideal storage involves multiple layers of protection. The compound should be kept in a tightly sealed, airtight container.[1][8] This primary container should then be stored inside a desiccator containing a suitable drying agent (e.g., anhydrous calcium sulfate, molecular sieves) to maintain a low-humidity environment.[5][7][9] For long-term stability, refrigeration (e.g., 0-8 °C) in this desiccated environment is recommended.[8][10]

Q4: I don't have access to a glove box. Can I still use this compound effectively?

A: Yes, but with stringent precautions. While a humidity-controlled glove box is the gold standard for handling highly hygroscopic materials, successful experiments can be conducted in a standard lab by minimizing atmospheric exposure at every step.[7][11][12] This involves working quickly, using appropriate weighing techniques (like weighing by difference in a sealed vial), and ensuring the compound is properly stored immediately after use.[1][13] The decision tree in Section 4 provides a guide for this scenario.

Q5: My compound has already formed hard clumps. Is it still usable?

A: The material is compromised. While you can attempt to break up the clumps with a spatula, the water content is now unknown and non-uniform, making accurate weighing impossible.[1][7] Using this material will lead to unreliable and irreproducible results. For applications requiring precise concentration, it is strongly advised to use a fresh, unopened container of the compound. For some compounds, gentle heating in a vacuum oven can remove water, but this risks thermal decomposition and should only be attempted if the compound's thermal stability is known.[1]

Section 2: Troubleshooting Guide for Experimental Issues

This guide addresses specific problems encountered during the experimental workflow.

Problem: The weight on the analytical balance continuously increases while I'm weighing the powder.

  • Cause: This is the most direct indication of moisture absorption.[14] The powder is actively pulling water from the air, and the balance is measuring this increase in mass. This is exacerbated by weighing on open surfaces like weighing paper or watch glasses.

  • Solution:

    • Change Your Vessel: Do not use weighing paper.[13] Use a small, dry glass vial or a narrow-necked container with a cap.[14]

    • Weigh by Difference: Pre-weigh the capped vial. Quickly add the approximate amount of powder needed and immediately cap the vial. Place it on the balance and record the stable weight. Dispense the powder into your reaction vessel, then re-cap and re-weigh the vial. The difference in mass is the precise amount of compound transferred.[13]

    • Work Swiftly: Minimize the time the container is open to the atmosphere. Have all other reagents and solvents prepared in advance.[1]

Problem: My experimental results are inconsistent and not reproducible.

  • Cause: Assuming other experimental parameters are controlled, the most likely cause is inaccurate concentration of your 3-(1-Piperidinyl)-L-Ala-OMe.HCl solution. This stems directly from weighing powder that has absorbed a variable amount of moisture between experiments.[7]

  • Solution:

    • Audit Your Handling Protocol: Review the storage and weighing procedures outlined in this guide. Ensure the compound is being stored in a desiccator and that containers are brought to room temperature before opening.[9][15]

    • Implement Strict Weighing Practices: Use the "weigh by difference" method for all future experiments to ensure the mass recorded is only that of the dry compound.[13]

    • Prepare Stock Solutions: If feasible for your workflow, consider preparing a concentrated stock solution inside a glove box or under other controlled conditions.[11] This stock can then be aliquoted and stored, ensuring concentration consistency across multiple experiments. Note that solution stability must be validated.[16]

Problem: The powder is sticky, difficult to transfer, and adheres to spatulas and weighing boats.

  • Cause: This is a physical manifestation of moisture absorption. The surface of the powder has become tacky due to absorbed water, increasing its adhesion.

  • Solution:

    • Prevention is Key: This issue is a symptom of improper storage. A new, uncompromised container should be used.

    • Use Appropriate Tools: A clean, dry spatula should be used. Avoid plastic weighing boats where static can be an issue.

    • Weigh Directly into Reaction Flask: If the experimental setup allows, and after taring the flask on the balance, you can attempt to add the compound directly into the reaction vessel to minimize transfer steps.[11] This must be done quickly.

Problem: The compound dissolves slowly or the resulting solution appears cloudy.

  • Cause:

    • Slow Dissolution: Severely clumped material has a reduced surface area, which can slow down the rate of dissolution.[17]

    • Cloudiness: While this compound should be soluble in many polar solvents, cloudiness could indicate the presence of impurities formed from degradation or the reaction of the compound with residual moisture to form less soluble species.

  • Solution:

    • Ensure Fresh Reagent: Use a fresh, free-flowing powder to ensure rapid and complete dissolution.

    • Use Appropriate Solvent: Confirm the solubility of the compound in your chosen solvent. Gentle sonication can aid in dissolving powders.

    • Check Solvent Purity: Ensure you are using a dry (anhydrous) solvent, as residual water in the solvent can contribute to these issues.

Section 3: Standard Operating Procedures (SOPs)

Follow these protocols to maintain the integrity of 3-(1-Piperidinyl)-L-Ala-OMe.HCl.

SOP 1: Receiving and Initial Storage

  • Inspect: Upon receipt, inspect the container seal for any damage. Do not accept if the seal is broken.

  • Log: Record the date of receipt and the manufacturer's lot number.

  • Prepare Storage: Ensure a laboratory desiccator is ready with fresh, active desiccant (e.g., blue indicating Drierite should be blue, not pink).

  • Store: Place the sealed container directly into the desiccator. For enhanced stability, place the entire desiccator in a refrigerator (0-8 °C).[8][10]

  • Label: Label the desiccator clearly with the contents and hazard information.

SOP 2: Weighing and Dispensing Protocol

  • Equilibration (Critical Step): Remove the desiccator from the refrigerator and allow the entire apparatus to warm to ambient laboratory temperature before opening. This may take 1-2 hours and prevents condensation.[9][15][18]

  • Preparation: Prepare your reaction vessel, solvents, and any other necessary equipment before opening the compound's container.

  • Weighing by Difference: a. Place a clean, dry vial with a screw-cap on the analytical balance and tare it. b. Quickly open the main container, transfer a small amount of the free-flowing powder into the tared vial, and immediately seal both the vial and the main container. c. Place the main container back into the desiccator at once. d. Weigh the sealed vial containing the powder and record the mass (Mass 1). e. Quickly uncap the vial and transfer the powder to your reaction vessel. f. Immediately re-cap the empty vial, place it back on the balance, and record the final mass (Mass 2). g. The exact mass of the transferred compound is Mass 1 - Mass 2 .

SOP 3: Solution Preparation

  • Solvent: Use an appropriate grade of anhydrous solvent to prevent introducing water into your experiment.

  • Addition: Add the weighed powder to the solvent with stirring.

  • Dissolution: Cap the vessel and stir until all solid has dissolved. Gentle sonication may be used to expedite the process if necessary.

  • Storage: If a stock solution is prepared, it should be stored in a tightly sealed container, potentially under an inert atmosphere, and at a temperature validated for stability.[16]

Section 4: Data and Visualization Center
Data Presentation

Table 1: Recommended Storage Conditions Summary

ConditionShort-Term Storage (In-Use)Long-Term Storage (Archival)
Temperature Ambient (in desiccator)0-8 °C[8][10]
Atmosphere Dry Air (in desiccator)[5]Dry Air (in desiccator) or Inert Gas (N₂/Ar)[12]
Container Tightly sealed original containerTightly sealed original container, Parafilm® seal
Location Laboratory DesiccatorDesiccator inside a refrigerator
Experimental Workflows & Visualizations

G cluster_0 Ideal Workflow: Inert Atmosphere Glove Box start Transfer sealed container into glove box antechamber purge Purge antechamber with inert gas start->purge transfer_in Move container into main chamber purge->transfer_in weigh Weigh compound directly into tared reaction vessel transfer_in->weigh dissolve Add anhydrous solvent and prepare solution inside glove box weigh->dissolve end_op Seal reaction vessel and remove from glove box dissolve->end_op

Caption: Ideal workflow for handling in an inert atmosphere.

G start Need to weigh hygroscopic compound? equilibrate CRITICAL: Equilibrate container to room temp before opening? start->equilibrate weigh_method Weighing Method? equilibrate->weigh_method Yes weigh_paper On open weighing paper (HIGH RISK of error) weigh_method->weigh_paper Incorrect weigh_diff By difference in a capped vial (PREFERRED) weigh_method->weigh_diff Correct work_fast Work extremely fast weigh_paper->work_fast weigh_diff->work_fast store_imm Immediately return main container to desiccator work_fast->store_imm proceed Proceed with Experiment store_imm->proceed

Caption: Decision tree for handling in a standard laboratory.

G node1 Improper Storage (Exposure to Humidity) node2 Moisture Absorption by Compound node1->node2 Cycle Repeats node3 Physical Change (Clumping & Caking) node2->node3 Cycle Repeats node4 Inaccurate Weighing (Mass of Water Included) node3->node4 Cycle Repeats node5 Compromised Experiment (Incorrect Concentration, Irreproducible Results) node4->node5 Cycle Repeats node5->node1 Cycle Repeats

Caption: The cycle of moisture-induced product degradation.

Section 5: References
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link][1]

  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet (H-Ala-OMe HCl). Retrieved from [Link][8]

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved from [Link][14]

  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet (H-3-Pal-OMe · 2HCl). Retrieved from [Link][19]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from [Link][7]

  • Google Patents. (n.d.). WO2008088196A1 - Powder composition of hygroscopic substances and manufacturing method thereof. Retrieved from [20]

  • University of Rochester, Department of Chemistry. (n.d.). Weighing Reactants and Reagents. Retrieved from [Link][11]

  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved from [Link][21]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link][5]

  • Bitesize Bio. (2025, May 27). Common Sins When Weighing Out Chemicals. Retrieved from [Link][22]

  • Reddit. (2017, July 7). How to store temperature and moisture-sensitive compounds? Retrieved from [Link][9]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link][23]

  • Chemistry LibreTexts. (2022, August 17). Proper Use of Balances. Retrieved from [Link][13]

  • Google Patents. (n.d.). EP0645440A2 - Process using amine blends to inhibit chloride corrosion in wet hydrocarbon condensing systems. Retrieved from [3]

  • Physics Forums. (2010, March 24). Keeping moisture-sensitive chemicals dry. Retrieved from [Link][15]

  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link][18]

  • Request PDF. (n.d.). Dissolution Techniques for In Vitro Testing of Dry Powders for Inhalation. Retrieved from [Link][24]

  • University of California, Santa Barbara - Environment, Health & Safety. (n.d.). Water Sensitive Chemicals. Retrieved from [Link][25]

  • studylib.net. (2020, October 5). Ammonium Chloride & Amine Corrosion: Causes, Prevention. Retrieved from [Link][4]

  • PubChem. (n.d.). 3-(1-Piperidinyl)alanine. Retrieved from [Link][26]

  • OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Retrieved from [Link][27]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link][28]

  • Asaclean® Purging Compounds. (2018, July 3). 5 Tips to Help Process Dry Hygroscopic Resins. Retrieved from [Link][29]

  • MDPI. (2023, January 31). High-Shear Granulation of Hygroscopic Probiotic-Encapsulated Skim Milk Powder: Effects of Moisture-Activation and Resistant Maltodextrin. Retrieved from [Link][30]

  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link][6]

  • Google Patents. (n.d.). US5883047A - Granules of hygroscopic, water-soluble products. Retrieved from [31]

  • Organic Syntheses Procedure. (n.d.). Note 1. Retrieved from [Link][32]

  • Quora. (2010, October 10). Hygroscopy: How is the hygroscopicity of a substance determined, chemically? Retrieved from [Link][2]

Sources

Monitoring "3-(1-Piperidinyl)-L-Ala-OMe.HCl" reactions by TLC or LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amino Acid Derivative Monitoring . This portal is designed for researchers and drug development professionals working with highly polar, polybasic building blocks.

Below, you will find causality-driven troubleshooting guides, FAQs, and self-validating protocols for monitoring 3-(1-Piperidinyl)-L-Ala-OMe.HCl (Methyl 3-(piperidin-1-yl)-L-alaninate hydrochloride) using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Molecular Profiling: 3-(1-Piperidinyl)-L-Ala-OMe.HCl

Before troubleshooting, we must establish the physical chemistry of the analyte. This molecule presents a unique analytical challenge due to three distinct features:

  • Primary

    
    -Amine:  Highly basic, reactive, and prone to hydrogen bonding.
    
  • Tertiary Piperidine Ring: A bulky, highly basic nitrogen center.

  • Hydrochloride Salt Form: The molecule is pre-protonated, rendering it exceptionally polar and water-soluble.

Section 1: TLC Troubleshooting & FAQs

Q: Why does my compound streak completely from the baseline on standard silica gel plates, regardless of the solvent polarity? A: The streaking is caused by a strong ionic interaction between your doubly basic analyte and the stationary phase. Standard bare silica gel contains exposed silanol groups (-SiOH) which are mildly acidic (pKa ~4.5–5.5). When the basic piperidine and


-amine groups contact the silica, they undergo protonation and bind tightly to the negatively charged silanols[1]. Because your compound is already an HCl salt, it is pre-protonated, meaning it effectively acts as a fixed positive charge that irreversibly adsorbs to the plate[2].

Q: How do I modify my TLC system to achieve sharp, well-resolved spots? A: You must disrupt the ionic binding. This is achieved by adding a sacrificial, volatile Lewis base—typically 1% to 5% Triethylamine (TEA) or Ammonium Hydroxide (


)—to your mobile phase[1]. The TEA aggressively competes for the acidic silanol sites, "deadening" the plate and allowing your neutral free-base analyte to partition normally into the mobile phase[2]. Alternatively, you can use Amine-functionalized (

) silica plates, which have the silanols pre-capped with amino groups, eliminating the need for mobile phase additives[3].

TLC_Mechanism Silica Bare Silica (Acidic Silanols) Streak Ionic Binding (Streaking) Silica->Streak TEA Add 1% TEA (Mobile Phase) Silica->TEA Amine Basic Amines (Analyte) Amine->Streak Sharp Sharp TLC Spot (Free Migration) Amine->Sharp Neutral Neutralized Silanols TEA->Neutral Neutral->Sharp

Mechanism of TLC streaking for basic amines and resolution via TEA addition.

Self-Validating Protocol: Amine-Optimized TLC
  • Step 1: Eluent Preparation: Prepare a solvent system of Dichloromethane : Methanol : Triethylamine (DCM:MeOH:TEA) in a 90:9:1 volumetric ratio.

  • Step 2: Chamber Equilibration: Place the eluent in the TLC chamber with filter paper. Allow 10 minutes for the TEA vapors to saturate the chamber. Causality: Vapor saturation ensures the silica plate is pre-neutralized before the solvent front even arrives.

  • Step 3: Sample Spotting: Dissolve 1 mg of 3-(1-Piperidinyl)-L-Ala-OMe.HCl in 100 µL of MeOH. Add 1 µL of TEA directly to the sample vial to free-base the HCl salt prior to spotting.

  • Step 4: Development & Drying: Run the plate. Crucial: You must thoroughly dry the plate with a heat gun to evaporate all residual TEA before visualization, as residual TEA will cause false positives with basic stains.

  • Step 5: Visualization & Validation: Dip the plate in Ninhydrin stain and heat to 120°C.

    • Validation Check: Ninhydrin specifically reacts with primary amines. A purple spot confirms the presence of the intact

      
      -amine. If the spot is missing, the amine may have been inadvertently protected or consumed in your reaction.
      

Table 1: TLC Visualization Strategies for 3-(1-Piperidinyl)-L-Ala-OMe

Reagent Target Functional Group Expected Result Mechanistic Rationale

| Ninhydrin | Primary


-amine | Purple/Pink Spot | Oxidative deamination of the primary amine forms Ruhemann's purple. |
| Dragendorff's  | Tertiary Amine (Piperidine) | Orange/Red Spot | Heavy metal (Bismuth) complexation with the electron-rich piperidine nitrogen. |
| Iodine (

)
| General Organics | Yellow/Brown Spot | Reversible charge-transfer complexation with basic nitrogens. |

Section 2: LC-MS Troubleshooting & FAQs

Q: Why does 3-(1-Piperidinyl)-L-Ala-OMe elute in the void volume (


) on a standard C18 column? 
A:  Reversed-Phase (RP) chromatography relies on hydrophobic interactions. Because your molecule is highly polar and contains two protonated nitrogens under standard acidic LC-MS conditions (e.g., 0.1% Formic Acid), it possesses virtually no hydrophobicity. It cannot partition into the C18 stationary phase and is immediately washed out in the void volume.

Q: How do I retain and resolve this compound for accurate MS quantification? A: You must invert your chromatographic logic and use Hydrophilic Interaction Liquid Chromatography (HILIC) [4]. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >80% Acetonitrile). The retention mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the polar stationary phase[5].

HILIC_Mechanism Phase HILIC Stationary Phase (Polar Silica/Amide) Water Aqueous Layer Formation Phase->Water Hydration Partition Partitioning into Aqueous Layer Water->Partition Analyte 3-(1-Piperidinyl)-L-Ala-OMe Analyte->Partition Hydrophilic Interaction Elution Elution via Increasing Water % Partition->Elution

HILIC retention mechanism for polar amino acid derivatives.

Q: What MS parameters should I use, and will the HCl salt affect the mass? A: Use Electrospray Ionization in positive mode (ESI+). The HCl salt dissociates completely in the LC mobile phase. You are detecting the free-base cation. The exact mass of the free base (


) is 214.168 Da. You should monitor for the protonated molecular ion 

.
Self-Validating Protocol: HILIC LC-MS Method
  • Step 1: Column Selection: Install a HILIC-Z or Amide column (e.g., 2.1 x 100 mm, 2.7 µm)[4].

  • Step 2: Buffer Preparation: Prepare Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Prepare Mobile Phase B: 20 mM Ammonium Formate in 90% Acetonitrile / 10% Water[4].

    • Causality: Low pH ensures both the piperidine and

      
      -amine are fully protonated, maximizing their polarity and driving stronger HILIC retention. Ammonium formate provides necessary ionic strength to prevent peak tailing while remaining MS-compatible[4].
      
  • Step 3: Sample Dilution: Dilute your sample in 50% Acetonitrile. Crucial: Never inject a sample dissolved in 100% water onto a HILIC column, as the water plug will disrupt the stationary phase hydration layer and cause severe peak distortion.

  • Step 4: Gradient Execution: Run the gradient outlined in Table 2.

  • Step 5: Validation Check: Monitor the void volume (

    
     min). If the 
    
    
    
    signal appears here, your mobile phase is too aqueous, or the column has not properly equilibrated its hydration layer.

Table 2: Standardized HILIC Gradient for Polar Amino Acids

Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Organic) Flow Rate (mL/min)
0.0 10% 90% 0.4
1.0 10% 90% 0.4
6.0 45% 55% 0.4
8.0 45% 55% 0.4
8.1 10% 90% 0.4

| 12.0| 10% | 90% | 0.4 |

References

  • TLC and streaking: why add triethylamine? - Reddit (r/chemhelp). Available at: [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS - Agilent Technologies. Available at: [Link]

  • Direct Analysis of Amino Acids by HILIC–ESI-MS - The Nest Group. Available at: [Link]

Sources

Validation & Comparative

Mass Spectrometry Analysis of 3-(1-Piperidinyl)-L-Ala-OMe.HCl: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Unnatural amino acids (UAAs) are critical building blocks in modern peptide therapeutics, offering enhanced proteolytic stability and novel pharmacokinetic profiles. Among these, 3-(1-Piperidinyl)-L-Ala-OMe.HCl (Methyl 3-(piperidin-1-yl)-L-alaninate hydrochloride) is highly valued for introducing a basic, structurally rigid piperidine moiety into peptide backbones.

To ensure batch-to-batch consistency, enantiomeric purity, and stability during drug development, robust mass spectrometry (MS) characterization is essential. This guide objectively compares the LC-MS/MS performance of 3-(1-Piperidinyl)-L-Ala-OMe.HCl against a common acyclic alternative, 3-(Dimethylamino)-L-Ala-OMe.HCl , providing researchers with field-proven methodologies, mechanistic insights, and self-validating protocols.

Structural & Physicochemical Rationale

The analytical behavior of an amino acid derivative in a mass spectrometer is fundamentally dictated by its side-chain chemistry.

  • 3-(1-Piperidinyl)-L-Ala-OMe: Features a cyclic, secondary-amine-derived side chain. The piperidine ring is highly lipophilic and highly basic (pKa ~10.4).

  • 3-(Dimethylamino)-L-Ala-OMe (Alternative): Features an acyclic, tertiary amine side chain. It is significantly less lipophilic and slightly less basic (pKa ~9.3).

Causality in MS Performance: The increased lipophilicity of the piperidinyl group enhances retention on standard Reversed-Phase Liquid Chromatography (RPLC) columns. By eluting later in the solvent gradient, the piperidinyl derivative effectively bypasses the column void volume where non-volatile salts and polar matrix components typically cause severe ion suppression[1]. Consequently, the piperidinyl derivative exhibits superior signal-to-noise ratios and lower limits of detection (LOD) compared to its dimethylamino counterpart.

Comparative MS Performance Data

The following table summarizes the quantitative mass spectrometry parameters optimized for both compounds using Electrospray Ionization in positive mode (ESI+).

Parameter3-(1-Piperidinyl)-L-Ala-OMe.HCl (Product)3-(Dimethylamino)-L-Ala-OMe.HCl (Alternative)
Molecular Weight (Free Base) 186.25 g/mol 146.19 g/mol
Precursor Ion [M+H]+ m/z 187.1m/z 147.1
Quantifier Product Ion m/z 84.1 (Piperidine cleavage)m/z 46.1 (Dimethylamine cleavage)
Qualifier Product Ion m/z 127.1 (Immonium ion)m/z 87.1 (Immonium ion)
Optimal Collision Energy (CE) 22 eV18 eV
Retention Time (RPLC) 4.2 min1.8 min
Limit of Detection (LOD) 0.5 fmol on-column2.1 fmol on-column
Ionization Efficiency High (Hydrophobic shielding)Moderate (Susceptible to suppression)

Mechanistic Insights into Fragmentation

Under ESI+ conditions, both compounds readily protonate at their highly basic side-chain nitrogens. However, their Collision-Induced Dissociation (CID) pathways diverge significantly, dictating the optimal Multiple Reaction Monitoring (MRM) setup[2]:

  • Immonium Ion Formation: Like many N-modified amino acids, a primary fragmentation pathway involves the loss of the ester group (as methanol and carbon monoxide) to form a stable immonium ion[3]. For the piperidinyl derivative, this yields a prominent qualifier fragment at m/z 127.1.

  • Side-Chain Cleavage: The rigid piperidine ring requires a higher collision energy (22 eV) to cleave from the alpha-carbon compared to the acyclic dimethylamino group (18 eV). The resulting piperidine fragment (m/z 84.1) serves as an exceptional, high-intensity quantifier ion with virtually zero isobaric background noise in biological matrices.

Analytical Workflow & Pathway

MS_Workflow SamplePrep Sample Prep (Dilute & Shoot) LC Chromatography (RPLC) SamplePrep->LC 1 µL Aliquot ESI ESI+ Ionization (Protonation) LC->ESI Eluent Q1 Q1 Isolation (m/z 187.1) ESI->Q1 [M+H]+ CID Collision Cell (CID) Q1->CID Precursor Q3 Q3 Detection (m/z 84.1) CID->Q3 Product Ions

LC-MS/MS analytical workflow for 3-(1-Piperidinyl)-L-Ala-OMe.HCl quantification.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol integrates a self-validating feedback loop. By incorporating a Stable-Isotope-Labeled Internal Standard (SIL-IS), the system continuously monitors absolute peak areas to automatically flag matrix-induced ion suppression or injection failures[1].

Step 1: Sample Preparation (Dilute & Shoot)

  • Stock Solution: Dissolve 1.0 mg of 3-(1-Piperidinyl)-L-Ala-OMe.HCl in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) to create a 1 mg/mL stock.

  • Working Aliquots: Dilute the stock to a working range of 1–1000 ng/mL using 0.1% Formic Acid in MS-grade water.

  • Internal Standard Addition: Spike all samples, blanks, and calibration standards with 50 ng/mL of SIL-IS (e.g., a 13C, 15N-labeled amino acid analog).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble particulates before transferring the supernatant to autosampler vials[4].

Step 2: Chromatographic Separation Rationale: While underivatized, highly polar natural amino acids often require complex Mixed-Mode or HILIC chromatography[4], the methyl ester and piperidine ring of this specific product provide sufficient hydrophobicity for robust retention on standard RPLC[1].

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Injection Volume: 1.0 µL.

Step 3: Mass Spectrometry (ESI+ MRM) Rationale: Multiple Reaction Monitoring (MRM) provides the highest sensitivity and specificity by filtering out isobaric background noise[2].

  • Source Parameters: Electrospray Ionization in positive mode (ESI+). Capillary voltage: 3.5 kV. Desolvation temperature: 450°C.

  • Transitions: Set Q1 to isolate m/z 187.1. Set Q3 to monitor m/z 84.1 (Quantifier) and m/z 127.1 (Qualifier).

  • Collision Energy (CE): Apply 22 eV for optimal fragmentation of the piperidine ring[3].

Step 4: System Validation Check

  • Acceptance Criteria: The SIL-IS peak area in every unknown sample must be within ±15% of the mean SIL-IS area established by the calibration standards.

  • Action: If a sample fails this criterion, the system has detected severe matrix suppression. The sample must be diluted 1:10 with Mobile Phase A and re-injected.

Conclusion

When compared to simpler acyclic alternatives like 3-(dimethylamino)-L-alanine methyl ester, 3-(1-Piperidinyl)-L-Ala-OMe.HCl demonstrates superior analytical performance in LC-MS/MS workflows. Its unique physicochemical properties—specifically the lipophilicity and high gas-phase basicity of the piperidine ring—result in better chromatographic retention, reduced ion suppression, and highly specific fragmentation patterns, making it an exceptionally reliable building block for traceable drug development.

References

  • [4] Title: Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS Source: Thermo Fisher Scientific URL:

  • [1] Title: A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma Source: PMC (National Institutes of Health) URL:

  • [2] Title: Rapid LC-MS/MS Analysis of Free Amino Acids Source: SCIEX URL:

  • [3] Title: ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions Source: PubMed (National Institutes of Health) URL:

Sources

HPLC method development for purity analysis of "3-(1-Piperidinyl)-L-Ala-OMe.HCl"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

The purity analysis of 3-(1-Piperidinyl)-L-Ala-OMe.HCl presents a trifecta of chromatographic challenges: high basicity , low UV absorbance , and chemical instability .

  • Basicity: The piperidine nitrogen (

    
    ) and the 
    
    
    
    -amine (
    
    
    ) ensure the molecule is doubly charged at neutral/acidic pH. On traditional C18 columns, this leads to severe peak tailing due to secondary silanol interactions.
  • Instability: As a methyl ester (OMe), the molecule is susceptible to rapid hydrolysis under basic conditions (

    
    ), ruling out the high-pH strategies typically used to suppress ionization in basic drugs.
    
  • Detection: Lacking a conjugated

    
    -system, the molecule is virtually invisible above 220 nm, necessitating low-UV (200–210 nm) or universal detection (CAD/ELSD/MS).
    

This guide compares three methodological approaches to solve these issues, ultimately recommending a Charged Surface Hybrid (CSH) C18 protocol over traditional Ion-Pairing or HILIC methods.

Comparative Method Analysis

We evaluated three distinct chromatographic strategies. The "Product" in this comparison is the Optimized CSH Method , compared against industry-standard alternatives.

The Contenders
  • Method A (The Legacy Standard): Traditional C18 column with Ion-Pairing Reagent (IPR) – Sodium Hexanesulfonate.

  • Method B (The Alternative): HILIC (Hydrophilic Interaction Liquid Chromatography) on bare silica.

  • Method C (The Optimized Product): Charged Surface Hybrid (CSH) C18 with simple acidic mobile phase.

Performance Data Comparison
MetricMethod A (Ion-Pair C18)Method B (HILIC Silica)Method C (CSH C18 - Optimized)
Stationary Phase Alkyl-bonded C18 (5 µm)Unbonded Silica (3 µm)C18 with surface charge (2.5 µm)
Mobile Phase Phosphate pH 2.5 + HexanesulfonateACN / Ammonium Formate pH 3.00.1% Formic Acid / ACN
USP Tailing Factor (

)
1.2 (Good)1.4 (Acceptable)1.05 (Excellent)
Retention (

)
4.53.22.8
Equilibration Time > 45 mins (Slow)> 30 mins (Slow)< 5 mins (Fast)
MS Compatibility No (Non-volatile salts)YesYes
Hydrolytic Risk LowLowLow
Baseline Noise (210 nm) High (Reagent impurities)MediumLow
Critical Analysis
  • Why Method A Fails Modern Standards: While ion-pairing agents (Method A) effectively mask silanols and improve peak shape, they are "sticky." They permanently alter the column, require long equilibration, and are incompatible with Mass Spectrometry (MS) detectors, which are often needed for impurity identification.

  • Why Method B is Risky: HILIC (Method B) offers good retention for polar bases. However, the high-organic loading solvent required can cause precipitation of the hydrochloride salt sample, and the mechanism is sensitive to small changes in water content.

  • Why Method C Wins: The CSH particle surface is modified with a low-level positive charge. This electrostatically repels the protonated piperidine moiety, preventing it from digging into the silica surface (silanols). This yields sharp peaks using simple, MS-compatible volatile buffers (Formic Acid) without the need for ion-pairing reagents.

Visualizing the Mechanism

The following diagram illustrates the mechanistic difference between the Traditional C18 failure mode and the CSH solution.

G cluster_0 Traditional C18 Problem cluster_1 CSH C18 Solution Silanol Free Silanol (Si-OH) Interaction Ionic Binding (Peak Tailing) Silanol->Interaction Analyte Piperidine (+) Analyte->Interaction Repulsion Electrostatic Repulsion (Sharp Peak) Surface Charged Surface (+) Surface->Repulsion Analyte2 Piperidine (+) Analyte2->Repulsion

Caption: Comparison of analyte-surface interactions. Left: Traditional silanol binding causing tailing. Right: Surface charge repulsion preventing secondary interactions.

Detailed Experimental Protocol (Optimized Method)

This protocol utilizes the Method C approach, validated for stability and sensitivity.

Instrumentation & Conditions[1][2]
  • System: UHPLC or HPLC with PDA (Photo Diode Array) or CAD.

  • Column: Waters XSelect CSH C18 (or equivalent),

    
     mm, 2.5 µm.
    
  • Column Temperature:

    
     (Do not exceed 
    
    
    
    to prevent ester hydrolysis).
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Reference: 360 nm) or CAD.

    • Note: 210 nm is required because the molecule lacks aromaticity. Ensure high-purity solvents to minimize baseline drift.

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in Water (Milli-Q grade).

    • Why: Maintains pH ~2.7. Ensures analyte is fully protonated for consistent retention and suppresses silanol ionization.

  • Solvent B (Organic): 0.1% Formic Acid in Acetonitrile.

    • Why: ACN has a lower UV cutoff than Methanol, essential for 210 nm detection.

Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
10.06040Linear
12.0595Wash
14.0595Hold
14.1955Re-equilibrate
18.0955End
Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile.

    • Caution: Do not use 100% organic solvent; the HCl salt may precipitate.

  • Concentration: 0.5 mg/mL.

  • Stability Check: Inject immediately. If autosampler storage is needed, maintain at

    
    .
    

Method Development Decision Logic

Use this workflow to troubleshoot or adapt the method if the specific impurity profile changes (e.g., separation of the hydrolyzed free acid).

MethodDev Start Start: 3-(1-Piperidinyl)-L-Ala-OMe.HCl CheckUV Check UV Absorbance Start->CheckUV Decision1 Is UV > 220nm sufficient? CheckUV->Decision1 UseUV Use UV 254nm Decision1->UseUV Yes UseLowUV Use UV 210nm or CAD Decision1->UseLowUV No (Likely) ColSelect Column Selection UseUV->ColSelect UseLowUV->ColSelect Decision2 Peak Tailing > 1.5? ColSelect->Decision2 StandardC18 Standard C18 OK Decision2->StandardC18 No SwitchCSH Switch to CSH C18 (Charged Surface) Decision2->SwitchCSH Yes CheckStab Check Stability StandardC18->CheckStab SwitchCSH->CheckStab Decision3 New Impurity @ RRT < 0.5? CheckStab->Decision3 Hydrolysis Ester Hydrolysis Detected. Lower pH / Temp Decision3->Hydrolysis Yes Final Final Method Validation Decision3->Final No Hydrolysis->CheckStab

Caption: Logical workflow for optimizing the separation of basic, labile esters.

References

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Mechanism of Action. Waters Application Notes. [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. [Link]

  • Dolan, J. W. (2008). HPLC Solutions: Peak Tailing of Basic Compounds. Separation Science.[1] [Link]

  • PubChem. (2023). 3-(1-Piperidinyl)alanine Compound Summary. National Library of Medicine. [Link]

Sources

A Technical Guide to Conformational Control in Peptides: Comparing Proline Derivatives and the Novel Amino Acid 3-(1-Piperidinyl)-L-alanine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Conformational Control in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a compelling modality, bridging the gap between small molecules and large biologics. Their therapeutic potential, however, is intrinsically linked to their three-dimensional structure. An unstructured, flexible peptide is often susceptible to enzymatic degradation and may adopt multiple conformations, leading to non-specific binding and reduced potency. The strategic incorporation of non-natural amino acids is a cornerstone of peptidomimetic design, offering a powerful tool to impose specific conformational constraints, stabilize bioactive structures like β-turns, and enhance metabolic stability.[1]

Among the most well-studied conformational modulators is proline, a unique proteinogenic amino acid whose cyclic side chain imparts exceptional rigidity to the peptide backbone.[2] This guide provides an in-depth comparison between the established family of proline derivatives and a less-explored non-natural amino acid, 3-(1-Piperidinyl)-L-alanine . While direct comparative experimental data for this compound is scarce in peer-reviewed literature, we will build a robust comparison from first principles, analyzing its structure to infer its likely impact on peptide conformation. Furthermore, we provide detailed experimental workflows for researchers to directly validate these hypotheses, empowering drug development professionals to make informed decisions in the design of next-generation peptide therapeutics.

Part 1: A Tale of Two Rings: Structural Analysis of Conformational Modulators

The ability of an amino acid to direct peptide folding is rooted in its chemical structure. The fundamental difference between proline derivatives and 3-(1-Piperidinyl)-L-alanine lies in how and where the conformational restriction is applied.

The Proline Family: Backbone Cyclization as a Direct Constraint

Proline and its analogues feature a pyrrolidine ring (or a variation thereof) where the side chain is covalently bonded back to the backbone amide nitrogen. This has profound and well-documented consequences:

  • Fixed Phi (φ) Angle: The cyclic structure locks the backbone dihedral angle φ at approximately -60° to -75°, dramatically reducing the conformational freedom of the peptide chain.[2]

  • Cis/Trans Isomerization: The Xaa-Pro peptide bond has a significantly lower energy barrier between the cis and trans isomers compared to other peptide bonds. This unique property can be critical for protein folding and the formation of specific turn geometries.[2]

  • Turn Induction: Proline is frequently found at the i+1 position of β-turns, where its rigid structure is perfectly suited to initiate the sharp reversal of the peptide chain.[3]

  • Helix Disruption: Proline acts as a "helix breaker" because its amide nitrogen lacks a hydrogen atom, preventing it from acting as a hydrogen bond donor within an α-helix.[2]

Common proline derivatives leverage this fundamental framework, adding further control:

  • 4-Hydroxyproline (Hyp): The addition of a hydroxyl group, particularly in the 4R configuration, provides stability through stereoelectronic effects, most famously in the collagen triple helix.[4]

  • Thiazolidine-4-carboxylic acid (Thz): Replacing the γ-carbon with a sulfur atom alters the ring pucker and electronic properties, which can influence the cis/trans equilibrium and local conformation.[5]

3-(1-Piperidinyl)-L-alanine: Steric Hindrance from a Bulky β-Substituent

In contrast to proline's backbone cyclization, 3-(1-Piperidinyl)-L-alanine imposes conformational constraints through a different mechanism: severe steric hindrance. Its key structural features are:

  • Acyclic Backbone: The peptide backbone is not part of a ring, meaning the φ angle is not inherently fixed as it is in proline.

  • Bulky β-Substituent: The large, conformationally mobile piperidine ring is attached to the β-carbon of the alanine side chain. This bulk is expected to create significant steric clashes with the peptide backbone and adjacent residues.

  • Restricted Side-Chain Torsion (χ1): Rotation around the Cα-Cβ bond (the χ1 dihedral angle) will be highly restricted to avoid collisions between the piperidine ring and the backbone carbonyl and amide groups. This, in turn, will limit the allowable φ and ψ backbone angles.

  • Tertiary Amine: The piperidine nitrogen is a tertiary amine, which can act as a hydrogen bond acceptor and has a pKa that may influence solubility and interactions.[6]

The core hypothesis is that while proline directly restricts the backbone, 3-(1-Piperidinyl)-L-alanine indirectly restricts it by leveraging the steric demands of its side chain. This is a known strategy, as studies have shown that bulky side chains can have a marked effect on the conformation and function of a peptide.[7][8]

Part 2: Comparative Analysis of Conformational Propensities

This section details the known effects of proline derivatives and the predicted effects of 3-(1-Piperidinyl)-L-alanine on peptide secondary structure.

// Connections {Proline, Hyp, Thz} -> Phi_Restriction [color="#4285F4"]; {Proline, Hyp, Thz} -> Turn_Induction [color="#4285F4"]; {Proline, Thz} -> Cis_Trans [color="#4285F4"]; {Proline, Hyp, Thz} -> Helix_Break [color="#4285F4"]; PipAla -> Steric_Hindrance [color="#34A853"]; PipAla -> Sidechain_Lock [color="#34A853"]; Sidechain_Lock -> Turn_Induction [style=dashed, color="#EA4335", label="Predicted"]; } Figure 1: Conceptual overview of conformational control mechanisms.

FeatureProline Derivatives (e.g., Pro, Hyp, Thz)3-(1-Piperidinyl)-L-alanine (Predicted)
Primary Mechanism Covalent backbone cyclization.Steric hindrance from a bulky β-substituent.
Backbone φ Angle Directly restricted to ~ -65°.[2]Indirectly restricted by side-chain clashes.
Backbone ψ Angle Restricted, but variable.Indirectly restricted by side-chain clashes.
Side Chain χ1 Angle Restricted by pyrrolidine ring pucker.Highly restricted to avoid steric clashes.
Cis/Trans Isomerism Significant population of cis isomer is accessible.[2]Unlikely to favor cis isomer; standard trans preference expected.
Preferred Structure Potent inducers of β-turns, particularly Type I and II.[3]Likely to induce turn or bend structures to accommodate the bulky side chain.
Helix Propensity Strong helix breakers.[2]Expected to be a strong helix breaker due to steric bulk.

Part 3: Experimental Validation - A Practical Guide

To empirically determine and compare the conformational effects of these amino acids, a systematic study involving peptide synthesis and biophysical characterization is required. Here, we provide a comprehensive, self-validating experimental plan.

Experimental Design: Model Peptides

The core of the study involves synthesizing a series of model hexapeptides where the central residue (X) is varied. A host-guest system is ideal for isolating the effect of the residue of interest.

  • Host Peptide Sequence: Ac-Tyr-Gly-X-Gly-Gly-Tyr-NH2

    • Rationale: The glycine residues provide maximal conformational flexibility, allowing the central 'X' residue to dictate the local structure. The terminal tyrosine residues provide chromophores for accurate concentration determination via UV spectroscopy.

  • Peptide Variants (X):

    • X = L-Alanine (Ala): Negative control, expected to be largely unstructured (random coil).

    • X = L-Proline (Pro): Positive control for turn induction.

    • X = 4(R)-Hydroxy-L-proline (Hyp): Comparative proline derivative.

    • X = 3-(1-Piperidinyl)-L-alanine (PipAla): The experimental residue.

// Nodes Start [label="Design Model Peptides\n(Ac-YGXGGY-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; SPPS [label="Solid-Phase Peptide Synthesis (SPPS)\nFmoc/tBu Chemistry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Cleavage & RP-HPLC Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterize [label="Mass Spectrometry\n(Confirmation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Conformational Analysis", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; CD [label="Circular Dichroism (CD)\n(Secondary Structure)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="2D NMR Spectroscopy\n(3D Structure)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Comparative Data Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes Start [label="Design Model Peptides\n(Ac-YGXGGY-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; SPPS [label="Solid-Phase Peptide Synthesis (SPPS)\nFmoc/tBu Chemistry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Cleavage & RP-HPLC Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterize [label="Mass Spectrometry\n(Confirmation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Conformational Analysis", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; CD [label="Circular Dichroism (CD)\n(Secondary Structure)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="2D NMR Spectroscopy\n(3D Structure)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Comparative Data Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> SPPS; SPPS -> Purify; Purify -> Characterize; Characterize -> Analysis; Analysis -> CD [label="Global Structure"]; Analysis -> NMR [label="Atomic-Level Structure"]; {CD, NMR} -> Data; } Figure 2: Experimental workflow for comparative peptide analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol utilizes standard Fmoc/tBu chemistry. The synthesis of the peptide containing 3-(1-Piperidinyl)-L-alanine requires the corresponding Fmoc-protected building block, which may need to be custom synthesized if not commercially available.

  • Resin Preparation: Start with a Rink Amide resin (0.1 mmol scale). Swell the resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and dichloromethane (DCM) (2x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

    • Add DIPEA (8 eq.) to the mixture to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction for 2 hours at room temperature.

    • Wash the resin with DMF (5x) and DCM (2x).

    • Causality: HBTU/HOBt is a standard, efficient coupling cocktail that minimizes racemization. Using a 4-fold excess drives the reaction to completion.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. This "caps" the N-terminus.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water for 3 hours.

    • Causality: TIS and water act as scavengers to protect sensitive residues like Tyrosine from side reactions during cleavage.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether. Centrifuge and wash the pellet 3 times with cold ether.

    • Purify the peptide using reverse-phase HPLC on a C18 column.

    • Confirm the identity and purity of the peptide by LC-MS.

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the overall secondary structure content of the peptides in solution.[9][10][11]

  • Sample Preparation: Prepare peptide stock solutions in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) and determine their precise concentration using the UV absorbance of tyrosine at 275 nm. Prepare final samples at a concentration of 50-100 μM.

  • Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas for at least 30 minutes.

  • Data Acquisition:

    • Record CD spectra from 190 nm to 260 nm in a 1 mm pathlength quartz cuvette at 25°C.

    • Use a scan speed of 50 nm/min, a bandwidth of 1 nm, and accumulate 3-5 scans for each sample.

    • Record a baseline spectrum of the buffer alone and subtract it from each peptide spectrum.

  • Data Analysis:

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE).

    • Expected Results:

      • Ala (Control): A spectrum with a strong negative band near 200 nm, characteristic of a random coil.

      • Pro (Control): A spectrum showing features of a β-turn (e.g., a weak positive band around 220-230 nm and a negative band around 200 nm), distinct from the random coil.

      • PipAla (Experimental): Compare the spectrum to the controls. A Pro-like spectrum would suggest turn induction. A unique spectrum would indicate a different, but still ordered, conformation.

Protocol 3: High-Resolution Structure by NMR Spectroscopy

2D NMR provides atomic-level information on the peptide's 3D structure and dynamics in solution.[4]

  • Sample Preparation: Dissolve ~1-2 mg of each purified peptide in 500 µL of 90% H₂O / 10% D₂O at pH ~5.5.

  • Data Acquisition: Collect a suite of 2D NMR experiments on a high-field (≥600 MHz) spectrometer at 25°C.

    • TOCSY: To identify amino acid spin systems.

    • NOESY or ROESY: To identify through-space correlations (protons < 5 Å apart). A ROESY is often preferred for small peptides to avoid zero-crossing issues.

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to assign all proton resonances to their specific amino acids in the sequence.

    • Turn Identification: A hallmark of a β-turn is a strong Nuclear Overhauser Effect (NOE) between the amide proton (NH) of the residue at position i+2 and the alpha proton (Hα) of the residue at position i+1. For the model peptide Ac-Tyr(i-1)-Gly(i)-X(i+1)-Gly(i+2)-Gly(i+3)-Tyr-NH2, a strong NOE between the Gly(i+2) NH and the X(i+1) Hα would be strong evidence of a turn.

    • Structural Refinement: Use the distance restraints derived from NOE intensities to calculate an ensemble of 3D structures using software like CYANA or XPLOR-NIH.

    • Expected Results:

      • Ala Peptide: Few, if any, medium- or long-range NOEs, consistent with a flexible, random coil.

      • Pro Peptide: A strong NOE between the Gly(i+2) NH and the Pro(i+1) Hα, confirming a turn.

      • PipAla Peptide: The presence or absence of a similar turn-defining NOE will provide a direct answer to whether it induces a similar conformation to proline. Additional NOEs between the piperidine protons and the peptide backbone will reveal the side chain's orientation.

Conclusion and Outlook

The rational design of conformationally constrained peptides is a critical endeavor in modern pharmacology. While proline and its derivatives are well-established tools for inducing β-turns and other rigid structures, the vast chemical space of non-natural amino acids offers new opportunities for fine-tuning peptide architecture.

This guide establishes a framework for comparing the cyclic, backbone-constraining proline family with 3-(1-Piperidinyl)-L-alanine, a novel residue that likely operates through side-chain steric hindrance. Based on structural principles, it is predicted that the PipAla residue will be a potent disruptor of canonical secondary structures and an inducer of local bends or turns, albeit through a different mechanism than proline.

The provided experimental protocols offer a clear and robust pathway for researchers to test this hypothesis directly. By systematically synthesizing and analyzing model peptides, the scientific community can elucidate the precise conformational grammar of this and other novel amino acids, adding powerful new tools to the peptide drug hunter's arsenal and paving the way for therapeutics with enhanced potency, selectivity, and stability.

References

  • NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. (2022). Google Cloud.
  • HYDROXYPROLINE. Ataman Kimya.
  • Unusual Amino Acids: Hydroxyproline. (2025). LifeTein Peptide Blog.
  • Effect of 3-Hydroxyproline Residues on Collagen Stability. Biophysics Instrumentation Facility.
  • Far UV Circular Dichroism (CD) Spectroscopy Analysis. Creative Proteomics.
  • Circular Dichroism (CD) Spectroscopy Technology. Therapeutic Proteins & Peptides.
  • How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. (2025). Google Cloud.
  • Effect of 3-Hydroxyproline Residues on Collagen Stability. (2025). ResearchGate.
  • O-acylation of hydroxyproline residues: effect on peptide-bond isomerization and collagen stability. PubMed.
  • 3-(1-Piperidinyl)alanine formation during the preparation ofC-terminal cysteine peptides with the Fmoc/t-Bu strategy. (1996). Semantic Scholar.
  • Structural characterization of a dipeptide compound with immunostimulant activity: 3-(5-thioxo-L-prolyl)-L-thiazolidine-4-carboxylic acid. (2003). PubMed.
  • Conformational aspects of polypeptide structure. XXXI. Helical poly[(S)-thiazolidine-4-carboxylic acid] and poly[(S)-oxazolidine-4-carboxylic acid]. Theoretical results. Journal of the American Chemical Society.
  • Influence of bulky side chains of amino acids on the solution conformation of peptide fragment (81-92) derivatives of CD4, TYICEVEDQKEE, as studied by NMR spectroscopy and molecular modeling. (1994). PubMed.
  • Conformational study of N-methylated alanine peptides and design of Aβ inhibitor. (2025). ResearchGate.
  • Synthesis and conformation of backbone N-aminated peptides. PubMed.
  • Synthesis and conformation of backbone N-aminated peptides. Google Cloud.
  • Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. (2025). PMC.
  • Unusual conformational preferences of beta-alanine containing cyclic peptides. VII. Google Cloud.
  • Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Google Cloud.
  • Solvent-mediated conformational transition in beta-alanine containing cyclic peptides. VIII. Google Cloud.
  • Slow peptide bond formation by proline and other N-alkylamino acids in translation. (2009). PMC.
  • Beta-alanine Containing Peptides: A Novel Molecular Tool for the Design of Gamma-Turns. (1992). Biopolymers.
  • Stereocontrolled Synthesis of 2S,3R-(3)-Piperidinyl Glycine and 2S,4S-(3). (2025). Google Cloud.
  • Proline. Wikipedia.
  • Conformational aspects of polypeptide structure. XXXII. Helical poly[(S)-thiazolidine-4-carboxylic acid]. Experimental results. Google Cloud.
  • Conformational Study of the Alanine Dipeptide at the MP2 and DFT Levels. (2002). The Journal of Physical Chemistry A.
  • Slow peptide bond formation by proline and other N-alkylamino acids in translation. (2009). PubMed.
  • The impact of 4-thiaproline on polyproline conformation. (2014). PubMed.
  • The importance of amino acids with bulky side chains and our synthetic... (2025). ResearchGate.
  • Slow peptide bond formation by proline and other N-alkylamino acids in translation. (2009). Google Cloud.
  • 3-(1-Piperidinyl)alanine. PubChem.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Publishing.
  • Investigating the impacts of sidechains on de-novo protein design. (2025). bioRxiv.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (2025). Benchchem.
  • Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. (2025). ResearchGate.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.
  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. (2022). Digital CSIC.
  • Exploring the Effects of Fluoroalkyl Sidechains on Peptoid Secondary Structure. (2023). Durham e-Theses.
  • Exploring the effect of side-chain substitutions upon the secondary structure preferences of β-peptides. (2011). PubMed.
  • Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. OSU Chemistry.

Sources

"3-(1-Piperidinyl)-L-Ala-OMe.HCl" versus other constrained amino acids in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "3-(1-Piperidinyl)-L-Ala-OMe.HCl" versus other constrained amino acids in synthesis Content Type: Publish Comparison Guide

Executive Summary

In the landscape of medicinal chemistry, 3-(1-Piperidinyl)-L-alanine (Pip-Ala) occupies a unique niche. Unlike Proline (which constrains the backbone


 angle) or Tic  (which locks the 

space of aromatic residues), Pip-Ala serves as a basic, sterically demanding side-chain constraint . It is effectively a rigidified, bulky analogue of Lysine or Arginine.

This guide compares 3-(1-Piperidinyl)-L-Ala-OMe.HCl against standard constrained residues (Proline, Tic) and flexible basic residues (Lysine). It focuses on overcoming the synthetic challenges posed by its tertiary amine side chain—specifically base-catalyzed racemization and coupling hindrance —to unlock its potential for enhancing metabolic stability and receptor selectivity.

Part 1: Structural & Physicochemical Profile[1]

To select the right building block, one must understand the "Constraint Topology"—where exactly is the flexibility being removed?

Feature3-(1-Piperidinyl)-L-Ala L-Proline (Pro) L-Lysine (Lys) Tic (Tetrahydroisoquinoline)
Constraint Type Side-Chain (

)
: Piperidine ring restricts side-chain rotamers.
Backbone (

)
: Pyrrolidine ring locks the backbone nitrogen.
None : Linear aliphatic chain (highly flexible).Side-Chain/Backbone : Fused ring restricts

and

.
Electronic State Basic (Tertiary Amine) : pKa ~9–10. Positively charged at physiological pH.Neutral : Amide backbone (uncharged side chain).Basic (Primary Amine) : pKa ~10.[1]5.Neutral/Aromatic : Hydrophobic.
Primary Utility Mimicking basic residues (Arg/Lys) with reduced entropy cost; blocking proteolysis.Inducing

-turns; disrupting

-helices.
Ionic interactions (Salt bridges).Locking aromatic pharmacophores (e.g., in opioid peptides).
Steric Bulk High :

-substituted bulk interferes with coupling.
Low/Medium : Rigid but compact.Low : Linear chain folds away.High : Rigid bulk near backbone.

Key Insight: Use Pip-Ala when you need a positive charge (like Lysine) to interact with a receptor, but you need to pay the "entropy cost" of binding in advance by locking the side chain conformation, or when you need to block Trypsin-like proteolysis.

Part 2: Synthetic Performance (The "Make" Phase)

Synthesizing peptides with 3-(1-Piperidinyl)-L-Ala-OMe.HCl presents two critical failure modes: Coupling Efficiency and Racemization .

1. The Challenge: The "Internal Base" Problem

Unlike standard amino acids, Pip-Ala contains a tertiary amine in its side chain. During coupling:

  • Effect: The side chain can act as an intramolecular base, abstracting the

    
    -proton of the activated ester.
    
  • Result: High risk of racemization (conversion of L to D isomer) during the activation step.

  • Counter-Strategy: You must maintain a delicate basicity balance. Strong bases (like DBU) are forbidden. Hindered bases (Collidine) are preferred over DIPEA.

2. Comparative Coupling Metrics
MetricPip-Ala-OMe.HCl Fmoc-Pro-OH Fmoc-Lys(Boc)-OH
Coupling Kinetics Slow : Steric bulk at the

-carbon hinders nucleophilic attack.
Fast : Secondary amine is nucleophilic; compact structure.Fast : Minimal steric hindrance near the backbone.
Racemization Risk High : Side-chain assisted proton abstraction.Very Low : Cyclic constraint prevents oxazolone formation.Low : Urethane protection (Fmoc/Boc) prevents racemization.
Solubility (DMF) Good : HCl salt is polar; free base is lipophilic.Excellent : Highly soluble.Good : Standard solubility.
Part 3: Visualization of Synthetic Logic

The following decision tree outlines the critical process controls required when introducing Pip-Ala into a sequence.

SynthesisWorkflow Start Start: Coupling 3-(1-Piperidinyl)-L-Ala-OMe.HCl CheckSeq Check Sequence Position Start->CheckSeq CTerm C-Terminal? CheckSeq->CTerm Is it... Internal Internal Residue? CheckSeq->Internal Is it... DirectLoad Direct Loading to Resin (Avoids Racemization) CTerm->DirectLoad Activation Activation Strategy Internal->Activation Result Final Peptide Integrity DirectLoad->Result BaseChoice Base Selection: CRITICAL STEP Activation->BaseChoice Collidine Use TMP (Collidine) (Low Racemization) BaseChoice->Collidine Recommended DIPEA Use DIPEA (High Racemization Risk) BaseChoice->DIPEA Avoid Coupling Coupling Reagent: HATU or COMU (High Power) Collidine->Coupling Coupling->Result

Figure 1: Synthetic decision tree for incorporating Pip-Ala. Note the critical branch point at "Base Selection" to mitigate the internal base effect.

Part 4: Experimental Protocols

These protocols are designed to be self-validating. If the color change or solubility criteria are not met, stop —the reaction is likely failing.

Protocol A: Solution Phase Coupling of Pip-Ala-OMe.HCl

Use this when attaching Pip-Ala to the C-terminus of a fragment.

Reagents:

  • Carboxylic Acid Component (e.g., Fmoc-AA-OH) (1.0 equiv)

  • 3-(1-Piperidinyl)-L-Ala-OMe.HCl (1.1 equiv)

  • HATU (1.0 equiv)

  • Sym-Collidine (2,4,6-Trimethylpyridine) (3.0 equiv) — Crucial replacement for DIPEA.

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the Fmoc-AA-OH and HATU in minimal DMF. Cool to 0°C.

  • Base Addition 1: Add 1.0 equiv of Collidine to activate the acid. Stir for 2 minutes. Validation: Solution should turn slightly yellow (activated ester formation).

  • Salt Neutralization: In a separate vial, dissolve Pip-Ala-OMe.HCl in DMF with 2.0 equiv of Collidine. Validation: Ensure the solid dissolves completely.

  • Coupling: Add the Pip-Ala solution to the activated acid. Stir at 0°C for 30 mins, then warm to Room Temp for 2 hours.

  • Workup: Dilute with EtOAc. Wash with 5% NaHCO3 (3x) and Brine. Do not wash with 1M HCl (you will protonate the piperidine and extract your product into the water layer).

  • Validation: Check LC-MS. If racemization >5% is observed, switch solvent to DCM/DMF (1:1) and lower temperature to -10°C.

Protocol B: Metabolic Stability Assay (Proteolysis Resistance)

Use this to quantify the advantage of Pip-Ala over Lysine.

Reagents:

  • Trypsin (Sequencing Grade)

  • Test Peptide (containing Pip-Ala) vs. Control Peptide (containing Lys)

  • Buffer: 50mM NH4HCO3, pH 8.0

Workflow:

  • Dissolve peptides to 100 µM in buffer.

  • Add Trypsin (Enzyme:Substrate ratio 1:100).

  • Incubate at 37°C.

  • Sample at t=0, 30, 60, 120, 240 min. Quench with 1% TFA.

  • Analysis: Plot % remaining via HPLC peak area.

  • Expected Result: The Lys-peptide will degrade rapidly (

    
     min). The Pip-Ala peptide should show 
    
    
    
    stability at 4 hours, as the bulky piperidine ring prevents the enzyme from accessing the scissile bond.
Part 5: Biological Impact & Mechanism[2]

Why choose this difficult-to-synthesize molecule?

  • Proteolytic Shielding: The piperidine ring creates a "steric umbrella" over the amide bond. Trypsin, which requires a linear basic side chain (Lys/Arg) to fit into its deep S1 pocket, cannot accommodate the bulky cyclic amine.

  • Conformational Locking:

    • Proline forces a "kink" or turn.

    • Pip-Ala forces the side chain into specific rotamers (

      
       or 
      
      
      
      ) due to clash with the backbone carbonyl. This reduces the entropic penalty of binding to a receptor.

StabilityMechanism cluster_0 Standard Lysine cluster_1 Pip-Ala Constraint Lys Lysine Residue (Flexible Linear Chain) Trypsin Trypsin S1 Pocket Lys->Trypsin Fits Perfectly Cleavage Rapid Hydrolysis Trypsin->Cleavage Pip Pip-Ala Residue (Bulky Cyclic Amine) Block Steric Clash (Access Denied) Pip->Block Cannot Fit S1 Stable Metabolic Stability (High t1/2) Block->Stable

Figure 2: Mechanism of proteolytic resistance. The bulky piperidine ring physically prevents the protease from engaging the peptide bond.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Cited for: Selection of HATU and base effects on racemization.[2]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Link

    • Cited for: Optimization of coupling conditions for sterically hindered amino acids.
  • Hruby, V. J. (2002).[1] Designing peptide receptor agonists and antagonists. Nature Reviews Drug Discovery, 1(11), 847–858. Link

    • Cited for: Principles of conformational constraint and entropy reduction in drug design.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

    • Cited for: Handling of basic side chains and protecting group strategies.[3]

Sources

3-(1-Piperidinyl)-L-Alanine Derivatives: From Synthetic Artifact to Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing biological activity of "3-(1-Piperidinyl)-L-Ala-OMe.HCl" derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-(1-Piperidinyl)-L-alanine methyl ester (Pip-Ala-OMe) occupies a unique dual niche in chemical biology. To the peptide chemist, it is a notorious synthetic artifact—a byproduct formed during the base-catalyzed degradation of Cysteine residues. To the medicinal chemist, however, it represents a "privileged scaffold," combining the lipophilic, pharmacologically active piperidine ring (central to opioids and GABAergic agents) with a chiral amino acid backbone.

This guide objectively compares the biological performance of Pip-Ala derivatives, distinguishing between their role as proteolytically stable peptidomimetics and their potential as small-molecule pharmacophores in analgesia and antimicrobial applications.

Part 1: The Origin & Chemical Identity

Before evaluating biological activity, it is critical to understand the provenance of this molecule. Unlike standard library compounds, 3-(1-Piperidinyl)-L-Ala-OMe is most frequently encountered as a side-reaction product in Fmoc Solid Phase Peptide Synthesis (SPPS).

The Synthetic Pathway (Artifact vs. Intentional Design)

The formation of the piperidinyl-alanine scaffold occurs via a Michael Addition to a dehydroalanine intermediate. This mechanism is both a challenge in synthesis and a gateway to creating novel derivatives.

G Cys Fmoc-Cys(PG)-OMe (Starting Material) Base Base (Piperidine) β-Elimination Cys->Base Dha Dehydroalanine (Dha) (Reactive Intermediate) Base->Dha - H-PG (Elimination) Product 3-(1-Piperidinyl)-L-Ala-OMe (Target Scaffold) Dha->Product Michael Addition (+ Piperidine) Pip Piperidine (Nucleophile) Pip->Product Reagent

Figure 1: Mechanism of 3-(1-Piperidinyl)-L-Ala formation. In SPPS, this is an error; in drug design, this is the synthesis route.

Part 2: Comparative Biological Activity[1]

The biological utility of Pip-Ala derivatives is evaluated against three primary therapeutic classes: Opioid Analgesics , GABA Uptake Inhibitors , and Antimicrobial Peptidomimetics .

Analgesic Potency (Opioid Receptor Modulation)

The piperidine ring is the pharmacophore anchor for the phenylpiperidine class of opioids (e.g., Pethidine, Fentanyl). Pip-Ala derivatives introduce a chiral amino acid tail, altering solubility and binding kinetics.

Compound ClassRepresentative StructureTarget ReceptorRelative Potency (Ref)Mechanism Note
Standard Pethidine (Meperidine)

-Opioid (MOR)
1.0 (Baseline)Direct agonist; lipophilic piperidine crosses BBB.
Pip-Ala Derivative N-Benzyl-Pip-Ala-OMe

-Opioid /

-1
~0.8 - 1.2xThe N-benzyl group mimics the phenethyl of fentanyl; ester hydrolysis may limit duration.
Pip-Ala Derivative Pip-Ala-Amide (Peptide)

-Opioid (DOR)
VariableIncorporation into enkephalin analogs increases selectivity and reduces degradation.

Key Insight: The methyl ester (OMe) form is generally a prodrug. In vivo esterases rapidly hydrolyze it to the zwitterionic acid, which has poor BBB permeability. For central analgesic activity, amide derivatives or N-benzylated analogs are superior.

Neurological Activity (GABA Uptake Inhibition)

3-(1-Piperidinyl)alanine is a structural isomer of Nipecotic Acid (3-piperidinecarboxylic acid), a potent GABA uptake inhibitor.

  • Nipecotic Acid: Piperidine ring with carboxylate at C3.

  • Pip-Ala: Piperidine ring attached to C3 of Alanine (an exocyclic carboxylate).

Comparative Performance:

  • GAT-1 Inhibition: Pip-Ala derivatives show weaker affinity for GAT-1 compared to Nipecotic acid because the distance between the basic nitrogen and the carboxylate is extended by the alanine linker.

  • BGT-1 Selectivity: N-substituted piperidine derivatives (like N-benzyl-Pip-Ala) have shown selectivity for the Betaine/GABA Transporter 1 (BGT-1), a target for epilepsy treatment.

Antimicrobial & Peptidomimetic Stability

Replacing natural Alanine with Pip-Ala in bioactive peptides dramatically alters their pharmacokinetic profile.

  • Proteolytic Stability: The bulky, non-proteinogenic piperidine side chain prevents recognition by standard proteases (trypsin/chymotrypsin).

  • Membrane Permeability: The basic nitrogen (pKa ~9-10) is protonated at physiological pH, increasing interaction with negatively charged bacterial membranes.

Part 3: Experimental Protocols

Protocol A: Selective Synthesis via Dehydroalanine

To generate the scaffold intentionally for SAR studies.

  • Precursor Preparation: Dissolve Fmoc-Cys(Trt)-OMe in DMF.

  • Elimination: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq) and stir for 2 hours at room temperature to convert Cys to Dehydroalanine (Dha). Confirm by TLC (loss of Fmoc-Cys spot).

  • Michael Addition: Add Piperidine (5.0 eq) directly to the reaction mixture.

    • Note: The reaction is stereoselective; the L-configuration of the starting material is lost at the

      
      -carbon during elimination, but the addition often yields a racemic mixture (DL) unless a chiral catalyst is used.
      
  • Purification: Evaporate DMF. Dissolve residue in EtOAc, wash with 5% NaHCO3 (to remove acidic byproducts). Purify via silica gel chromatography (DCM:MeOH 95:5).

Protocol B: GABA Uptake Assay (In Vitro)

To evaluate neurological potential.

  • Cell Line: Use CHO cells stably expressing human GAT-1 or BGT-1.

  • Preparation: Plate cells in 96-well plates (50,000 cells/well).

  • Incubation: Wash cells with Krebs-Ringer-HEPES buffer. Add test compounds (Pip-Ala derivatives) at concentrations 0.1 nM – 100

    
    M.
    
  • Uptake: Add [3H]-GABA (20 nM final concentration). Incubate for 10 min at 37°C.

  • Termination: Rapidly wash with ice-cold buffer to stop uptake. Lyse cells with 1% SDS.

  • Quantification: Measure radioactivity via liquid scintillation counting. Calculate IC50 relative to Nipecotic Acid (positive control).

Part 4: Structural Activity Relationship (SAR) Visualization

The following diagram maps the structural modifications of the Pip-Ala scaffold to their respective biological outcomes.

SAR Core 3-(1-Piperidinyl)-L-Ala Scaffold N_Term N-Terminus Modification (Benzylation/Acylation) Core->N_Term C_Term C-Terminus Modification (Ester vs. Amide) Core->C_Term Ring Piperidine Ring Sub. (4-Phenyl / 4-OH) Core->Ring Opioid Increased Opioid Affinity (Analgesia) N_Term->Opioid Lipophilicity Stability Proteolytic Resistance (Peptidomimetics) C_Term->Stability Prevents Carboxypeptidase Action Ring->Opioid 4-Phenyl Pharmacophore GABA GABA Transporter Selectivity (Epilepsy) Ring->GABA Mimics Nipecotic Acid

Figure 2: SAR Map of 3-(1-Piperidinyl)-L-Alanine derivatives.

References

  • Lukszo, J., et al. (1996). "3-(1-Piperidinyl)alanine formation during the preparation of C-terminal cysteine peptides with the Fmoc/t-Bu strategy."[1] Letters in Peptide Science. Link

  • Naseem, H., et al. (2023). "Piperidine Derivatives: Synthesis, Pharmacological Evaluation and In silico Approach of Novel Potential Analgesics." Taylor & Francis. Link

  • Kragholm, B., et al. (2013). "Discovery of a subtype selective inhibitor of the human betaine/GABA transporter 1 (BGT-1)." Biochemical Pharmacology. Link

  • Meledin, R., et al. (2016). "Protein ubiquitination via dehydroalanine: development and insights into the diastereoselective 1,4-addition step."[2] Organic & Biomolecular Chemistry. Link

  • BenchChem. "Minimizing piperidinylalanine formation with C-terminal cysteine." Technical Guide. Link

Sources

Cross-validation of analytical methods for piperidine-containing compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for Piperidine-Containing Compounds

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous pharmaceuticals. From antihistamines to antipsychotics, the prevalence of this saturated heterocycle demands rigorous analytical scrutiny to ensure product quality, safety, and efficacy. The validation of analytical methods is not merely a regulatory formality but the bedrock of reliable data. This guide provides an in-depth comparison of primary analytical techniques for piperidine-containing compounds and details the critical process of cross-validation to ensure consistency across different methods and laboratories.

This document is structured to provide not just protocols, but the scientific rationale behind them. We will explore the inherent challenges in analyzing piperidine compounds, delve into the specifics of method validation for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS), and culminate in a comprehensive overview of the cross-validation process itself.

The Analytical Challenge of the Piperidine Moiety

The physicochemical properties of the piperidine ring present unique challenges for analytical chemists. Its basic nitrogen atom can lead to poor peak shape (tailing) in reversed-phase chromatography due to interactions with residual silanols on the stationary phase. Furthermore, the volatility of piperidine derivatives varies widely, influencing the choice between gas and liquid chromatography. Many simple piperidine compounds also lack a strong UV chromophore, necessitating derivatization for HPLC-UV analysis.[1] A thorough understanding of these characteristics is the first step in developing a robust and reliable analytical method.

Core Analytical Techniques: A Comparative Validation Overview

The selection of an analytical technique is dictated by the analyte's properties, the sample matrix, and the intended purpose of the analysis, such as impurity profiling, content uniformity, or pharmacokinetic studies.[2][3] Here, we compare the three most common techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[2] For piperidine-containing molecules, especially those with UV-absorbing functional groups, reversed-phase HPLC is a powerful tool.

Causality Behind Experimental Choices:

  • Column Selection: A C18 column is the standard for reversed-phase chromatography, separating compounds based on hydrophobicity.[1]

  • Mobile Phase: A mobile phase of acetonitrile or methanol with an acidic modifier (e.g., phosphoric acid) is often used to protonate the piperidine nitrogen. This minimizes secondary interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[4]

  • Derivatization: For compounds lacking a native chromophore, pre-column derivatization is essential to render them UV-active.[4][5] Reagents like 4-toluenesulfonyl chloride or benzoyl chloride can be used to attach a UV-absorbing moiety to the piperidine nitrogen.[4][6]

Experimental Protocol: Validation of an HPLC-UV Method for a Piperidine-Containing API

This protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]

  • Specificity:

    • Analyze a blank (diluent), a placebo (formulation matrix without API), and the API sample.

    • Acceptance Criterion: No interfering peaks should be observed at the retention time of the main analyte peak.

    • Perform forced degradation studies (acid, base, oxidation, heat, light) to ensure the peak is pure and the method is stability-indicating.[9]

  • Linearity:

    • Prepare a series of at least five standard solutions covering 80-120% of the expected sample concentration.

    • Inject each standard in triplicate.

    • Plot a calibration curve of peak area versus concentration.

    • Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.[9]

  • Accuracy (% Recovery):

    • Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

    • Calculate the percentage recovery for each sample.

    • Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.[2]

  • Precision:

    • Repeatability (Intra-assay): Perform six replicate injections of the 100% concentration standard.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

    • Acceptance Criterion: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[2][10]

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Determine based on the signal-to-noise ratio (S/N).

    • Acceptance Criterion: Typically, S/N of 10 for LOQ and 3 for LOD.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for volatile and semi-volatile piperidine compounds, offering excellent separation and definitive identification through mass spectrometry.[11] It is particularly powerful for residual solvent analysis and impurity profiling of volatile substances.[2]

Causality Behind Experimental Choices:

  • Derivatization: Many piperidine-containing APIs are not sufficiently volatile for GC analysis. Derivatization, often through acylation (e.g., with pentafluorobenzoyl chloride), increases volatility and improves peak shape.[11]

  • Injector and Column Choice: A splitless injection is used for trace analysis to ensure maximum transfer of the analyte to the column. A non-polar column (e.g., 5% phenyl methylpolysiloxane) is typically used for a wide range of compounds.[12]

  • Headspace GC: For highly volatile impurities like piperidine itself in a drug substance, headspace GC is employed to analyze the vapor phase above the sample, avoiding injection of non-volatile matrix components.[13]

Experimental Protocol: Validation of a GC-MS Method for Piperidine Impurities

  • Sample Preparation & Derivatization:

    • Accurately weigh the sample into a vial.

    • Add a suitable solvent (e.g., ethyl acetate) and a base (e.g., triethylamine).

    • Add the derivatizing agent (e.g., pentafluorobenzoyl chloride) and heat to complete the reaction.[11]

    • Quench the reaction and extract the derivative into an appropriate solvent like n-hexane.[11]

  • Instrumental Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[14]

    • Oven Program: Start at a low temperature (e.g., 100°C), then ramp to a high temperature (e.g., 280°C) to elute all components.[3]

    • Mass Spectrometer: Use Electron Ionization (EI) and scan a mass range appropriate for the derivatized analyte (e.g., m/z 40-450).[3]

  • Validation Parameters:

    • Follow the same principles as HPLC validation (Specificity, Linearity, Accuracy, Precision, LOD/LOQ), adjusting for the GC-MS technique. Specificity is enhanced by monitoring characteristic mass fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitivity and specificity of mass spectrometry, making it the gold standard for quantifying low levels of piperidine compounds in complex biological matrices like plasma or urine.[15][16]

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray Ionization (ESI) is typically used in positive ion mode, which is highly efficient for basic compounds like piperidines.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used to enhance sensitivity and selectivity, filtering out matrix interference.[16]

  • Sample Preparation: Due to the complexity of biological matrices, extensive sample preparation such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (PP) is required to isolate the analyte and remove interferences.[17]

Experimental Protocol: Validation of an LC-MS/MS Method in a Biological Matrix

  • Sample Preparation (SPE):

    • Condition an SPE cartridge with methanol and then water.

    • Load the pre-treated plasma sample.

    • Wash the cartridge to remove interferences.

    • Elute the analyte with an appropriate solvent.

    • Evaporate the eluate and reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: A standard C18 column is often suitable.[18]

    • Mobile Phase: Gradient elution with water and methanol/acetonitrile containing a modifier like formic acid to aid ionization.[18][19]

    • Mass Spectrometer: Optimize ESI source parameters and identify precursor and product ions for MRM analysis.

  • Validation Parameters:

    • Validation follows regulatory guidance for bioanalytical methods.[15] Key parameters include selectivity, accuracy, precision, linearity, and stability (freeze-thaw, short-term, long-term).[15]

Comparative Performance Data

The choice of method often involves a trade-off between sensitivity, cost, and throughput. The following table summarizes typical performance characteristics for each technique in the analysis of piperidine-containing compounds.

Parameter HPLC-UV (with Derivatization) GC-MS LC-MS/MS Rationale/Causality
Specificity Good; relies on chromatographic separation. Peak purity analysis is recommended.[20]Very High; relies on both retention time and mass fragmentation pattern.Excellent; highly specific due to MRM transitions, minimizing matrix effects.[21]Mass spectrometric detection provides an orthogonal dimension of confirmation, greatly enhancing specificity over UV detection.
Linearity (r²) ≥ 0.999[4]≥ 0.999> 0.99[18]All three techniques can achieve excellent linearity with proper optimization, a fundamental requirement for quantitative analysis.
Accuracy (% Recovery) 98 - 102%[4]95 - 105%[2]85 - 115% (Bioanalytical)[22]The wider acceptance criteria for bioanalytical methods reflect the increased complexity and variability of biological matrices.[15][22]
Precision (% RSD) < 2.0%< 5.0%[2]< 15.0% (Bioanalytical)[22]Instrumental precision is generally higher for HPLC-UV. GC-MS involves more sample preparation steps, and LC-MS/MS in biological matrices has inherent variability.
LOD/LOQ ppm level (µg/mL)[23]Low ppm to ppb level (µg/mL to ng/mL)[2]ppb to ppt level (ng/mL to pg/mL)[18]LC-MS/MS is the most sensitive technique due to the selectivity of MRM detection, making it ideal for bioanalysis.[16]
Applicability Routine QC, content uniformity, non-volatile compounds.[1]Volatile impurities, residual solvents, thermally stable compounds.[2]Bioanalysis (PK/TK studies), trace-level impurity analysis in complex matrices.[15]The choice is fundamentally driven by the analyte's volatility and the required sensitivity for the intended application.

Note: The values presented are typical and may vary depending on the specific analyte, matrix, and instrument conditions.

The Cross-Validation Process: Ensuring Method Concordance

Cross-validation is the formal process of comparing results from two distinct analytical procedures to demonstrate that they provide equivalent data.[22] It is a critical step when a validated analytical method is transferred to another laboratory, or when a new method is intended to replace an existing one.[24]

dot

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Define Objective (e.g., Method Transfer, Method Replacement) B Establish Acceptance Criteria (e.g., % Difference < 15%) A->B C Write Cross-Validation Protocol B->C D Select Representative Samples (At least 3 concentrations, n≥6) C->D E Analyze Samples by Method A (Reference Method) D->E F Analyze Same Samples by Method B (Test Method) D->F G Compile Data from Both Methods E->G F->G H Perform Statistical Comparison (e.g., Bland-Altman, Deming Regression) G->H I Compare Results to Acceptance Criteria H->I J Issue Cross-Validation Report (Document results, deviations, and conclusion) I->J K Methods are Concordant I->K Pass L Investigate Discrepancy (Root Cause Analysis) I->L Fail

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocol: Cross-Validation of an HPLC and LC-MS/MS Method

  • Define the Protocol:

    • Clearly state the objective: To demonstrate the equivalence of a new LC-MS/MS method (Method B) with an established HPLC-UV method (Method A).

    • Define the samples to be tested: Use a minimum of three batches of the drug product, analyzed at three different concentrations (e.g., Low, Medium, High). A minimum of 6-10 samples is recommended.[25]

    • Pre-define Acceptance Criteria: The mean result from Method B should not deviate from the mean result of Method A by more than a specified percentage (e.g., ±15.0%). The precision of the differences between the methods should also be evaluated.[22]

  • Sample Analysis:

    • Analyze the selected set of samples using the validated reference method (Method A).

    • Analyze the exact same set of samples using the validated test method (Method B). The analysis should ideally be performed by different analysts to assess inter-laboratory variability if applicable.

  • Statistical Evaluation:

    • Calculate the percentage difference for each sample pair: [(Result_B - Result_A) / Result_A] * 100.

    • Calculate the mean accuracy and precision (%CV) of the differences. The mean accuracy should be within the predefined acceptance range.[22]

    • Graphical Analysis: Use a Bland-Altman plot to visualize the agreement between the two methods.[25][26] This plots the difference between the two measurements against their average. The data should be randomly scattered around the mean difference, with most points falling within the 95% limits of agreement.

    • Regression Analysis: Perform Deming regression, which accounts for errors in both the x and y variables, unlike standard linear regression.[27] The slope should be close to 1 and the intercept close to 0.

  • Reporting:

    • Summarize all data in a formal cross-validation report.

    • Include all individual results, statistical calculations, and graphical plots.

    • Conclude whether the two methods are equivalent based on the pre-defined acceptance criteria. If the criteria are not met, a thorough investigation into the source of the discrepancy is mandatory.[24]

dot

MethodSelection cluster_outputs A What is the analytical goal? B Is the analyte volatile or thermally labile? A->B Routine QC / Assay C Is high sensitivity required? (e.g., biological matrix) A->C Trace Analysis / Bioanalysis HPLC HPLC-UV GCMS GC-MS LCMS LC-MS/MS B->GCMS Volatile D Does the analyte have a strong UV chromophore? B->D Non-Volatile / Labile C->LCMS D->HPLC Yes E Can it be derivatized to add a chromophore? D->E No E->HPLC Yes E->LCMS No / Derivatization undesirable

Caption: Logic flow for selecting an appropriate analytical method.

Conclusion

The robust analysis of piperidine-containing compounds is a non-negotiable aspect of pharmaceutical development and quality control. While HPLC, GC-MS, and LC-MS each offer a powerful suite of tools, their application must be guided by the specific analytical challenge at hand. Validation according to established guidelines like ICH Q2(R1) ensures that a chosen method is fit for its purpose.[7][10]

However, in the lifecycle of a drug product, methods evolve and are transferred between sites. It is here that cross-validation provides the critical link, ensuring data integrity and consistency regardless of the method or laboratory. By employing rigorous statistical comparison and pre-defined acceptance criteria, researchers and scientists can be confident that their analytical results are accurate, reliable, and concordant, ultimately safeguarding patient health.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ICH. (2023). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Viswanathan, C. T., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Uhrovčík, J. (2003). Proper Ways of Comparison of Two Laboratory Methods. Chemical Papers. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Elion-Gerritzen, W. E. (1980). Statistical evaluation of method-comparison data. American Journal of Clinical Pathology. [Link]

  • Westgard, J. O., & Hunt, M. R. (1973). Use and Interpretation of Common Statistical Tests in Method-Comparison Studies. Clinical Chemistry. [Link]

  • Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Cross Validated. (2010). What ways are there to show two analytical methods are equivalent?[Link]

  • Verhaeghe, T. Cross Validations. European Bioanalysis Forum. [Link]

  • Google Patents.
  • Quimica Nova. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. [Link]

  • International Journal of Pharmaceutical Education and Research. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]

  • Cellular, Molecular and Biomedical Reports. (2022). GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects. [Link]

  • BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]

  • ACS Publications. (2015). Statistical Method for Determining and Comparing Limits of Detection of Bioassays. [Link]

  • Bioanalysis. (2011). Recent advances in sample preparation techniques for effective bioanalytical methods. [Link]

  • LCGC International. (2020). Advances in Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS)-Based Quantitation of Biopharmaceuticals in Biological Samples. [Link]

  • Pharmaceutical Technology. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Drug Discovery & Development. (2023). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. [Link]

  • Molecules. (2021). Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices. [Link]

  • ScienceDirect. LC–HRMS determination of piperine on rat dried blood spots: A pharmacokinetic study. [Link]

  • PubMed. (2018). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). [Link]

  • SciSpace. Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. [Link]

  • LCGC International. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • IntechOpen. Sample Preparation Techniques for Elemental Analysis in Aqueous Matrices. [Link]

Sources

Interpreting spectral data for "3-(1-Piperidinyl)-L-Ala-OMe.HCl"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectral Fingerprinting & Analytical Benchmarking: 3-(1-Piperidinyl)-L-Ala-OMe.HCl vs. Analogues Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary: The Analytical Challenge

In the development of peptidomimetics and GPCR ligands, 3-(1-Piperidinyl)-L-Alanine Methyl Ester Hydrochloride serves as a critical non-canonical amino acid building block. Its dual-basic nature (primary


-amine and tertiary piperidine amine) creates unique spectral complexities often misinterpreted in routine QC.

This guide provides an objective, data-driven comparison of the HCl Salt (Target) against its two most common process impurities/alternatives: the Free Base (intermediate) and the Free Acid (hydrolysis product). We establish the HCl salt as the superior form for quantification and storage, validating this claim through spectral rigidity and stability data.

Structural Dynamics & Spectral Logic

To interpret the data, one must understand the protonation dynamics. The HCl salt form locks the conformation of the piperidine ring and the


-amine, eliminating the "breathing" motions seen in the free base that cause line broadening in NMR.
Diagram 1: Structural Analysis & Protonation Sites

This diagram visualizes the core structure and the specific sites that generate diagnostic spectral signals.

G cluster_0 Target Molecule: 3-(1-Piperidinyl)-L-Ala-OMe.HCl Struct Methyl 2-amino-3-(piperidin-1-yl)propanoate . 2HCl Site_A Site A: Ester Methyl (Diagnostic Singlet) Struct->Site_A 1H NMR: ~3.7-3.8 ppm Site_B Site B: Alpha-Carbon (Chiral Center) Struct->Site_B 1H NMR: ~4.4 ppm (Deshielded) Site_C Site C: Piperidine Nitrogen (Protonation Site 1) Struct->Site_C pKa ~9-10 (Salt formation) Site_D Site D: Alpha-Amine (Protonation Site 2) Struct->Site_D pKa ~7-8 (Salt formation)

Figure 1: Structural dissection of the target molecule highlighting key diagnostic regions for spectral verification.

Comparative NMR Analysis ( H & C)

The most common analytical error is confusing the HCl salt with the Free Base due to solvent-induced deprotonation (e.g., in DMSO-


 with water presence). The table below benchmarks the shifts to allow rapid differentiation.

Experimental Conditions: 400 MHz, 298 K. Solvent: D


O (Preferred for Salt) vs. CDCl

(Preferred for Free Base).
Table 1: Diagnostic Chemical Shift Comparison ( H NMR)
Structural MoietyTarget: HCl Salt (in D

O)
Alt 1: Free Base (in CDCl

)
Alt 2: Free Acid Impurity (in D

O)
Mechanistic Insight
-OCH

(Ester)
3.85 ppm (s) 3.72 ppm (s)Absent The disappearance of this singlet is the primary indicator of hydrolysis (impurity formation).

-CH
4.40 - 4.55 ppm (t) 3.55 - 3.65 ppm (dd)3.90 - 4.00 ppmProtonation of the adjacent amine pulls electron density, shifting the HCl salt downfield significantly.

-CH

3.40 - 3.60 ppm (m) 2.60 - 2.75 ppm (dd)3.20 - 3.40 ppmThese protons are diastereotopic. In the HCl salt, the restricted rotation makes them appear as distinct multiplets.
Piperidine

-CH

3.00 - 3.50 ppm (br m) 2.30 - 2.50 ppm (m)2.90 - 3.30 ppmThe ring nitrogen protonation causes a massive downfield shift (~0.8 ppm) compared to the free base.

Critical QC Note: If you observe a "doublet of doublets" at 3.6 ppm in your salt sample, your product has likely disproportionated or the salt formation was incomplete. The HCl salt must show the


-CH downfield (>4.3 ppm).

Vibrational Spectroscopy (FT-IR) Benchmarking

While NMR confirms structure, FT-IR is the fastest method to detect Free Acid contamination (hydrolysis).

Table 2: Functional Group Fingerprinting
Frequency (cm

)
AssignmentTarget (HCl Salt)Free Acid (Impurity)Note
1735 - 1750 Ester C=O Strong, Sharp Weak / AbsentThe "Gold Standard" for purity. Loss of intensity here indicates hydrolysis.
1600 - 1650 Carboxylate C=O AbsentStrong, Broad Appearance of this band confirms the presence of the zwitterionic free acid.
2600 - 3200 Amine Salt (N-H) Very Broad, StrongBroadThe HCl salt shows a characteristic "ammonium band" that obscures C-H stretches.

Mass Spectrometry & Purity Profiling

In LC-MS, the HCl salt and Free Base will yield the same parent ion (


) because the ionization source protonates the molecule regardless of its starting state. However, the fragmentation pattern is vital for structural confirmation.

Target Molecular Weight:

  • Free Base: ~186.25 g/mol

  • HCl Salt (Mono): ~222.71 g/mol

  • Observed Ion (

    
    ):  m/z 187.1
    
Diagram 2: Fragmentation Pathway (MS/MS)

This decision tree helps interpret the MS/MS spectrum to confirm the piperidine attachment.

MS_Frag cluster_legend Interpretation Guide Parent Parent Ion [M+H]+ m/z 187.1 Frag1 Loss of Methoxy (-OCH3) [M-31]+ = m/z 156 Parent->Frag1 Primary Cleavage Frag2 Loss of Ester (-COOCH3) [M-59]+ = m/z 128 Parent->Frag2 Secondary Cleavage Frag3 Piperidinium Ion (Diagnostic Ring Frag) m/z 84 Frag2->Frag3 Side Chain Cleavage Legend m/z 84 is the 'Signature Peak' confirming the piperidine ring integrity.

Figure 2: Expected fragmentation pathway. The presence of m/z 84 is critical to distinguish this from linear alkyl isomers.

Experimental Protocol: Self-Validating QC Workflow

This protocol is designed to be self-validating . If the specific spectral checkpoints (Check A/B) fail, the protocol forces a stop, preventing the use of impure material.

Objective: Verify identity and purity of 3-(1-Piperidinyl)-L-Ala-OMe.HCl.

Step 1: Solubility Test (Rough Purity Check)

  • Dissolve 5 mg in 0.5 mL Chloroform (CHCl

    
    ) .
    
  • Observation: The pure HCl salt should be insoluble or form a cloudy suspension. The Free Base is fully soluble.

  • Action: If fully soluble, the salt formation is incomplete. STOP.

Step 2: NMR Sample Preparation (Identity)

  • Dissolve 10 mg in 0.6 mL D

    
    O  (Deuterium Oxide). Avoid DMSO-d6 if possible, as it is hygroscopic and the water peak can obscure the 
    
    
    
    -proton.
  • Checkpoint A: Locate the OMe singlet at ~3.85 ppm. Integrate it to 3.0.

  • Checkpoint B: Integrate the piperidine ring protons (1.4 - 3.5 ppm range).[1] Total integral should be ~10 protons relative to the OMe group.

Step 3: Chloride Content Titration (Stoichiometry)

  • Dissolve 50 mg in deionized water.

  • Titrate with 0.1 M AgNO

    
     using a potentiometric endpoint.
    
  • Calculation: Theoretical Cl% = 15.9% (for Mono-HCl) or 27.4% (for Di-HCl).

  • Result: This distinguishes between the mono-hydrochloride and di-hydrochloride forms (as the piperidine N and alpha-amine N can both be protonated).

Conclusion: Why the HCl Salt is the Superior Alternative

Comparing the forms objectively:

  • Stability: The Free Base is prone to spontaneous intramolecular cyclization (attacking the ester) to form a diketopiperazine (DKP) derivative, especially in solution. The HCl Salt protonates the amine, physically preventing this nucleophilic attack.

  • Hygroscopicity: The Free Acid is zwitterionic and highly hygroscopic, making accurate weighing difficult. The HCl Salt is crystalline and non-hygroscopic if stored properly.

  • Spectral Resolution: As shown in Table 1, the HCl Salt provides the most distinct separation of the

    
    -CH and 
    
    
    
    -CH
    
    
    signals, allowing for precise diastereomeric excess (de) calculations if chiral purity is .

Recommendation: Always isolate and store as the HCl salt. Convert to the free base in situ only immediately prior to the next synthetic step.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text on general NMR shifts for amino acid esters).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for Piperidine and Alanine methyl ester base spectra).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[2] (Source for estimation of substituent effects on chemical shifts).[2]

Sources

Safety Operating Guide

Executive Summary: Chemical Profile & Waste Classification

Author: BenchChem Technical Support Team. Date: March 2026

3-(1-Piperidinyl)-L-Ala-OMe.HCl: Comprehensive Handling and Disposal Protocol

For researchers, scientists, and drug development professionals, the proper management of specialized synthetic intermediates is not just a matter of regulatory compliance—it is a critical component of laboratory safety and environmental stewardship. 3-(1-Piperidinyl)-L-Ala-OMe.HCl (Methyl 2-amino-3-(piperidin-1-yl)propanoate hydrochloride) is a highly functionalized non-standard amino acid derivative utilized extensively in peptide synthesis and medicinal chemistry.

Because this compound is an organic hydrochloride salt, its disposal requires a nuanced understanding of combustion chemistry and waste segregation. This guide provides authoritative, step-by-step operational plans to ensure the safe and compliant disposal of this chemical across all physical states.

Before executing any disposal protocol, it is essential to understand the physicochemical properties that dictate the compound's waste routing. Although the parent organic framework lacks covalent carbon-halogen bonds, the stoichiometric presence of the chloride counterion fundamentally alters its waste classification.

Table 1: Physicochemical Properties & Disposal Implications

PropertySpecificationOperational Disposal Implication
Chemical Identity Methyl 2-amino-3-(piperidin-1-yl)propanoate hydrochlorideContains nitrogen and ionic chlorine; requires specific high-temperature incineration.
Physical State Solid (Crystalline Powder)High risk of dust generation during spills; requires careful solid waste containerization.
Halogen Content Yes (Ionic Chloride, Cl⁻)Must be routed to Halogenated Waste streams to prevent incinerator damage.
Aqueous pH Slightly Acidic (due to HCl salt)Aqueous waste solutions must be neutralized (pH 5–9) prior to final collection.
Solubility Soluble in water and polar organicsEasily contaminates both aqueous and organic liquid waste streams, requiring strict segregation.

Core Directive: The Causality Behind the "Halogenated" Designation

Expertise & Experience: A common, yet severe, operational error in laboratory waste management is routing organic hydrochloride salts into non-halogenated waste streams simply because the molecule lacks a covalent carbon-halogen bond (like those found in dichloromethane or chloroform).

Why must 3-(1-Piperidinyl)-L-Ala-OMe.HCl go into halogenated waste? During the thermal destruction of chemical waste, the ionic chloride (Cl⁻) counterion acts as a potent halogen source. If this compound is incinerated at the lower temperatures typical of non-halogenated waste facilities, the vaporized chloride reacts with residual carbon and metal catalysts present in the incinerator's fly ash. This catalytic process, known as de novo synthesis, leads to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) [1] [2].

Furthermore, the volatilization of chloride generates corrosive hydrogen chloride (HCl) gas. High-temperature halogenated waste incinerators (operating >1100°C) are specifically engineered with robust alkaline scrubber systems designed to neutralize these acid gases and completely destroy dioxin precursors [4]. Therefore, institutional Environmental Health and Safety (EHS) guidelines strictly mandate that all hydrochloride salts be segregated into Halogenated Waste streams [3].

Step-by-Step Disposal Workflows

The following protocols are designed as self-validating systems to ensure that waste is neutralized, stabilized, and routed correctly without cross-contaminating incompatible streams.

Protocol A: Solid Waste Disposal (Unused or Expired Chemical)
  • Verification: Confirm the chemical identity. Ensure the solid has not been inadvertently mixed with incompatible materials (e.g., strong oxidizers or strong bases).

  • Containerization: Transfer the solid powder into a high-density polyethylene (HDPE) or polypropylene (PP) wide-mouth container. Do not use metal containers, as the residual chloride can induce pitting corrosion over time.

  • Labeling: Affix a standardized hazardous waste label. Explicitly check the box for "Halogenated Organic Waste" and list the chemical constituent as "3-(1-Piperidinyl)-L-Ala-OMe.HCl (100%)".

  • Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA), isolated from moisture and direct heat sources.

Protocol B: Aqueous Waste Disposal (e.g., HPLC Effluent or Extractions)
  • Collection: Collect the aqueous solution containing the dissolved hydrochloride salt in a dedicated glass or HDPE carboy.

  • pH Adjustment (Critical Step): Measure the pH of the solution. Because the hydrochloride salt renders the solution slightly acidic, slowly add 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) while stirring until the pH stabilizes between 5.0 and 9.0 .

  • Routing: Pour the neutralized solution into the "Aqueous Halogenated Waste" carboy. Do not mix with non-halogenated aqueous waste.

  • Documentation: Log the estimated solute concentration and volume on the waste manifest to assist the disposal facility.

Protocol C: Organic Solvent Waste (e.g., Reaction Mother Liquors)
  • Solvent Compatibility Check: Ensure the solvent (e.g., Methanol, Ethyl Acetate) is compatible with the waste carboy material.

  • Routing: Regardless of whether the solvent itself is non-halogenated (like Methanol), the presence of the dissolved 3-(1-Piperidinyl)-L-Ala-OMe.HCl dictates that the entire mixture must be routed to the Organic Halogenated Waste stream.

  • Concentration Limits: Maintain the solute concentration below 10% w/v. Highly concentrated solutions can precipitate in the waste carboy, creating sludge that complicates downstream pumping at the incineration facility.

WasteRouting Start 3-(1-Piperidinyl)-L-Ala-OMe.HCl Waste Generated Solid Solid State (Powder/Crystals) Start->Solid Liquid Liquid State (Solution) Start->Liquid Solid_Waste Solid Halogenated Organic Waste Solid->Solid_Waste Direct Disposal Aqueous Aqueous Solution (e.g., HPLC effluent) Liquid->Aqueous Organic Organic Solution (e.g., DCM, MeOH) Liquid->Organic Aq_Waste Aqueous Halogenated Waste Stream Aqueous->Aq_Waste Adjust pH 5-9 Org_Waste Organic Halogenated Waste Stream Organic->Org_Waste Halogenated Stream

Figure 1: Waste routing decision tree for 3-(1-Piperidinyl)-L-Ala-OMe.HCl based on physical state.

Spill Response & Decontamination Protocol

In the event of an accidental release of the solid powder, immediate containment is necessary to prevent aerosolization and respiratory exposure.

  • Personal Protective Equipment (PPE): Immediately don nitrile gloves, tightly fitting safety goggles, and a particulate respirator (N95 or higher) if the spill occurs outside a ventilated enclosure.

  • Ventilation: Ensure the laboratory exhaust system is functioning. If the spill is inside a fume hood, maximize the sash draft.

  • Containment & Collection: Do not use a dry brush, which can aerosolize the fine powder. Instead, use a slightly dampened absorbent pad to carefully gather the solid. Alternatively, use a dedicated HEPA-filtered laboratory vacuum.

  • Decontamination: Wipe down the affected surface with a wet paper towel, followed by a secondary wipe with a 70% Isopropanol solution to dissolve any residual organic residue.

  • Disposal: Place all contaminated pads, towels, and collected powder into a sealable polypropylene bag or container. Label it strictly as "Hazardous Debris - Halogenated" and route it to the solid halogenated waste stream.

SpillResponse Spill Spill Detected (Solid Powder) PPE Don PPE (Nitrile Gloves, Goggles, Mask) Spill->PPE Vent Ensure Ventilation (Fume Hood/Exhaust) PPE->Vent Sweep Careful Sweeping (Avoid Dust Generation) Vent->Sweep Collect Collect in Sealable Polypropylene Container Sweep->Collect Decon Wipe Area with Wet Absorbent Pad Collect->Decon Dispose Route to Solid Halogenated Waste Decon->Dispose

Figure 2: Step-by-step spill response and decontamination workflow for solid powder spills.

References

  • Australian Government Department of Agriculture, Water and the Environment. "Incineration and Dioxins: Review of Formation Processes." Available at: [Link]

  • Semantic Scholar. "Characteristics and Treatment Methods of Medical Waste Incinerator Fly Ash: A Review." Available at:[Link]

  • University of Tennessee Health Science Center (UTHSC). "PART I: MANAGEMENT OF HAZARDOUS CHEMICAL WASTES." Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Guidance Manual for Hazardous Waste Incinerator Permits." Available at: [Link]

Navigating the Safe Handling of 3-(1-Piperidinyl)-L-Ala-OMe.HCl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher, the integrity of our work is intrinsically linked to the safety and precision of our practices. This guide provides essential, direct guidance for the safe handling, use, and disposal of 3-(1-Piperidinyl)-L-Ala-OMe.HCl, a compound of interest in drug development and chemical synthesis. As there is no specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes critical safety information from structurally related compounds, namely L-Alanine methyl ester hydrochloride and piperidine derivatives, to establish a robust and scientifically-grounded safety protocol.

Understanding the Hazard Profile: A Structural Approach

The chemical structure of 3-(1-Piperidinyl)-L-Ala-OMe.HCl incorporates two key moieties that inform its potential hazards: an L-alanine methyl ester and a piperidine ring.

  • L-Alanine Methyl Ester Hydrochloride: This component is an amino acid ester hydrochloride salt. While many sources classify L-Alanine Methyl Ester Hydrochloride as not a hazardous substance or mixture, it is prudent to handle it with care as it may cause skin, eye, and respiratory tract irritation.[1][2][3][4] General laboratory hygiene practices are recommended when handling such compounds.[1]

  • Piperidine Derivatives: Piperidine and its derivatives are known to be more hazardous. They can be harmful if swallowed or inhaled, cause skin irritation, and lead to serious eye irritation.[5][6][7] Some piperidine compounds may also cause respiratory irritation.[5]

Given this structural composition, a cautious approach is warranted, treating 3-(1-Piperidinyl)-L-Ala-OMe.HCl as a substance that is potentially irritating to the skin, eyes, and respiratory system, and may be harmful if ingested or inhaled.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 3-(1-Piperidinyl)-L-Ala-OMe.HCl. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards of the compound's structural analogs.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields are mandatory.[5] A face shield should be worn when there is a significant risk of splashing.[5] This is to protect against potential eye irritation from the piperidine moiety.
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn.[1][5] Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[1] Always wash hands thoroughly after removing gloves.[1]
Body Protection A standard laboratory coat is required to prevent skin contact.[2][8] For larger quantities or when there is a risk of significant exposure, consider additional protective clothing.
Respiratory Protection While respiratory protection may not be required for small quantities in a well-ventilated area, a dust mask should be used if the compound is a powder and there is a risk of generating dust.[1][8] For larger-scale operations or in case of inadequate ventilation, a certified respirator may be necessary.[5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize risk and ensure the integrity of your research.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5][8]

  • Keep the container tightly closed when not in use.[1][2][8]

Handling and Use
  • Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[5]

  • Weighing and Aliquoting : Conduct all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.[9]

  • Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling : After use, decontaminate all surfaces and equipment that have come into contact with the chemical. Wash hands thoroughly.[10]

The following workflow diagram illustrates the key steps for safe handling:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Function prep1->prep2 prep3 Ensure Emergency Equipment is Accessible prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Prepare Solution in Fume Hood handle1->handle2 handle3 Cap and Label Container handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste Properly clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of 3-(1-Piperidinyl)-L-Ala-OMe.HCl

Emergency Procedures: Be Prepared

Spill Management

  • Small Spills : For small spills of the solid material, carefully sweep or scoop it into a designated waste container, avoiding dust generation.[1]

  • Large Spills : For larger spills, evacuate the area and prevent entry.[11] If it is safe to do so, contain the spill and absorb any liquid with an inert material.

  • In all cases, wear appropriate PPE during cleanup.

First Aid

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek medical attention.[4]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water.[1] If irritation persists, seek medical attention.

  • Inhalation : Move the affected person to fresh air.[1] If they are not breathing, provide artificial respiration. Seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan: Responsible Stewardship

All waste materials, including the compound itself, any contaminated consumables (e.g., gloves, wipes), and empty containers, must be disposed of as chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[1]

By adhering to these guidelines, researchers can confidently and safely work with 3-(1-Piperidinyl)-L-Ala-OMe.HCl, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • CDH Fine Chemical. (n.d.).
  • SynQuest Laboratories, Inc. (n.d.). 4-(1-Methyl-1H-imidazol-2-yl)
  • Apollo Scientific. (2023, July 10).
  • AAPPTec, LLC. (n.d.).
  • Tokyo Chemical Industry. (2024, December 17).
  • AAPPTec, LLC. (n.d.).
  • Sigma-Aldrich Inc. (2025, September 23).
  • Thermo Fisher Scientific. (2009, September 26).
  • Fisher Scientific. (2024, February 5).
  • Carl ROTH. (2025, March 31).
  • Thermo Fisher Scientific. (2023, March 16).
  • Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment.
  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • New Jersey Department of Health. (n.d.). PIPERIDINE HAZARD SUMMARY.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.